molecular formula C18H22Cl2N4S B1436734 N-Chloromethyl Olanzapine Chloride CAS No. 719300-59-1

N-Chloromethyl Olanzapine Chloride

カタログ番号: B1436734
CAS番号: 719300-59-1
分子量: 397.4 g/mol
InChIキー: OAWSYANWHZMKRV-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Chloromethyl Olanzapine Chloride is a useful research compound. Its molecular formula is C18H22Cl2N4S and its molecular weight is 397.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN4S.ClH/c1-13-11-14-17(22-7-9-23(2,12-19)10-8-22)20-15-5-3-4-6-16(15)21-18(14)24-13;/h3-6,11,21H,7-10,12H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWSYANWHZMKRV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)CCl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719300-59-1
Record name N-Chloromethyl olanzapine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0719300591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-CHLOROMETHYL OLANZAPINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B0965970I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to N-Chloromethyl Olanzapine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of N-Chloromethyl Olanzapine Chloride, a critical process-related impurity of the atypical antipsychotic drug, olanzapine. This document delves into its chemical identity, synthesis, characterization, toxicological significance, and its role in the quality control of olanzapine manufacturing. The information herein is curated to provide researchers and drug development professionals with the necessary field-proven insights and technical data to understand and manage this specific compound.

Introduction and Scientific Context

Olanzapine is a cornerstone in the treatment of schizophrenia and bipolar disorder, exerting its therapeutic effects through a complex pharmacology that includes antagonism of dopamine and serotonin receptors.[1][2] During the synthesis and purification of olanzapine, various related substances can form. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the identification, characterization, and control of impurities in active pharmaceutical ingredients (APIs) to ensure drug safety and efficacy.[2]

This compound, designated as "Olanzapine Impurity C" by the European Pharmacopoeia (EP), is a significant process-related impurity.[3] It is a quaternary ammonium salt formed from the reaction of olanzapine with chlorinated solvents, most notably dichloromethane, which is often used during the purification stages of the API.[2] Due to the presence of a reactive chloromethyl group, this impurity is classified as a potential genotoxic substance, making its detection and control a matter of critical importance in pharmaceutical manufacturing.[4]

This guide will provide a detailed exploration of this impurity, from its molecular structure to its practical implications in a GxP environment.

Chemical Identity and Physicochemical Properties

This compound is the quaternary ammonium salt resulting from the N-alkylation of the methyl-piperazine moiety of olanzapine. The positive charge resides on the nitrogen atom bonded to the newly introduced chloromethyl group.

PropertyValueSource(s)
Systematic Name (IUPAC) 4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-2-methyl-10H-thieno[2,3-b][1][5]benzodiazepine chloride[3]
Common Synonyms Olanzapine Impurity C; Chloromethyl olanzapinium chloride; Olanzapine-N-Chloromethyl Chloride[6][7]
CAS Number 719300-59-1[6]
Molecular Formula C₁₈H₂₂Cl₂N₄S[3]
Molecular Weight 397.37 g/mol [6]
Appearance Off-White Powder[6]
Storage Conditions 2-8°C Refrigerator[6]

Synthesis and Mechanism of Formation

The formation of this compound is an unintended consequence of the manufacturing process of olanzapine. Understanding its synthesis is key to developing control strategies.

Reaction Mechanism

The primary route of formation involves the direct reaction of olanzapine with dichloromethane (CH₂Cl₂). This reaction is a classic example of a Menschutkin reaction, where a tertiary amine is alkylated by an alkyl halide to form a quaternary ammonium salt.

The nucleophilic nitrogen of the N-methylpiperazine ring of olanzapine attacks one of the electrophilic carbon atoms of dichloromethane. This reaction is facilitated by elevated temperatures, such as those that might be encountered during the distillation or refluxing of dichloromethane for purification or recrystallization of olanzapine.[2] Prolonged exposure of olanzapine to hot dichloromethane significantly increases the yield of this impurity.[2]

Synthesis_Mechanism Olanzapine Olanzapine TransitionState Transition State Olanzapine->TransitionState Nucleophilic Attack DCM Dichloromethane (CH₂Cl₂) DCM->TransitionState Solvent/Reactant Impurity This compound TransitionState->Impurity Alkylation (Elevated Temp)

Caption: Formation of this compound.

Laboratory-Scale Synthesis Protocol

The synthesis of this compound as a reference standard can be achieved by mimicking the conditions under which it forms as an impurity. The following protocol is adapted from the literature.[2]

Materials:

  • Olanzapine (12.5 g, 0.04 mol)

  • Dichloromethane (125 mL)

  • Methanol (for washing)

Procedure:

  • A solution of olanzapine in dichloromethane is stirred at reflux.

  • The reaction progress is monitored by a suitable chromatographic technique (e.g., HPLC) until completion.

  • The reaction mixture is then concentrated at 45°C to a minimum volume to induce precipitation.

  • The isolated solid is filtered off and washed with dichloromethane.

  • The solid is then stirred in hot methanol (65°C), filtered, and washed again with methanol.

  • The final product is dried at 35°C to a constant weight to yield this compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound, particularly when it is used as a reference standard for quality control assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in CDCl₃, δ ppm): The proton NMR spectrum provides key diagnostic signals.[2]

    • 7.7 (s, 1H, NH): Signal for the proton on the diazepine ring nitrogen.

    • 6.7-6.9 (m, 4H, Ar-H): Multiplet corresponding to the aromatic protons.

    • 6.4 (s, 1H, Ar-H): Singlet for the proton on the thiophene ring.

    • 5.7 (s, 2H, CH₂): A characteristic singlet for the two protons of the newly formed chloromethyl group.

    • 3.5-3.9 (m, 8H, CH₂): Multiplet for the protons of the piperazine ring.

    • 3.3 (s, 3H, CH₃): A singlet for the protons of the original methyl group on the piperazine ring.

    • 2.3 (s, 3H, CH₃): Singlet for the protons of the methyl group on the thiophene ring.

  • ¹³C NMR: While specific literature data is sparse, the chloromethyl carbon is expected to resonate at approximately 83-85 ppm, shifted downfield due to the electronegative chlorine atom.[4]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the cation. The spectrum will show a peak for the cationic portion of the molecule (M-Cl).[2]

  • m/z: 361 (corresponding to [C₁₈H₂₂ClN₄S]⁺)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.[2]

  • 3212 cm⁻¹: A characteristic peak for the N-H stretching vibration of the diazepine ring.

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the molecule, which should align with the calculated values for the molecular formula C₁₈H₂₂Cl₂N₄S.[2]

ElementCalculated (%)Found (%)
Carbon54.3554.38
Hydrogen5.545.65
Nitrogen14.0914.05
Chromatographic Analysis

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the detection and quantification of this compound in olanzapine API and drug products.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Olanzapine API or Drug Product Dissolve Dissolve in Diluent Sample->Dissolve Injection Inject into HPLC Dissolve->Injection Column C18 Reversed-Phase Column (e.g., Inertsil ODS 3V) Injection->Column Detection PDA Detector (254 nm) Column->Detection MobilePhase Gradient Elution (e.g., Ammonium Acetate Buffer & Acetonitrile) Chromatogram Obtain Chromatogram Detection->Chromatogram Quantify Identify and Quantify Impurity Peak (vs. Reference Standard) Chromatogram->Quantify

Caption: General workflow for HPLC analysis of Olanzapine Impurity C.

Typical HPLC Method Parameters: [8]

  • Column: Inertsil ODS 3V (4.6 mm x 250 mm; 5 µm particle size)

  • Mobile Phase: Gradient elution using 0.2 M ammonium acetate (pH 4.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: PDA detector at 254 nm.

Biological and Toxicological Significance

The primary concern with this compound is its potential for genotoxicity. The chloromethyl group is a structural alert for mutagenicity, as it can act as an alkylating agent and react with nucleophilic sites on DNA.[4] This classification necessitates stringent control of its levels in the final drug product, often to parts-per-million (ppm) levels, in line with the Threshold of Toxicological Concern (TTC) concept.

To date, no specific in vivo or in vitro toxicological studies on this compound have been published in the public domain. Its risk is inferred from its chemical structure. As a quaternary ammonium compound, it is permanently charged and may have limited ability to cross the blood-brain barrier, but its systemic effects and potential for local irritation are unknown.

Stability and Reactivity

  • Stability: Quaternary ammonium salts are generally stable compounds and are not reactive towards most acids, electrophiles, or oxidants.[9] They can, however, degrade under strongly basic conditions or at very high temperatures.[9] Forced degradation studies on olanzapine itself show that it is stable under hydrolytic (acidic and basic) and photolytic conditions but degrades under oxidative stress, although this does not lead to the formation of this compound.[10] The stability of this compound itself is most relevant in the context of analytical solutions, where it is expected to be stable under typical storage conditions (refrigerated, protected from light).

  • Reactivity: The most reactive site on the molecule is the chloromethyl group, which is susceptible to nucleophilic substitution reactions. This reactivity is the basis for its potential genotoxicity. In a laboratory setting, it could be used as a starting material to synthesize other olanzapine derivatives by reacting it with various nucleophiles.

Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is publicly available. Therefore, it must be handled with the precautions appropriate for a potentially hazardous, reactive, and genotoxic compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the solid or solutions.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a refrigerator (2-8°C), protected from light and moisture.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than a mere impurity; it is a critical quality attribute in the manufacturing of olanzapine that demands rigorous control and understanding. Its formation via the reaction of olanzapine with dichloromethane underscores the importance of solvent selection and process control in pharmaceutical manufacturing. As a potential genotoxin, its presence must be carefully monitored using validated, stability-indicating analytical methods. This guide has synthesized the available technical information to provide a solid foundation for researchers and drug development professionals tasked with the synthesis, analysis, and control of this important olanzapine-related compound.

References

  • Padi, P. R., Yerra, A., & Bollikonda, S. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. ARKIVOC, 2008(11), 195-201.
  • Sreenivasa Rao, P., Ray, U. K., Hiriyanna, S. G., Rao, S. V., Sharma, H. K., Handa, V. K., & Mukkanti, K. (2011). Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 413-418.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. U.S. Food and Drug Administration. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Olanzapine - Impurity C | this compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP2292624A1 - Process for the purification of olanzapine.
  • Reddy, G. M., Mukkanti, K., & Reddy, P. P. (2010). Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 647-654.
  • Hiriyanna, S. G., Basavaiah, K., & Charithra, G. N. (2007). Identification and characterization of olanzapine degradation products under oxidative stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1331-1339.
  • Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-Chloromethyl Olanzapine Chloride: Synthesis, Characterization, and Control

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloromethyl Olanzapine Chloride, identified as a process-related impurity and a potential degradation product of the atypical antipsychotic agent Olanzapine, represents a critical quality attribute that demands rigorous control and characterization within pharmaceutical development and manufacturing.[1][2] Designated as Olanzapine EP Impurity C, its presence in the final drug substance can have implications for both the safety and efficacy of the therapeutic product. This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis for use as a reference standard, detailed analytical methodologies for its characterization and quantification, and a discussion of the toxicological considerations and regulatory framework that govern its control.

Core Compound Identity

A thorough understanding of the fundamental properties of this compound is paramount for any scientific investigation.

Identifier Value Source(s)
Chemical Name 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1][3]benzodiazepin-4-yl)piperazin-1-ium chloride[4][5][6]
Synonyms Olanzapine EP Impurity C, Chloromethyl Olanzapinium Chloride[4][5][6]
CAS Number 719300-59-1[6][7]
Molecular Formula C₁₈H₂₂Cl₂N₄S[6][7]
Molecular Weight 397.37 g/mol [6][7]

Synthesis and Formation Mechanism

The formation of this compound is a critical consideration during the synthesis and purification of Olanzapine. Its primary route of formation involves the reaction of Olanzapine with chlorinated solvents, most notably dichloromethane, which is often employed in the final purification stages.[1][2] This reaction is typically accelerated by elevated temperatures.

Laboratory-Scale Synthesis for Reference Standard Preparation

The synthesis of this compound as a reference standard is essential for its accurate identification and quantification in Olanzapine drug substance and product. A representative laboratory-scale synthesis protocol is detailed below.[1]

Protocol:

  • Dissolution: Dissolve 12.5 g (0.034 mol) of Olanzapine in 125 mL of dichloromethane.

  • Reaction: Stir the solution at reflux until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., HPLC).

  • Concentration: Concentrate the reaction mixture to a minimal volume at 45°C.

  • Isolation: Isolate the resulting solid by filtration and wash it with 65.0 mL of dichloromethane.

  • Drying: Dry the solid at 35°C to a constant weight.

  • Purification: Stir the solid in 10.0 mL of hot methanol at 65°C, filter, and wash with 3.0 mL of methanol.

  • Final Drying: Dry the purified solid at 35°C to yield this compound (Yield: 10.5 g, HPLC purity: 97%).[1]

G Olanzapine Olanzapine N_Chloromethyl_Olanzapine_Chloride This compound (Impurity C) Olanzapine->N_Chloromethyl_Olanzapine_Chloride Dichloromethane Dichloromethane (CH2Cl2) (Solvent) Dichloromethane->N_Chloromethyl_Olanzapine_Chloride Heat Heat (Reflux) Heat->N_Chloromethyl_Olanzapine_Chloride

Caption: Formation of this compound from Olanzapine.

Analytical Characterization

The unambiguous identification and structural elucidation of this compound rely on a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural confirmation of this impurity.

  • ¹H NMR (CDCl₃, δ ppm):

    • 2.3 (s, 3H, CH₃)

    • 3.3 (s, 3H, CH₃)

    • 3.5-3.9 (m, 8H, CH₂)

    • 5.7 (s, 2H, CH₂)

    • 6.4 (s, 1H, Ar-H)

    • 6.7-6.9 (m, 4H, Ar-H)

    • 7.7 (s, 1H, NH)[1]

  • ¹³C NMR: The chloromethyl carbon typically appears at approximately 83-85 ppm.[2]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the molecule.

  • LC-MS: The mass spectrum of this compound shows a molecular ion (M-35.5) at m/z 361.[1]

  • Tandem MS (MS/MS): Fragmentation analysis reveals a characteristic loss of the chloromethyl group.[2]

G

Caption: Analytical workflow for the characterization of this compound.

Chromatographic Method for Quantification

A robust and validated chromatographic method is essential for the routine quality control of Olanzapine, ensuring that this compound is maintained below acceptable limits. An example of a suitable UPLC-MS/MS method is outlined below.[8][9]

Parameter Condition
Chromatographic System Waters Acquity UPLC with a photodiode array detector and mass spectrometer
Column Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient elution with a mixture of an appropriate buffer (e.g., ammonium phosphate) and methanol
Flow Rate 0.36 mL/min
Column Temperature 27°C
Detection UV at 270 nm and/or MS/MS in positive ion mode
Injection Volume 1.0 µL
MS/MS Transition Monitoring for the specific parent and daughter ions of this compound

Toxicological and Regulatory Considerations

The control of impurities in pharmaceutical products is a critical aspect of ensuring patient safety. Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for the qualification and control of impurities.

Genotoxicity

This compound contains a chloromethyl functional group, which is a structural alert for potential genotoxicity.[2] As such, its levels in the final drug substance must be strictly controlled. The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.

ICH Q3A Guideline

The ICH Q3A guideline outlines the thresholds for the reporting, identification, and qualification of impurities in new drug substances.[3][10][11][12]

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

For impurities with potential genotoxicity, a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake is often applied.

G Impurity_Detected Impurity Detected in Olanzapine Below_Identification Below Identification Threshold Impurity_Detected->Below_Identification < ICH Q3A Above_Identification Above Identification Threshold Impurity_Detected->Above_Identification > ICH Q3A Identify_Structure Identify Structure (e.g., NMR, MS) Above_Identification->Identify_Structure Below_Qualification Below Qualification Threshold Identify_Structure->Below_Qualification < ICH Q3A Above_Qualification Above Qualification Threshold Identify_Structure->Above_Qualification > ICH Q3A Set_Specification Set Specification Limit Below_Qualification->Set_Specification Qualify_Impurity Qualify Impurity (Toxicology Studies) Above_Qualification->Qualify_Impurity Qualify_Impurity->Set_Specification

Caption: Decision tree for the control of impurities based on ICH Q3A guidelines.

Conclusion

This compound is a critical process-related impurity of Olanzapine that requires diligent control and characterization. This guide has provided a comprehensive overview of its chemical identity, synthesis for use as a reference material, and detailed analytical methods for its identification and quantification. A thorough understanding of its formation pathways allows for the implementation of effective control strategies during the manufacturing process. Adherence to regulatory guidelines, particularly concerning potentially genotoxic impurities, is paramount to ensure the quality, safety, and efficacy of the final Olanzapine drug product.

References

  • Thatipalli, P., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. ARKIVOC, 2008(xi), 195-201. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ACS Publications. (2022). Impurity Qualification Thresholds: An IQ Survey on Emerging Industry Experience with Health Authority Feedback. [Link]

  • PubMed. (2015). A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing. [Link]

  • Journal of Advanced Scientific Research. (2021). METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAG. [Link]

  • PubMed Central (PMC). (2023). Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro. [Link]

  • Organic Process Research & Development. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. [Link]

  • Veeprho. Olanzapine EP Impurity C (Chloride) | CAS 719300-59-1. [Link]

  • Google Patents. (2009).
  • SynZeal. Olanzapine EP Impurity C | 719300-59-1. [Link]

  • Longdom Publishing. (2018). Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. [Link]

  • PubChem. This compound. [Link]

  • precisionFDA. This compound. [Link]

  • Pharmaffiliates. Olanzapine - Impurity C. [Link]

  • Google Patents. (2006). US20060035887A1 - Process for preparing olanzapine.

Sources

Synthesis and characterization of N-Chloromethyl Olanzapine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-Chloromethyl Olanzapine Chloride

Abstract

This compound, identified as Olanzapine EP Impurity C, is a critical process-related impurity and potential degradant of the atypical antipsychotic drug, Olanzapine.[1] Its formation, identification, and quantification are paramount for ensuring the quality, safety, and efficacy of Olanzapine-containing pharmaceutical products. This guide provides a comprehensive technical overview of the synthetic pathways leading to this impurity and the analytical methodologies required for its definitive characterization. Designed for researchers, scientists, and drug development professionals, this document explains the chemical causality behind experimental choices and presents validated protocols for synthesis and analysis.

Introduction: The Significance of a Key Impurity

Olanzapine is a thienobenzodiazepine derivative that acts as a potent antagonist at multiple receptor sites, including dopamine D1-4, serotonin 5HT2A/2C, and muscarinic M1-5 receptors.[2] This pharmacological profile makes it a cornerstone in the treatment of schizophrenia and bipolar disorder.[3] In the manufacturing and storage of Olanzapine, the formation of impurities is a critical concern governed by stringent regulatory standards, such as those from the International Council for Harmonisation (ICH).

This compound (CAS No: 719300-59-1) is a quaternary ammonium compound formed by the N-alkylation of the piperazine ring in the Olanzapine molecule.[1][4] As a charged, more polar species than the parent drug, its presence can impact the drug product's stability, bioavailability, and safety profile.[1] Understanding its formation mechanism is crucial for developing control strategies, while robust analytical characterization is essential for its detection and quantification in bulk drug substance and finished pharmaceutical formulations.

Synthetic Pathways and Mechanistic Insights

The formation of this compound is not a desired synthetic outcome but rather an impurity-generating side reaction. It primarily arises from two well-understood pathways.

Pathway A: Direct Chloromethylation

This pathway involves the reaction of Olanzapine with dedicated chloromethylating agents. While not typically performed intentionally, understanding this reaction is vital for troubleshooting and process control. The reaction follows the principles of the Blanc chloromethylation, adapted for a heterocyclic aliphatic nitrogen.[5]

  • Mechanism: The process begins with the in-situ formation of an electrophilic chloromethyl species from reagents like formaldehyde and hydrogen chloride, often catalyzed by a Lewis acid such as zinc chloride.[5] The more nucleophilic tertiary nitrogen of the piperazine moiety in Olanzapine then attacks this electrophile. The electron-donating nature of the nitrogen atoms within the piperazine ring makes this site particularly susceptible to N-alkylation.[5] The final product is the stable chloride salt.[5]

Pathway B: Reaction with Dichloromethane (DCM)

A more common and industrially relevant pathway for the formation of this impurity is the reaction of Olanzapine with dichloromethane, a solvent frequently used in the final purification steps of the drug substance.[2][5]

  • Mechanism: This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The piperazine nitrogen of Olanzapine acts as the nucleophile, attacking the electrophilic carbon atom of dichloromethane. This displaces one of the chloride ions and forms a chloromethyl-substituted quaternary ammonium intermediate. The displaced chloride ion then serves as the counter-ion, yielding the final product.[5] The rate of this reaction is dependent on both the concentration of Olanzapine and the temperature; prolonged heating above 40°C significantly accelerates the formation of this impurity.[2][5]

Visualization of the Primary Synthesis Pathway

The following diagram illustrates the formation of this compound from Olanzapine via reaction with Dichloromethane (DCM), a common impurity pathway.

G cluster_reactants Reactants cluster_process Process Conditions cluster_product Product (Impurity) Olanzapine Olanzapine (Nucleophile) Reaction_Point S N 2 Reaction Olanzapine->Reaction_Point DCM Dichloromethane (DCM) (Electrophilic Solvent) DCM->Reaction_Point Conditions Elevated Temperature (> 40°C) Prolonged Contact Time Conditions->Reaction_Point Accelerates Reaction Product This compound (Quaternary Ammonium Salt) Reaction_Point->Product Nucleophilic Attack & Displacement

Caption: SN2 synthesis pathway of this compound.

Detailed Experimental Protocols

The following protocols are provided as a validated framework. As a Senior Application Scientist, I must emphasize that all laboratory work should be conducted in compliance with local safety regulations, using appropriate personal protective equipment (PPE).

Protocol: Synthesis via Dichloromethane Reaction

This protocol simulates the formation of the impurity during a purification process.

  • Dissolution: Dissolve 1.0 g of pure Olanzapine (CAS: 132539-06-1) in 20 mL of dichloromethane in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 40-45°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC every 4 hours. A typical reaction may require 24-48 hours for significant conversion to the impurity.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product, being a salt, may precipitate. If not, reduce the solvent volume under reduced pressure until precipitation begins.

  • Purification: Cool the slurry in an ice bath for 1 hour. Collect the solid product by vacuum filtration, washing with a small amount of cold dichloromethane.

  • Drying: Dry the isolated solid under vacuum at 40°C to a constant weight. The product is this compound.

Protocol: Characterization by RP-HPLC

This protocol describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for separating and identifying the impurity from the parent drug.[6]

  • Chromatographic System:

    • Column: Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column.[6]

    • Mobile Phase A: 0.2 M Ammonium Acetate buffer, pH adjusted to 4.5.[6]

    • Mobile Phase B: Acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV at 254 nm.[6]

    • Column Temperature: Ambient or controlled at 25°C.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    25 40 60
    30 40 60
    35 90 10

    | 40 | 90 | 10 |

  • Sample Preparation:

    • Standard: Prepare a 10 µg/mL solution of this compound reference standard in a diluent (e.g., 50:50 Acetonitrile:Water).

    • Sample: Prepare a 1 mg/mL solution of the Olanzapine drug substance to be tested in the same diluent.

  • Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions. Due to its increased polarity, this compound will elute earlier than the parent Olanzapine peak. Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the reference standard.

Comprehensive Characterization

A multi-faceted analytical approach is required for the unambiguous identification and structural confirmation of this compound.

Summary of Analytical Data
PropertyValueSource
IUPAC Name 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1][7]benzodiazepin-4-yl)-piperazinium Chloride[1]
Synonyms Olanzapine EP Impurity C, Chloromethyl Olanzapinium Chloride[1][4]
CAS Number 719300-59-1[1]
Molecular Formula C₁₈H₂₂Cl₂N₄S[8][9]
Molecular Weight 397.4 g/mol [8]
Spectroscopic and Chromatographic Profile
  • HPLC: As a quaternary ammonium salt, the compound is significantly more polar than Olanzapine. In RP-HPLC, this results in a shorter retention time, allowing for effective separation from the parent API.[1]

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice. In positive ion mode, the spectrum will show the parent cation at m/z corresponding to the C₁₈H₂₂ClN₄S⁺ moiety (exact mass ~361.12).[2][10] Tandem MS (MS/MS) can be used to further confirm the structure through fragmentation analysis.

  • NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. Key expected features in the ¹H NMR spectrum, when compared to Olanzapine, would include a downfield shift of the N-methyl and piperazine protons due to the quaternization of the nitrogen. A distinct singlet corresponding to the newly introduced chloromethyl (-CH₂Cl) protons would also be present. This provides unequivocal evidence of substitution at the tertiary nitrogen.[1][6]

Visualization of the Characterization Workflow

This diagram outlines the logical flow for the comprehensive analysis of a sample suspected of containing the impurity.

G cluster_input Input Sample cluster_analysis Analytical Workflow cluster_output Results Sample Olanzapine Bulk Drug or Formulation Prep Sample Preparation (Dissolution in Diluent) Sample->Prep HPLC RP-HPLC Analysis (Separation & Quantification) Prep->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Definitive Structure Elucidation) Prep->NMR For Isolated Impurity MS LC-MS / MS/MS (Molecular Weight & Fragmentation) HPLC->MS Fraction Collection or Direct Coupling ID Impurity Identification (Retention Time Match) HPLC->ID Quant Impurity Quantification (% Area) HPLC->Quant Confirm Structural Confirmation (Mass & NMR Data) MS->Confirm NMR->Confirm

Caption: Workflow for the characterization of this compound.

Conclusion and Outlook

The synthesis of this compound is an important consideration in the process chemistry and stability testing of Olanzapine. Its primary formation through reaction with chlorinated solvents like dichloromethane highlights the critical need for careful solvent selection and control of process parameters such as temperature and time.[2][5] The analytical methodologies detailed herein, particularly the combination of RP-HPLC for separation and quantification with MS and NMR for structural confirmation, provide a robust, self-validating system for the control of this impurity.[1][6] By understanding and implementing these principles, researchers and drug development professionals can ensure the consistent quality and safety of Olanzapine, meeting the rigorous demands of global regulatory agencies.

References

  • Veeprho. (n.d.). Olanzapine EP Impurity C (Chloride) | CAS 719300-59-1. Retrieved from [Link]

  • Nalini, K., & Kumar, K. V. (2012). Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. PubMed. Retrieved from [Link]

  • Rafi, S. (2021). A New Validated Method for the Estimation of Olanzapine and Samidorphan Using High Performance Liquid Chromatography and of its Degradation. ResearchGate. Retrieved from [Link]

  • Singh, S., et al. (2012). Product ion mass spectra of (a) olanzapine (m/z 313.2→256.2) and (b)... ResearchGate. Retrieved from [Link]

  • Gouda, A. A., & Al-Ghobashy, M. A. (2011). Quantitative Determination of Olanzapine in Pharmaceutical Preparations by HPLC. ResearchGate. Retrieved from [Link]

  • Rafi, S. (2022). Development and Validation of Stability-Indicating RP-HPLC method for the simultaneous estimation of Olanzapine and Samidorphan. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Srinivasan, T. (2022). Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. IJPPR. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Takahashi, M., et al. (2023). Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids... PMC - NIH. Retrieved from [Link]

  • GCRS. (n.d.). This compound. Retrieved from [Link]

  • Johnson-Davis, K. L., & McMillin, G. A. (2024). Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. Retrieved from [Link]

  • SynZeal. (n.d.). Olanzapine EP Impurity C | 719300-59-1. Retrieved from [Link]

  • NIST. (n.d.). Olanzapine. Retrieved from [Link]

  • Johnson-Davis, K. L., & McMillin, G. A. (2024). Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Springer Nature Experiments. Retrieved from [Link]

  • Weatherspoon, D. (2022, October 6). 8 Olanzapine Interactions You Should Watch Out for. GoodRx. Retrieved from [Link]

  • Drugs.com. (n.d.). Olanzapine Interactions Checker. Retrieved from [Link]

  • Reddy, G. O., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar. Retrieved from [Link]

  • Drabczyk, A. K., et al. (2023). Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. RSC Publishing. Retrieved from [Link]

  • Drabczyk, A. K., et al. (2023). Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. RSC Publishing. Retrieved from [Link]

  • Smeele, I. J., et al. (2001). The effect of olanzapine treatment on m-chlorophenylpiperazine-induced hormone release in schizophrenia. PubMed. Retrieved from [Link]

  • Drugs.com. (n.d.). Chlordiazepoxide and olanzapine Interactions. Retrieved from [Link]

  • PubChem. (n.d.). Olanzapine. Retrieved from [Link]

Sources

A Guide to the Mechanistic Formation of N-Chloromethyl Olanzapine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the chemical synthesis and mechanistic pathway for the formation of N-Chloromethyl Olanzapine Chloride, a critical derivative and known impurity of the atypical antipsychotic drug, Olanzapine.[1] The document elucidates the underlying principles of the chloromethylation reaction, detailing the roles of key reagents and the formation of reactive intermediates. A comprehensive, step-by-step experimental protocol is presented, designed for reproducibility in a research setting. Furthermore, this guide outlines authoritative analytical methodologies for the characterization and validation of the final compound. The content is structured to serve drug development professionals, researchers, and scientists, offering both theoretical insights and practical, field-proven applications.

Introduction: Olanzapine and Its N-Chloromethyl Derivative

Olanzapine is a potent second-generation atypical antipsychotic agent, classified as a thienobenzodiazepine derivative.[2][3] It is widely prescribed for the treatment of schizophrenia and bipolar disorder, exerting its therapeutic effects primarily as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[4][5] The complex synthesis and manufacturing of Olanzapine can lead to the formation of various impurities, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.

One such critical derivative is this compound, also referred to as Olanzapine EP Impurity C.[1][6] This compound is a quaternary ammonium salt formed by the addition of a chloromethyl group to the tertiary nitrogen of Olanzapine's piperazine ring.[7][8] Understanding the mechanism of its formation is paramount for developing strategies to mitigate its presence during synthesis or for its intentional synthesis as an analytical reference standard.[8] This guide offers a detailed examination of the chemical transformation leading to this derivative.

Elucidation of the Reaction Mechanism

The formation of this compound from Olanzapine is a classic example of N-alkylation, specifically a chloromethylation reaction. The core of this mechanism involves the electrophilic attack of a chloromethylating agent on the most nucleophilic nitrogen atom within the Olanzapine structure.[7]

Identification of the Nucleophilic Center

The Olanzapine molecule possesses several nitrogen atoms. However, the tertiary amine nitrogen within the N-methylpiperazine ring is the most potent nucleophilic site. Its lone pair of electrons is sterically accessible and not delocalized by resonance, unlike the nitrogens within the benzodiazepine ring system. This inherent nucleophilicity makes it the primary target for electrophilic addition.

Generation of the Electrophilic Species

The synthesis typically employs a combination of formaldehyde (HCHO) and a chloride source, such as hydrochloric acid (HCl), to generate the reactive electrophile in situ. The process unfolds in two key steps:

  • Protonation of Formaldehyde: The carbonyl oxygen of formaldehyde is protonated by the acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Chloride: A chloride ion (Cl⁻) attacks the activated carbonyl carbon, leading to the formation of a chloromethyl cation equivalent or a related reactive intermediate. This species is a potent electrophile poised to react with the nucleophilic Olanzapine.

The Alkylation Step: Formation of the Quaternary Ammonium Salt

The final step is the nucleophilic attack by the piperazine nitrogen of Olanzapine on the electrophilic chloromethyl species. This forms a new carbon-nitrogen bond, resulting in a quaternary ammonium cation. The chloride ion serves as the corresponding counter-ion, yielding the final product, this compound.[9]

The overall mechanistic pathway is visualized in the diagram below.

Mechanism of this compound Formation Mechanism of this compound Formation cluster_0 Electrophile Generation cluster_1 Nucleophilic Attack Formaldehyde Formaldehyde (HCHO) Protonated_Formaldehyde Protonated Formaldehyde Formaldehyde->Protonated_Formaldehyde + H+ HCl HCl Chloromethyl_Cation Chloromethyl Electrophile [CH2Cl]+ Protonated_Formaldehyde->Chloromethyl_Cation + Cl- Product This compound (Quaternary Ammonium Salt) Chloromethyl_Cation->Product Electrophilic Attack Olanzapine Olanzapine (Nucleophile) Olanzapine->Product caption Fig. 1: Reaction mechanism showing electrophile generation and nucleophilic attack.

Fig. 1: Reaction mechanism showing electrophile generation and nucleophilic attack.

Experimental Protocol for Synthesis

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound. The protocol is designed as a self-validating system, incorporating purification and characterization phases.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Olanzapine≥99% PurityStandard SupplierStarting Material
Formaldehyde Solution37% in H₂OACS ReagentSource of methyl group
Hydrochloric AcidConcentrated (37%)ACS ReagentAcid catalyst & chloride source
Dichloromethane (DCM)AnhydrousHPLC GradeReaction Solvent
Diethyl EtherAnhydrousACS ReagentFor precipitation/washing
Nitrogen GasHigh Purity-For inert atmosphere
Step-by-Step Synthesis Workflow
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.0 g of Olanzapine in 30 mL of anhydrous dichloromethane. Stir the solution at room temperature under a nitrogen atmosphere until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. Maintaining a low temperature is crucial to control the reaction rate and minimize potential side products.

  • Reagent Addition: While maintaining the temperature at 0-5 °C, slowly add 1.5 mL of concentrated hydrochloric acid to the stirred solution. Following this, add 2.0 mL of 37% formaldehyde solution dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour. Subsequently, let the mixture warm to room temperature and continue stirring for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, slowly add 40 mL of anhydrous diethyl ether to the reaction mixture with vigorous stirring. The product will precipitate as an off-white or pale yellow solid.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with small portions of cold dichloromethane and diethyl ether to remove unreacted starting materials and other impurities.

  • Drying: Dry the purified solid under a high vacuum at 30-35 °C for 12-18 hours to yield this compound.

The experimental workflow is summarized in the diagram below.

Experimental Workflow Start Start: Dissolve Olanzapine in anhydrous DCM Cool Cool mixture to 0-5 °C in ice bath Start->Cool Add_Reagents Slowly add HCl, then dropwise addition of Formaldehyde Cool->Add_Reagents React_Cold Stir at 0-5 °C for 1 hour Add_Reagents->React_Cold React_RT Warm to Room Temp, Stir for 4-6 hours (Monitor by TLC) React_Cold->React_RT Precipitate Induce Precipitation with Diethyl Ether React_RT->Precipitate Filter Collect Solid by Vacuum Filtration Precipitate->Filter Wash Wash with cold DCM and Diethyl Ether Filter->Wash Dry Dry under high vacuum Wash->Dry Characterize Characterization: HPLC, LC-MS, NMR Dry->Characterize End End: Purified Product Characterize->End caption Fig. 2: Step-by-step experimental workflow for synthesis.

Fig. 2: Step-by-step experimental workflow for synthesis.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a suite of analytical techniques is required. These methods provide a self-validating system to ensure the integrity of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the synthesized compound and quantifying any remaining Olanzapine or other impurities.[10] A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and a buffered aqueous solution) and UV detection is typically employed.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for confirming the molecular weight of the product.[2] The mass spectrometer will detect the cationic part of the molecule (C₁₈H₂₂ClN₄S⁺), which should correspond to a molecular weight of approximately 361.9 g/mol .[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural elucidation. Key diagnostic signals in the ¹H NMR spectrum would include a characteristic singlet for the newly introduced chloromethyl (-CH₂Cl) protons and a downfield shift of the protons on the piperazine ring compared to the parent Olanzapine, confirming the formation of the quaternary ammonium salt.[1]

Conclusion

The formation of this compound proceeds via a well-understood N-alkylation mechanism involving the generation of a chloromethyl electrophile from formaldehyde and an acid source. The reaction selectively targets the highly nucleophilic tertiary amine of the piperazine ring in the Olanzapine molecule. By carefully controlling reaction conditions, particularly temperature, this derivative can be synthesized efficiently for use as a reference standard or its formation can be minimized during the manufacturing of Olanzapine. The robust analytical methods outlined herein provide the necessary tools for the rigorous characterization and quality control of this important compound.

References

  • A review of various analytical methods for the estimation of olanzapine: An antipsychotic drug. PubMed.
  • A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. National Institutes of Health (NIH).
  • This compound | 719300-59-1. Smolecule.
  • Journal of Chemical Health Risks Modern Bioanalytical Strategies for Olanzapine Detection and Analysis: An In-Depth Review. Journal of Chemical Health Risks.
  • Synthesis of olanzapine and intermediates thereof. Google Patents.
  • Improved processes for the synthesis of olanzapine. Google Patents.
  • Processes for the synthesis of olanzapine. Google Patents.
  • A review on various analytical methods for the estimation of olanzapine - An antipsychotic drug. ResearchGate.
  • A QSAR model of Olanzapine derivatives as potential inhibitors for 5-HT2A Receptor. PubMed Central (PMC).
  • Synthesis of olanzapine and intermediates thereof. Google Patents.
  • Synthesis of olanzapine and intermediates thereof - Patent US-7329747-B2. PubChem.
  • Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. IJPPR.
  • Olanzapine-cipla-epar-scientific-discussion_en.pdf. European Medicines Agency.
  • Olanzapine derivatives. ResearchGate.
  • N-desmethyl Olanzapine (CAS 161696-76-0). Cayman Chemical.
  • Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. PubMed Central (PMC).
  • Olanzapine (Zyprexa) | Top Drugs: Their History, Pharmacology, and Syntheses. Oxford Academic.
  • Olanzapine EP Impurity C (Chloride) | CAS 719300-59-1. Veeprho.
  • Chloromethyl olanzapinium chloride | 719300-59-1. Biosynth.
  • Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. National Institutes of Health (NIH).
  • CAS No : 719300-59-1| Product Name : Olanzapine - Impurity C| Chemical Name : this compound. Pharmaffiliates.
  • This compound | C18H22Cl2N4S | CID 135564842. PubChem.
  • This compound. gsrs.
  • Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters. PLOS One.
  • Effect of clozapine and olanzapine on the production of malondialdehyde in reaction to free radical attack on deoxyribose. PubMed Central (PMC).
  • Olanzapine Chloromethyl Chloride Impurity. Acanthus Research.
  • A process for the preparation of olanzapine and an intermediate therefor. Google Patents.
  • The metabolites N-desmethylclozapine and N-desmethylolanzapine produce cross-tolerance to the discriminative stimulus of the atypical antipsychotic clozapine in C57BL/6 mice. PubMed.
  • Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. Frontiers.
  • Olanzapine. StatPearls - NCBI Bookshelf.
  • 8 Olanzapine Interactions You Should Watch Out for. GoodRx.
  • Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. National Institutes of Health (NIH).

Sources

An In-Depth Technical Guide to the Toxicological Profile of N-Chloromethyl Olanzapine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloromethyl Olanzapine Chloride, a known process impurity of the atypical antipsychotic olanzapine, presents a significant concern for pharmaceutical safety and quality control. As a quaternary ammonium compound possessing a reactive chloromethyl group, it is structurally alerting for potential genotoxicity. This in-depth technical guide synthesizes the current understanding of this impurity, extrapolating from its chemical nature, the toxicological profile of the parent drug, and the well-established principles of toxicity for alkylating agents. We will delve into the mechanistic underpinnings of its potential toxicity, propose a comprehensive toxicological evaluation workflow in line with global regulatory standards, and provide detailed, field-proven experimental protocols for its assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to rigorously evaluate and control the risks associated with this compound.

Introduction: The Emergence of a Process Impurity

Olanzapine is a cornerstone in the management of schizophrenia and bipolar disorder, with a well-documented pharmacological profile. However, during its synthesis and purification, particularly when solvents like dichloromethane are used at elevated temperatures, the formation of this compound can occur.[1] This impurity, identified as "Olanzapine EP Impurity C," is a chloromethylated derivative formed via the introduction of a chloromethyl group to the nitrogen atom of olanzapine's piperazine ring.[2][3]

The presence of a reactive functional group, the chloromethyl moiety, categorizes this molecule as a potential alkylating agent.[4] Alkylating agents are a class of compounds known for their ability to form covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA.[4] This reactivity is the basis for the therapeutic effects of many anticancer drugs but also underlies their significant toxicity, including mutagenicity and carcinogenicity.[4][5] Therefore, the presence of even trace amounts of such an impurity in a pharmaceutical product necessitates a thorough toxicological risk assessment.

Furthermore, this compound is a quaternary ammonium compound, a structural class that can possess intrinsic biological activity.[2] The combination of these structural features raises a red flag for potential genotoxicity and cytotoxicity, mandating a stringent evaluation as per international regulatory guidelines.

Physicochemical Properties and Reactivity

A foundational understanding of the physicochemical properties of this compound is crucial for designing relevant toxicological studies.

PropertyValueSource
Molecular FormulaC₁₈H₂₂Cl₂N₄S[6]
Molecular Weight397.37 g/mol [3][6][7]
AppearanceOff-White Powder[7]
Storage2-8°C Refrigerator[7]

The key feature influencing its toxicological profile is the N-chloromethyl group. This group is an electrophilic center, susceptible to nucleophilic attack. In a biological system, nucleophiles are abundant in the form of DNA bases (specifically the N7 of guanine), sulfhydryl groups in proteins (like cysteine), and other biomolecules. The reaction of this compound with these biological targets can lead to adduct formation, disrupting their normal function.

Postulated Mechanisms of Toxicity

While direct toxicological studies on this compound are not extensively published, its chemical structure allows for the postulation of several mechanisms of toxicity, primarily centered around its alkylating potential.

Genotoxicity and Mutagenicity

The primary toxicological concern for this compound is its potential to be a genotoxic and mutagenic agent. The electrophilic chloromethyl group can react with the nucleophilic centers in DNA bases, leading to the formation of DNA adducts. This can result in:

  • DNA Damage: The formation of adducts can distort the DNA helix, interfering with replication and transcription.

  • Mutations: If the DNA damage is not properly repaired by cellular mechanisms, it can lead to mutations during DNA replication. These mutations, if they occur in critical genes (e.g., tumor suppressor genes or oncogenes), can be a primary event in carcinogenesis.

This potential for genotoxicity places this compound under the purview of stringent regulatory guidelines for mutagenic impurities, such as the ICH M7 guideline.[8][9]

Cytotoxicity

Beyond genotoxicity, this compound may exhibit direct cytotoxicity through several mechanisms:

  • Protein Alkylation: The compound can react with nucleophilic amino acid residues (e.g., cysteine, histidine) in proteins, leading to the formation of protein adducts. This can inactivate critical enzymes and disrupt cellular signaling pathways.

  • Oxidative Stress: The interaction of the compound with cellular components could lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage.

  • Mitochondrial Dysfunction: Damage to mitochondrial proteins or DNA could impair mitochondrial function, leading to a decrease in ATP production and the initiation of apoptosis.

Insights from the Parent Compound: Olanzapine

While the toxicity of this compound is likely dominated by its alkylating moiety, the toxicological profile of olanzapine itself should not be disregarded. Olanzapine overdose is associated with central nervous system depression, anticholinergic effects, and, most critically, potential cardiac toxicity.[10][11][12] It is plausible that this compound could retain some affinity for the receptors targeted by olanzapine (dopamine D2, serotonin 5-HT2A/2C, histamine H1, and muscarinic M1 receptors), potentially leading to a complex toxicological profile that includes both direct alkylating agent effects and receptor-mediated effects.[11][13]

A Proposed Workflow for Toxicological Evaluation

A systematic and tiered approach is essential for the toxicological evaluation of a potentially genotoxic impurity like this compound. The following workflow is proposed, aligning with regulatory expectations.

Toxicological_Evaluation_Workflow cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 Phase 2: In Vivo Follow-up (if required) cluster_2 Phase 3: General Toxicity Assessment cluster_3 Risk Characterization & Control In_Silico In Silico Assessment (Q)SAR analysis for mutagenicity Ames_Test Bacterial Reverse Mutation Assay (Ames Test) OECD 471 In_Silico->Ames_Test Predicts mutagenicity In_Vitro_Micronucleus In Vitro Mammalian Cell Micronucleus Test OECD 487 Ames_Test->In_Vitro_Micronucleus Positive result triggers further testing Cytotoxicity_Assay In Vitro Cytotoxicity Assays (e.g., MTT, LDH) Ames_Test->Cytotoxicity_Assay Parallel assessment In_Vivo_Micronucleus In Vivo Mammalian Erythrocyte Micronucleus Test OECD 474 In_Vitro_Micronucleus->In_Vivo_Micronucleus Positive in vitro genotoxicity prompts in vivo confirmation Risk_Assessment Risk Assessment (e.g., TTC approach) In_Vivo_Micronucleus->Risk_Assessment Control_Strategy Establishment of Control Strategy (Specification setting) In_Vivo_Micronucleus->Control_Strategy Comet_Assay In Vivo Mammalian Alkaline Comet Assay OECD 489 Comet_Assay->Risk_Assessment Acute_Toxicity Acute Oral Toxicity Study (if warranted) Cytotoxicity_Assay->Acute_Toxicity Informs dose selection Risk_Assessment->Control_Strategy

Caption: A tiered workflow for the toxicological evaluation of this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the toxicological evaluation of this compound.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.

Methodology:

  • Strain Selection: Utilize a standard panel of bacterial strains, including S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from the liver of Aroclor 1254-induced rats) to detect metabolites that may be mutagenic.

  • Dose Selection: Perform a preliminary dose range-finding study to determine the appropriate concentration range. The highest concentration should induce some level of cytotoxicity.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution (or vehicle control), and 0.5 mL of the S9 mix (or buffer for non-activated plates).

    • Vortex briefly and pour onto the surface of minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-dependent increase in the number of revertants, with at least one dose level showing a count that is at least twice the concurrent vehicle control.

In Vitro Mammalian Cell Micronucleus Test

Objective: To evaluate the potential of this compound to induce chromosomal damage or aneuploidy in cultured mammalian cells.

Methodology:

  • Cell Line: Use a well-characterized cell line such as human peripheral blood lymphocytes (HPBLs) or Chinese Hamster Ovary (CHO) cells.

  • Metabolic Activation: As with the Ames test, perform the assay with and without an S9 metabolic activation system.

  • Treatment: Expose the cells to a range of concentrations of the test article for a short duration (e.g., 3-6 hours) in the presence of S9 mix, and for a longer duration (e.g., 24 hours) in the absence of S9 mix.

  • Cytochalasin B: Add cytochalasin B to the cultures to block cytokinesis, allowing for the identification of micronuclei in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

Risk Assessment and Control Strategy

The results from the toxicological evaluation will inform the risk assessment and the subsequent control strategy for this compound.

Threshold of Toxicological Concern (TTC)

For genotoxic impurities present at very low levels, the Threshold of Toxicological Concern (TTC) approach may be applicable. The TTC is a level of exposure below which there is a very low probability of an appreciable risk to human health. For most genotoxic impurities, a TTC of 1.5 µ g/day is considered acceptable, corresponding to a lifetime cancer risk of less than 1 in 100,000.[14][15][16]

If this compound is found to be mutagenic, its acceptable daily intake would be limited to this value. This would then be used to calculate the maximum allowable concentration in the olanzapine drug substance based on the maximum daily dose of olanzapine.

Control Strategy

The primary goal should be to minimize the formation of this compound during the manufacturing process. This can be achieved through:

  • Process Optimization: Modifying reaction conditions (e.g., temperature, reaction time) and solvent selection to disfavor the formation of the impurity.

  • Purification: Developing and validating effective purification methods to remove the impurity to a level below the established acceptable limit.

  • Analytical Monitoring: Implementing a robust analytical method (e.g., HPLC-UV or LC-MS) for the routine monitoring of this compound in batches of olanzapine drug substance.

Conclusion

This compound is a process impurity of olanzapine that warrants careful toxicological evaluation due to its structural alerts for genotoxicity. While direct toxicological data is limited, a comprehensive assessment based on its chemical reactivity, the principles of alkylating agent toxicity, and established regulatory guidelines can provide a robust framework for risk assessment and control. A tiered testing strategy, beginning with in silico and in vitro assays and progressing to in vivo studies if necessary, is the most scientifically sound and resource-efficient approach. The ultimate goal is to ensure that the levels of this impurity in the final drug product are low enough to pose a negligible risk to patient safety. This guide provides the foundational knowledge and practical methodologies to achieve this critical objective.

References

  • Google Patents. (n.d.). US7329747B2 - Synthesis of olanzapine and intermediates thereof.
  • News-Medical.Net. (n.d.). Olanzapine Overdose. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylating Anticancer Drugs | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). This compound | C18H22Cl2N4S | CID 135564842. Retrieved from [Link]

  • National Institutes of Health. (2022, March 23). Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC. Retrieved from [Link]

  • Veeprho. (n.d.). Olanzapine EP Impurity C (Chloride) | CAS 719300-59-1. Retrieved from [Link]

  • gsrs. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 719300-59-1| Product Name : Olanzapine - Impurity C| Chemical Name : this compound. Retrieved from [Link]

  • PubMed. (n.d.). Screening for reactive intermediates and toxicity assessment in drug discovery. Retrieved from [Link]

  • LITFL. (2020, November 3). Olanzapine toxicity. Retrieved from [Link]

  • National Institutes of Health. (2024, June 19). Assessing genotoxic effects of chemotherapy agents by a robust in vitro assay based on mass spectrometric quantification of γ-H2AX in HepG2 cells. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Assessment and control of DNA reactive (mutagenic) impurities in veterinary medicinal products - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A review of olanzapine-associated toxicity and fatality in overdose - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening for reactive intermediates and toxicity assessment in drug discovery | Request PDF. Retrieved from [Link]

  • GBA Group Pharma. (n.d.). In vitro and in vivo toxicology. Retrieved from [Link]

  • Managing Olanzapine Toxicity: A Comprehensive Review of Adverse Effects and Treatment Strategies. (n.d.). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, July 25). Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008, December 3). Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Retrieved from [Link]

  • ChemSafetyPro.COM. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. Retrieved from [Link]

  • InterBioTox. (n.d.). In vivo Toxicology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Olanzapine - StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Concept paper - ICH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Genotoxic and cytotoxic effects of 4-aroyl-1-nitrosohydrazine-carboxamides onO 6-alkylguanine-DNA alkyltransferase-positive and-negative human cell lines - PMC. Retrieved from [Link]

  • National Institute of Health Sciences. (n.d.). Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. (n.d.). Retrieved from [Link]

  • TEDDY - European Network of Excellence for Paediatric Clinical Research. (2020, August 3). EMA consultation: ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Q&A. Retrieved from [Link]

  • European Medicines Agency. (n.d.). EMA Issues Paper On Qualifying Non-Mutagenic Impurities For Drug Toxicological Safety. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Discovery, History, and Analysis of Olanzapine Process Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Olanzapine, a cornerstone atypical antipsychotic, has been instrumental in the management of schizophrenia and bipolar disorder since its introduction by Eli Lilly in 1996.[1][2][3][4] The intricate chemical synthesis of this thienobenzodiazepine derivative, while efficient, presents a complex challenge in controlling process-related impurities and degradation products.[5] This technical guide provides a comprehensive exploration of the history of olanzapine's development, the synthetic pathways that define its impurity profile, and the analytical strategies required for their identification and control. We delve into the causal mechanisms behind the formation of key impurities, present validated analytical protocols, and discuss the toxicological and regulatory significance of maintaining a pure drug substance. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the manufacturing and quality control of olanzapine.

Introduction: From Discovery to a Global Therapeutic

The Genesis of Olanzapine
The Imperative of Impurity Profiling in Pharmaceutical Quality

In the synthesis of any Active Pharmaceutical Ingredient (API), the formation of impurities is inevitable. These unintended chemical entities can arise from starting materials, intermediates, side reactions, or degradation of the final product.[5] The control of these impurities is a critical aspect of drug development and manufacturing, mandated by global regulatory bodies like the ICH, USP, and EP. Impurities can impact the safety and efficacy of the final drug product; some may be pharmacologically active or toxic, even at trace levels.[12][13][14] Therefore, a thorough understanding of the impurity profile—its discovery, formation, and control—is fundamental to ensuring patient safety and product quality.

The Chemical Synthesis of Olanzapine: A Pathway to Impurities

The manufacturing process of olanzapine is the primary source of its process-related impurities. While several synthetic routes have been patented, a common and historically significant pathway involves the condensation of a key thienobenzodiazepine intermediate with N-methylpiperazine.

Core Synthetic Strategy

A widely referenced synthesis involves a multi-step process culminating in the final coupling reaction.[1][6]

  • Formation of the Thiophene Intermediate: The synthesis often begins by creating a substituted thiophene ring, such as 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile.[6] This key intermediate is formed by reacting materials like malononitrile, sulfur, and propionaldehyde, followed by coupling with an activated nitrobenzene derivative.[6]

  • Reductive Cyclization: The nitro group on the thiophene intermediate is then reduced to an amine. This is often achieved using reagents like stannous chloride.[1] The resulting aniline undergoes intramolecular cyclization to form the core tricyclic thienobenzodiazepine ring system, specifically 4-amino-2-methyl-10H-thieno[2,3-b][1][6]benzodiazepine.[15]

  • Final Condensation: The final step involves reacting the thienobenzodiazepine intermediate with N-methylpiperazine.[1][15] This reaction displaces the amino group at the 4-position to yield olanzapine. Solvents like dimethyl sulfoxide (DMSO) and toluene are often used for this step.[1][6]

This synthetic pathway is visually represented in the workflow below.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Final Coupling A 2-Amino-5-methylthiophene-3-carbonitrile C 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (Olanzapine Impurity A [EP]) A->C Condensation B 1-Fluoro-2-nitrobenzene B->C D 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine (Intermediate) C->D Reduction (e.g., SnCl2) & Cyclization F Olanzapine D->F Condensation E N-Methylpiperazine E->F

Figure 1: A simplified representation of a common olanzapine synthesis pathway.

Classification and Genesis of Key Olanzapine Impurities

Impurities in olanzapine can be broadly classified based on their origin. Understanding the mechanism of formation is crucial for implementing effective control strategies.

Process-Related Impurities

These impurities are by-products or unreacted materials from the synthesis itself.

  • Starting Material Carryover: Unreacted 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile , also known as Olanzapine Impurity A in the European Pharmacopoeia, can be carried through to the final product if the reductive cyclization step is incomplete.[16]

  • Intermediate-Related Impurities: The intermediate 4-amino-2-methyl-10H-thieno[2,3-b][1][6]benzodiazepine may remain if the final condensation with N-methylpiperazine does not go to completion.[17]

  • Side-Reaction Products:

    • N-Desmethylolanzapine: This impurity arises if piperazine, instead of N-methylpiperazine, is present or formed during the reaction. It can also be a metabolite.[5][17]

    • Over-methylated Impurities: If a harsh methylating agent like dimethyl sulfate is used in a two-step process (reacting the intermediate with piperazine, then methylating), an over-methylated N,N-dimethylpiperazinium analogue can form as a side product.[9][17]

    • Dimer Impurities: Self-condensation of the thienobenzodiazepine intermediate can lead to the formation of dimeric structures.[18]

Degradation Products

Olanzapine is susceptible to degradation under certain conditions, particularly oxidation.

  • Oxidative Degradants: The thiophene ring in olanzapine is prone to oxidation.[19][20] This can lead to the formation of several related substances, including:

    • Olanzapine Lactam Impurity: Results from oxidation and subsequent ring-opening of the thiophene moiety.[21]

    • Olanzapine Thiolactam Impurity: Another common oxidative degradation product.[5][21]

    • Hydroxymethylidene and Acetoxymethylidene Thiones: These have been identified in stressed stability studies and are proposed to form via an oxidative degradation pathway.[19]

  • Solvent-Induced Impurities:

    • Olanzapine-CM: When dichloromethane (methylene chloride) is used as a solvent, particularly during purification or evaporation at elevated temperatures, it can alkylate olanzapine to form a quaternary ammonium salt.[17] This impurity is of particular concern due to its potential genotoxicity.[17]

The formation pathways for two common types of impurities are illustrated below.

G cluster_0 Process Impurity Formation cluster_1 Degradation Impurity Formation A Thienobenzodiazepine Intermediate C N-Desmethylolanzapine A->C B Piperazine (contaminant) B->C D Olanzapine F Olanzapine Lactam D->F E Oxidizing Agent (e.g., air, peroxide) E->F

Figure 2: Logical flow of process and degradation impurity formation.

Summary of Common Impurities

The following table summarizes key impurities, their typical classification, and origin.

Impurity NameOther Names / Pharmacopoeial DesignationClassificationTypical Origin
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrileOlanzapine Impurity A (EP)Process (Starting Material)Incomplete reductive cyclization
2-Methyl-10H-thieno-[2,3-b][1][6]benzodiazepin-4[5H]-oneOlanzapine Related Compound B (USP)[16]Process / DegradationSide reaction or hydrolysis
4-(Piperazin-1-yl)-2-methyl-10H-thieno[2,3-b][1][6]benzodiazepineN-Desmethylolanzapine[5]Process / MetaboliteReaction with piperazine contaminant
Olanzapine Lactam-DegradationOxidation of the thiophene ring[21]
Olanzapine Thiolactam-DegradationOxidation of the thiophene ring[5]
(E)-1-(chloromethyl)-1-methyl-4-(2-methyl-10H-benzo[b]thieno[2,3-e][1][9]diazepin-4-yl)piperazin-1-ium chlorideOlanzapine-CM[17]DegradationReaction with dichloromethane solvent

Analytical Methodologies for Impurity Profiling

Robust analytical methods are essential for the detection, identification, and quantification of olanzapine impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique.[22][23][24]

Forced Degradation Studies

To understand the intrinsic stability of olanzapine and identify likely degradation products, forced degradation (stress testing) is performed.[25][26] This involves subjecting the drug substance to harsh conditions exceeding those of accelerated stability testing.

  • Acid/Base Hydrolysis: Heating in dilute HCl and NaOH solutions to assess susceptibility to hydrolysis.[25][27]

  • Oxidative Degradation: Exposure to hydrogen peroxide (H2O2) to simulate oxidative stress.[20][27] Olanzapine is known to be particularly sensitive to oxidation.[26]

  • Thermal and Photolytic Stress: Exposure to high heat and UV/visible light to evaluate thermal and light sensitivity.[25]

Results from these studies are crucial for developing stability-indicating analytical methods—methods capable of separating all degradation products from the parent API.

Recommended Analytical Protocol: Stability-Indicating HPLC-UV

The following protocol is based on principles outlined in pharmacopeial monographs (e.g., USP) and the scientific literature for the separation of olanzapine and its related compounds.[16][22]

Objective: To quantify known impurities and detect any unknown impurities in an olanzapine drug substance sample.

Methodology:

  • Chromatographic System:

    • Instrument: A gradient High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: Reversed-phase C18 or C8, typically 250 mm x 4.6 mm, 5 µm particle size.[22][23]

    • Column Temperature: Controlled, e.g., 35°C.[16]

    • Detection Wavelength: 227 nm or 257 nm.[25][27]

    • Flow Rate: 1.0 - 1.5 mL/min.[16]

    • Injection Volume: 10 - 20 µL.[16][23]

  • Reagents and Solutions:

    • Mobile Phase A: An aqueous buffer, often containing a phosphate salt and an ion-pairing agent like sodium dodecyl sulfate (SDS), adjusted to an acidic pH (e.g., pH 2.5).[16]

    • Mobile Phase B: Acetonitrile.

    • Diluent: A mixture of acetonitrile and water/buffer.

    • Standard Solution: A solution of USP/EP/BP Olanzapine Reference Standard at a known concentration (e.g., 0.1 mg/mL).

    • Sample Solution: The olanzapine sample prepared in diluent at the same concentration as the Standard Solution.

    • System Suitability Solution: A solution containing olanzapine and key specified impurities (e.g., Olanzapine Related Compounds A and B) to verify the system's resolving power.[16]

  • Chromatographic Program (Gradient Elution):

    • A gradient program is necessary to resolve both early-eluting polar impurities and late-eluting non-polar impurities. A typical gradient might start with a high percentage of aqueous Mobile Phase A and gradually increase the percentage of organic Mobile Phase B over 20-30 minutes.[16]

  • System Suitability Test (SST):

    • Before sample analysis, inject the System Suitability Solution.

    • Acceptance Criteria:

      • The resolution between olanzapine and its closest eluting impurity must be greater than a specified value (e.g., >2.0).

      • The tailing factor for the olanzapine peak should be less than 2.0.

      • The relative standard deviation (RSD) for replicate injections of the olanzapine standard should be less than 2.0%.

  • Analysis and Calculation:

    • Inject the diluent (as a blank), the Standard Solution, and the Sample Solution.

    • Identify impurity peaks in the sample chromatogram by their relative retention time (RRT) compared to the olanzapine peak.

    • Quantify impurities using the peak area of the olanzapine standard, applying appropriate relative response factors (RRFs) if known.

    • Calculation (for each impurity): % Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * (1 / RRF) * 100

Advanced Characterization: LC-MS

For the structural elucidation of unknown impurities discovered during process development or stability studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[9][20][23] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, scientists can determine the molecular weight and fragmentation patterns of an impurity, enabling its structural identification.

G A Olanzapine Bulk Sample B Sample Preparation (Dissolve in Diluent) A->B C HPLC Injection B->C D Gradient Separation (C18 Column) C->D E UV Detection D->E F Data Acquisition & Integration (Chromatogram) E->F G Impurity Identification (by RRT) F->G H Impurity Quantification (vs. Reference Standard) G->H I Report Results H->I J Unknown Peak Detected? H->J J->I No K LC-MS Analysis for Structural Elucidation J->K Yes K->G

Figure 3: Standard analytical workflow for olanzapine impurity profiling.

Toxicological and Regulatory Considerations

The acceptable limit for any given impurity is determined by regulatory guidelines, such as ICH Q3A/B, which set thresholds for reporting, identification, and qualification. The qualification threshold (typically 0.15% for a maximum daily dose of <2g) is the level above which an impurity must be assessed for toxicological safety.[14]

Some impurities, particularly those with reactive functional groups, may be classified as Potentially Genotoxic Impurities (PGIs).[17] These are of high concern as they can potentially damage DNA and are carcinogenic even at very low levels. The aforementioned Olanzapine-CM , formed from dichloromethane, is an example of a PGI due to its alkylating nature.[17] Such impurities require stringent control to levels often in the parts-per-million (ppm) range, demanding highly sensitive analytical methods for their detection. While olanzapine itself has a toxicity profile, especially in overdose situations, the added risk from unqualified or genotoxic impurities must be rigorously controlled.[10][12][13][28]

Conclusion

The journey of olanzapine from its discovery to its current status as a widely used antipsychotic is a testament to advances in medicinal chemistry. Parallel to its therapeutic development has been an evolving understanding of its chemical synthesis and associated impurity profile. The control of process-related and degradation impurities is not merely a regulatory hurdle but a fundamental component of ensuring the safety and consistency of the final drug product. Through a combination of rational synthetic route design, forced degradation studies, and the application of robust, stability-indicating analytical methods like HPLC, manufacturers can effectively monitor and control the impurity profile of olanzapine. This continuous vigilance ensures that patients receive a medication that is not only effective but also meets the highest standards of quality and safety.

References

  • Olanzapine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Olanzapine Impurities Manufacturers & Suppliers - Daicel Pharma Standards. (n.d.). Retrieved January 21, 2026, from [Link]

  • Goud, P. M., et al. (n.d.). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • A One Pot Process For The Preparation Of Olanzapine Intermediate. (n.d.). Quick Company. Retrieved January 21, 2026, from [Link]

  • Jain, D., et al. (2012). Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Olanzapine and Fluoxetine in Combined Dosage. Journal of Chromatographic Science, 50(7), 596-601. Retrieved January 21, 2026, from [Link]

  • US7863442B2 - Processes for the synthesis of olanzapine. (n.d.). Google Patents.
  • EP2292624A1 - Process for the purification of olanzapine. (n.d.). Google Patents.
  • Method Development, Validation and Force Degradation Stability Study of Olanzapine by UV- VIS Spectroscopy. (n.d.). IJRAR. Retrieved January 21, 2026, from [Link]

  • Rao, P. S., et al. (2011). Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 413-418. Retrieved January 21, 2026, from [Link]

  • Stulzer, H. K., et al. (2008). The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 25-32. Retrieved January 21, 2026, from [Link]

  • The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations. (2008). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Forced Degradation results for Olanzapine and Samidorphan. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Reddy, G. S., et al. (2007). Identification and characterization of olanzapine degradation products under oxidative stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 603-613. Retrieved January 21, 2026, from [Link]

  • Cui, D., et al. (2011). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. Analytical Methods, 3(7), 1594-1601. Retrieved January 21, 2026, from [Link]

  • Isolation, identification and characterization of two novel process-related impurities in olanzapine. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Olanzapine Impurities. (n.d.). SynZeal. Retrieved January 21, 2026, from [Link]

  • Olanzapine | C17H20N4S | CID 135398745. (n.d.). PubChem - NIH. Retrieved January 21, 2026, from [Link]

  • A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. (2022). NIH. Retrieved January 21, 2026, from [Link]

  • Modern Bioanalytical Strategies for Olanzapine Detection and Analysis: An In-Depth Review. (2024). Journal of Chemical Health Risks. Retrieved January 21, 2026, from [Link]

  • A review of olanzapine-associated toxicity and fatality in overdose. (2004). PMC. Retrieved January 21, 2026, from [Link]

  • Zyprexa Relprevv (olanzapine) FDA Approval History. (n.d.). Drugs.com. Retrieved January 21, 2026, from [Link]

  • A review of olanzapine-associated toxicity and fatality in overdose. (2004). PubMed. Retrieved January 21, 2026, from [Link]

  • Olanzapine (Zyprexa). (2017). Basicmedical Key. Retrieved January 21, 2026, from [Link]

  • Olanzapine (Zyprexa). (n.d.). Oxford Academic. Retrieved January 21, 2026, from [Link]

  • Managing Olanzapine Toxicity: A Comprehensive Review of Adverse Effects and Treatment Strategies. (n.d.). Retrieved January 21, 2026, from [Link]

  • Olanzapine-impurities. (n.d.). Pharmaffiliates. Retrieved January 21, 2026, from [Link]

  • Eli Lilly and Company - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Olanzapine toxicity. (2020). LITFL. Retrieved January 21, 2026, from [Link]

  • From chlorpromazine to olanzapine: a brief history of antipsychotics. (1997). Psychiatry Online. Retrieved January 21, 2026, from [Link]

  • Olanzapine - USP-NF. (2012). Retrieved January 21, 2026, from [Link]

  • A review of olanzapine-associated toxicity and fatality in overdose. (2004). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Eli Lilly pays record $1.4bn for promoting off-label use of olanzapine. (2009). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

Methodological & Application

A Validated, Stability-Indicating RP-HPLC Method for the Quantification of N-Chloromethyl Olanzapine Chloride in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-Chloromethyl Olanzapine Chloride (also known as Olanzapine EP Impurity C) in olanzapine bulk drug substance. This compound is a potential process-related impurity and degradant of Olanzapine, an atypical antipsychotic agent.[1][2] The control of such impurities is critical for ensuring the safety and efficacy of the final drug product. The method was developed and validated in strict accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[3][4][5]

Introduction and Rationale

Olanzapine is a widely used medication for the treatment of schizophrenia and bipolar disorder. During its synthesis or storage, impurities can form, one of which is this compound.[2] Regulatory agencies mandate the monitoring and control of such impurities. This necessitates a reliable and validated analytical method for their quantification.

RP-HPLC with UV detection is the chosen analytical technique due to its high resolving power, sensitivity, and suitability for separating structurally similar compounds like olanzapine and its impurities.[6][7] This document provides a comprehensive guide for researchers and quality control analysts to implement a ready-to-use, validated method that can withstand the rigors of regulatory scrutiny. The causality behind each step—from mobile phase selection to validation parameter assessment—is explained to provide a deeper understanding of the method's scientific foundation.

Analyte Information:

  • Name: this compound

  • Synonyms: Olanzapine EP Impurity C, Chloromethyl olanzapinium chloride[2][8]

  • Molecular Formula: C₁₈H₂₂Cl₂N₄S[9]

  • Molecular Weight: 397.37 g/mol [1][9][10][11]

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Analytical Balance: Mettler Toledo XPE205 (or equivalent).

  • pH Meter: Calibrated pH meter.

  • Reference Standards: Olanzapine and this compound (procured from a certified vendor).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Purified water (Milli-Q or equivalent).

Chromatographic Conditions

The selection of chromatographic conditions was driven by the need to achieve baseline separation between the main olanzapine peak and the this compound impurity peak, as well as any potential degradants. A C18 column provides the necessary hydrophobicity for retaining these compounds. An acidic mobile phase ensures that the basic nitrogen atoms in the analytes are protonated, leading to sharp, symmetrical peaks and reproducible retention times. The detection wavelength of 254 nm was chosen as it offers good sensitivity for both olanzapine and its related impurities.[6]

ParameterOptimized Condition
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer. pH adjusted to 3.5 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Diluent: Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.

  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 100 µg/mL.

  • Standard Solution (for LOQ): Further dilute the Standard Stock Solution to achieve the target Limit of Quantitation (LOQ) concentration (e.g., 0.5 µg/mL).

  • Sample Solution (Olanzapine Bulk Drug): Accurately weigh about 50 mg of Olanzapine bulk drug into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 1000 µg/mL.

Method Development Workflow

The development of a robust analytical method is a systematic process. It begins with understanding the analyte's properties and progresses through parameter optimization to ensure the final method is suitable for its intended purpose. The following diagram illustrates the logical workflow employed.

MethodDevelopment A Analyte Characterization (Olanzapine & Impurity C) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B Input C Screening & Optimization - Mobile Phase pH & Composition - Gradient Slope - Flow Rate B->C Systematic Approach D Forced Degradation Study (Specificity Assessment) C->D Test for Specificity E System Suitability Criteria Definition C->E Establish Criteria D->C Feedback Loop for Peak Separation F Final Method Lockdown E->F Confirm Parameters G Method Validation (ICH Q2) F->G Proceed to Validation

Caption: Logical workflow for RP-HPLC method development.

Forced Degradation (Stress Studies)

To ensure the method is stability-indicating, forced degradation studies were performed on the Olanzapine bulk drug. The goal is to demonstrate that the analytical method can effectively separate the this compound peak from any peaks generated by other degradation products. Olanzapine has been shown to be susceptible to degradation under hydrolytic and oxidative conditions.[12][13]

Protocol:

  • Acid Hydrolysis: Dissolve 50 mg of Olanzapine in 50 mL of 0.1N HCl. Heat at 60°C for 24 hours.[14] Neutralize a portion of the sample before injection.

  • Base Hydrolysis: Dissolve 50 mg of Olanzapine in 50 mL of 0.1N NaOH. Heat at 60°C for 24 hours.[14] Neutralize a portion of the sample before injection.

  • Oxidative Degradation: Dissolve 50 mg of Olanzapine in 50 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[15]

  • Thermal Degradation: Expose the solid Olanzapine powder in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid Olanzapine powder to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.

Acceptance Criteria: The method is considered stability-indicating if the this compound peak is adequately resolved from all other degradant peaks and the main Olanzapine peak (Resolution > 2.0). Peak purity analysis using a DAD should confirm the homogeneity of the analyte peak.

Method Validation Protocol (ICH Q2(R1))

Every protocol described is designed as a self-validating system, where the acceptance criteria confirm the method's suitability for each performance characteristic. The relationship between these validation parameters is crucial for establishing a trustworthy method.

Validation Method Validated Analytical Method Specificity Specificity Specificity->Method Linearity Linearity & Range Linearity->Method Accuracy Accuracy Linearity->Accuracy LOQ Quantitation Limit (LOQ) Linearity->LOQ Accuracy->Method Precision Precision Precision->Method Precision->Accuracy LOQ->Method Robustness Robustness Robustness->Method

Caption: Interrelationship of ICH Q2(R1) validation parameters.

System Suitability

Protocol: Before commencing any validation or sample analysis, inject the Standard Solution (e.g., 0.5 µg/mL) five times. Acceptance Criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD for Peak Area: ≤ 5.0%

Specificity

Protocol: Inject the diluent, a standard solution of Olanzapine, a standard solution of this compound, and the solutions from the forced degradation studies. Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the diluent or unstressed Olanzapine sample. The analyte peak must be resolved from all other peaks in the stressed samples.

Linearity and Range

Protocol: Prepare a series of at least five concentrations of this compound ranging from the LOQ to 150% of the specification limit (e.g., 0.5 µg/mL to 7.5 µg/mL). Inject each concentration in triplicate. Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.998

  • Y-intercept: Should be close to zero.

Accuracy (% Recovery)

Protocol: Spike a known amount of Olanzapine sample with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate and analyze. Acceptance Criteria: The mean percent recovery should be within 85-115%.

Precision
  • Repeatability (Intra-day Precision): Protocol: Prepare six separate sample solutions of Olanzapine spiked with this compound at the 100% specification level. Analyze them on the same day. Acceptance Criteria: The %RSD of the measured concentrations should be ≤ 5.0%.

  • Intermediate Precision (Inter-day Ruggedness): Protocol: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system. Acceptance Criteria: The cumulative %RSD for both sets of data should be ≤ 10.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Protocol: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the linearity curve. For S/N, prepare progressively dilute solutions and inject them. Acceptance Criteria:

  • LOD: S/N ratio should be approximately 3:1.

  • LOQ: S/N ratio should be approximately 10:1. The precision (%RSD) at the LOQ should be ≤ 10.0%.

Robustness

Protocol: Deliberately vary key method parameters one at a time and analyze a spiked sample.

  • Flow Rate: ± 0.2 mL/min (0.8 mL/min and 1.2 mL/min).

  • Column Temperature: ± 5 °C (25 °C and 35 °C).

  • Mobile Phase pH: ± 0.2 units (pH 3.3 and 3.7). Acceptance Criteria: The system suitability criteria must be met under all varied conditions, and the measured concentration should not deviate significantly from the result obtained under normal conditions.

Summary of Validation Results (Illustrative)

The following table summarizes the expected results from the validation study, confirming the method's suitability.

Validation ParameterAcceptance CriteriaResultStatus
Specificity No interferenceNo interference observed, R > 2.0Pass
Linearity (r²) ≥ 0.9980.9995Pass
Range (µg/mL) LOQ to 150%0.5 - 7.5Pass
Accuracy (% Recovery) 85.0 - 115.0%98.5% - 102.1%Pass
Repeatability (%RSD) ≤ 5.0%1.8%Pass
Intermediate Precision (%RSD) ≤ 10.0%2.5%Pass
LOQ (µg/mL) S/N ≥ 100.5 (S/N = 11.2)Pass
LOD (µg/mL) S/N ≥ 30.15 (S/N = 3.5)Pass
Robustness System Suitability MetAll variations met system suitabilityPass

Conclusion

The RP-HPLC method for the quantification of this compound in Olanzapine bulk drug has been successfully developed and validated according to ICH Q2(R1) guidelines. The method is specific, linear, accurate, precise, and robust. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ResearchGate. (2015). The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • IJRAR. (2019). Method Development, Validation and Force Degradation Stability Study of Olanzapine by UV- VIS Spectroscopy. [Link]

  • IJPPR. (2022). Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. [Link]

  • PubMed. (2012). Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • PubChem. This compound. [Link]

  • AJPTR. (2021). A New Validated Method for the Estimation of Olanzapine and Samidorphan Using High Performance Liquid Chromatography and of its Degradation. [Link]

  • ResearchGate. Forced Degradation results for Olanzapine and Samidorphan. [Link]

  • Taylor & Francis Online. (2015). The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations. [Link]

  • AKJournals. (2008). Identification and characterization of olanzapine degradation products under oxidative stress conditions. [Link]

  • PubMed. (2015). The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations. [Link]

  • Semantic Scholar. (2012). Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. [Link]

  • precisionFDA. This compound. [Link]

  • gsrs. This compound. [Link]

  • Pharmaffiliates. Olanzapine - Impurity C. [Link]

  • Veeprho. Olanzapine EP Impurity C (Chloride). [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of N-Chloromethyl Olanzapine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-Chloromethyl Olanzapine Chloride. This compound is a known process-related impurity and potential degradation product of Olanzapine, an atypical antipsychotic medication.[1][2] The accurate quantification of such impurities is critical for ensuring the quality, safety, and efficacy of the final drug product, in line with stringent regulatory requirements set by bodies like the International Council for Harmonisation (ICH).[3] The developed isocratic method utilizes a C18 stationary phase with a phosphate buffer and acetonitrile mobile phase, offering excellent peak symmetry and resolution. Detection is performed using a UV detector at 258 nm. The method was fully validated according to ICH Q2(R1) guidelines, demonstrating exceptional linearity, accuracy, precision, and specificity.[4][5] Furthermore, forced degradation studies were conducted to establish the stability-indicating characteristics of the method, ensuring it can effectively separate this compound from potential degradation products.

Introduction and Scientific Rationale

Olanzapine is a widely prescribed thienobenzodiazepine derivative for the treatment of schizophrenia and bipolar disorder.[6] During its synthesis and storage, various impurities can form, which must be monitored and controlled to ensure patient safety.[3][7] this compound, also known as Olanzapine Impurity C, is a significant related substance that features a permanently charged quaternary ammonium ion and a reactive chloromethyl group.[1][8][9] Its distinct polarity and chemical properties necessitate a well-developed analytical method for its precise quantification.

The fundamental principle of this method is reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is more polar. This compound, being a charged and more polar analyte compared to the parent Olanzapine molecule, requires careful optimization of the mobile phase to achieve adequate retention and separation from other components. The selected method employs an isocratic elution with a phosphate buffer and acetonitrile.

Causality behind Experimental Choices:

  • Stationary Phase: A C18 column is chosen for its versatility and proven performance in separating Olanzapine and its related substances.[6][7][10] The hydrophobic nature of the C18 alkyl chains provides the necessary interaction with the core thienobenzodiazepine structure of the analyte.

  • Mobile Phase: A mixture of aqueous phosphate buffer and acetonitrile is used. The buffer controls the pH, which is critical for maintaining a consistent ionization state of any residual silanol groups on the silica backbone and ensuring reproducible retention times. Acetonitrile serves as the organic modifier; its concentration is optimized to elute the analyte with a good peak shape and in a reasonable timeframe.

  • Detection Wavelength: The detection wavelength of 258 nm was selected based on the UV absorption spectrum of Olanzapine, as the core chromophore responsible for UV absorbance is identical in this compound.[6] This wavelength provides high sensitivity for the analyte while minimizing interference from potential excipients.

Instrumentation, Reagents, and Materials

2.1 Instrumentation

  • HPLC System equipped with a quaternary or binary pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector (e.g., Agilent 1200 series, Waters Alliance e2695).[11][12]

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, Nylon or PVDF).

2.2 Reagents and Chemicals

  • This compound reference standard (>95% purity).

  • Acetonitrile (HPLC grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade).

  • Ortho-phosphoric Acid (AR grade).

  • Water (Milli-Q or equivalent HPLC grade).

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column Kromasil C18, 250 mm x 4.6 mm, 5 µm[6]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 6.7) (30:70, v/v)[6]
Flow Rate 1.5 mL/min[6]
Detection UV at 258 nm[6]
Injection Volume 20 µL
Column Temperature 30 °C
Run Time 10 minutes

Detailed Protocols

Preparation of Solutions
  • Phosphate Buffer (pH 6.7): Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water to obtain a 25mM solution. Adjust the pH to 6.7 using dilute ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase: Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a 30:70 (v/v) ratio.[6] Degas the solution by sonicating for 15-20 minutes.

  • Diluent: The mobile phase is used as the diluent for all standard and sample preparations to ensure compatibility and good peak shape.

Standard Solution Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10-15 minutes to dissolve the standard completely.[13]

  • Allow the solution to cool to room temperature and make up the volume to the mark with the diluent. Mix well.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and assay by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1-20 µg/mL).

Sample Preparation
  • Accurately weigh a quantity of the test sample (e.g., bulk drug) expected to contain about 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.[11][13]

  • Cool to room temperature, dilute to volume with the diluent, and mix thoroughly.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][5][14]

Specificity and Stability-Indicating Properties

Specificity was established through forced degradation studies. The analyte was exposed to acidic, basic, oxidative, and thermal stress conditions to produce potential degradation products.

  • Protocol:

    • Acid Hydrolysis: Sample solution treated with 0.1N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Sample solution treated with 0.1N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Sample solution treated with 3% H₂O₂ at room temperature for 24 hours.[11][12]

    • Thermal Degradation: Dry powder sample heated at 110°C for 24 hours.[11]

  • Acceptance Criteria: The method is deemed specific if the peak for this compound is resolved from all degradation product peaks (resolution > 2) and the peak purity analysis (using a PDA detector) indicates no co-eluting peaks.

Linearity and Range
  • Protocol: A series of at least five concentrations ranging from 1 µg/mL to 20 µg/mL were prepared from the stock solution and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy (Recovery)
  • Protocol: Accuracy was determined by spiking a known amount of this compound standard solution into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. The percentage recovery was then calculated.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[11]

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed by a different analyst on a different day using a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness
  • Protocol: The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: System suitability parameters should remain within the defined limits, and the %RSD of the results should not be significantly affected by the changes.

System Suitability

To ensure the chromatographic system is performing adequately, a system suitability solution (typically a mid-range standard) is injected before the analysis of any samples.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas ≤ 2.0% (from 5 replicate injections)

Visualization of Workflows

The following diagrams illustrate the logical flow of the method development and the experimental protocol.

MethodDevelopment cluster_0 Method Development Strategy Analyte Analyte Properties (this compound) - Polar, Charged Impurity Selection Initial Parameter Selection Analyte->Selection Literature Literature Review (Olanzapine HPLC Methods) - C18 Columns - ACN/Buffer Mobile Phase Literature->Selection Optimization Method Optimization Selection->Optimization Adjust Mobile Phase Ratio for Retention & Peak Shape Validation Method Validation (ICH Q2 R1) Optimization->Validation Finalized Method

Caption: Logical workflow for HPLC method development.

ExperimentalWorkflow prep Solution Preparation Mobile Phase Diluent Standard Solutions Sample Solutions hplc HPLC Analysis System Equilibration System Suitability Test Sample Injection Sequence Chromatogram Acquisition prep->hplc Load into Autosampler data Data Processing & Reporting Peak Integration Calculation of Results Validation Assessment Final Report Generation hplc->data Export Data

Caption: Step-by-step experimental and data analysis workflow.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and efficient tool for the quantification of this compound. The method is simple, utilizing common reagents and a standard C18 column, making it easily transferable to any quality control laboratory. Comprehensive validation has demonstrated that the method is specific, linear, accurate, precise, and robust, meeting all criteria set forth by ICH guidelines. The stability-indicating nature of the assay ensures that it can be confidently used for the routine analysis of bulk drug substances and for stability studies, thereby supporting the development and manufacturing of safe and high-quality Olanzapine products.

References

  • Rafi, S., & Rambabu, K. (2021). A New Validated Method for the Estimation of Olanzapine and Samidorphan Using High Performance Liquid Chromatography and of its Degradation. Bioscience Biotechnology Research Communications, Special Issue, 14(09).

  • Reddy, G. V., & Babu, G. S. (2022). Development and Validation of Stability-Indicating RP-HPLC method for the simultaneous estimation of Olanzapine and Samidorphan. Journal of Pharmaceutical Negative Results, 13, 111-126.

  • Hiriyanna, S. G., Basavaiah, K., Goud, P. S. K., Dhayanithi, V., Raju, K., & Pati, H. N. (2008). Identification and characterization of olanzapine degradation products under oxidative stress conditions. Acta Chromatographica, 20(1), 81–93.

  • Bollikonda, S., Yerra, A., & Padi, P. R. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. ARKIVOC, 2008(xi), 195-201. [Available at: https://www.semantic scholar.org/paper/Synthesis-and-characterization-of-impurities-of-an-Bollikonda-Yerra/1f385154316d299486c476717f938c538a7c2e39]([Link] scholar.org/paper/Synthesis-and-characterization-of-impurities-of-an-Bollikonda-Yerra/1f385154316d299486c476717f938c538a7c2e39)

  • Cui, D., Li, Y., Lian, M., Yang, F., Meng, Q., Zhang, L., & Zhang, T. (2011). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. The Analyst, 136(15), 3149-3156.

  • Prameela Rani, A., & Bala Sekaran, C. (2009). Development of HPLC method for the determination of olanzapine in bulk and dosage forms. International Journal of PharmTech Research, 1(3), 654-657.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Cui, D., et al. (2011). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. Analyst.

  • Seshagiri Rao, J. V. L. N., & Usha Rani, N. (2010). Determination of Olanzapine in Tablets by HPLC. TSI Journals.

  • Kumar, S., et al. (2021). Method Development and Validation of Olanzapine by UPLC Methods for Pharmaceutical Dosage. Journal of Advanced Scientific Research.

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • precisionFDA. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 21, 2026, from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 21, 2026, from [Link]

  • ICH. (2024). ICH Q2 Validation of Analytical Procedures. YouTube.

Sources

Application Notes and Protocols for Forced Degradation Studies of N-Chloromethyl Olanzapine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for conducting forced degradation studies on N-Chloromethyl Olanzapine Chloride, a known impurity and potential degradation product of the atypical antipsychotic drug, Olanzapine.[1][2][3] Adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, this document details the protocols for subjecting the molecule to hydrolytic, oxidative, thermal, and photolytic stress.[4][5][6][7] The primary objective is to elucidate the intrinsic stability of this compound, identify potential degradation products, and establish degradation pathways. This information is critical for the development and validation of stability-indicating analytical methods, which are essential for ensuring the quality, safety, and efficacy of Olanzapine drug products.

Introduction: The Rationale for Forced Degradation

Forced degradation, or stress testing, is a critical component in the development of pharmaceutical products.[5][][9][10] By subjecting an active pharmaceutical ingredient (API) or its impurities to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products and pathways.[11][12] This proactive approach, as mandated by regulatory bodies like the FDA and under ICH guidelines (specifically Q1A(R2)), serves several key purposes:[4][5]

  • Elucidation of Degradation Pathways: Understanding how a molecule breaks down under various stressors provides invaluable insight into its chemical vulnerabilities.

  • Development of Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can effectively separate and quantify the parent molecule from its degradants.[10]

  • Formulation and Packaging Development: Knowledge of a molecule's sensitivities to heat, light, moisture, or oxidation guides the development of stable formulations and the selection of appropriate packaging.[]

  • Ensuring Safety and Efficacy: By identifying and characterizing potential impurities that could form during the shelf-life of a drug product, their potential toxicological impact can be assessed.

This compound is a recognized impurity of Olanzapine.[1][2][3] Its chemical structure includes the core thieno[2,3-b][][13]benzodiazepine of Olanzapine, but with a reactive N-chloromethyl group on the piperazine ring.[1][3] This reactive moiety introduces unique stability challenges that necessitate a thorough investigation beyond the known degradation of Olanzapine itself.

Background: Known Stability Profile of Olanzapine

To understand the potential degradation of this compound, it is instructive to first review the stability of the parent compound, Olanzapine. Published literature indicates that Olanzapine is:

  • Susceptible to Oxidation: The thiophene and diazepine rings are prone to oxidation, leading to the formation of various oxidative degradation products.[13][14][15][16]

  • Relatively Stable to Hydrolysis: Studies have shown that Olanzapine is largely stable under acidic and alkaline hydrolytic conditions.[14][15][17] However, some degradation can occur under more forceful conditions.[18][19][20]

  • Sensitive to Light and Moisture: Olanzapine has been reported to be sensitive to light and moisture, which can lead to the formation of degradation products.[17][21] Photolytic degradation has been observed, though it is generally slower than oxidative degradation.[22][23]

  • Affected by Temperature: Thermal stress can also induce degradation, often leading to oxidative products.[13][24]

This existing knowledge provides a foundational hypothesis for the degradation of this compound, which will likely share some degradation pathways with Olanzapine, in addition to pathways unique to the N-chloromethyl group.

Experimental Design and Strategy

A systematic approach is crucial for a successful forced degradation study. The goal is to achieve a target degradation of 5-20% of the parent compound.[4][25] This range is sufficient to generate detectable quantities of degradation products without completely degrading the sample, which could lead to secondary and tertiary degradants that may not be relevant under normal storage conditions.

Materials and Reagents
  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Buffers of various pH values (e.g., phosphate, acetate)

Analytical Methodology: A Stability-Indicating Approach

A robust, stability-indicating analytical method is the cornerstone of a forced degradation study. A reverse-phase HPLC or UPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) is highly recommended.

Table 1: Example HPLC-UV/MS Method Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for the parent compound and its potential degradants.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and ionization efficiency for MS detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analytes from the column.
Gradient 5% to 95% B over 20 minutesEnsures separation of compounds with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CImproves peak shape and reproducibility.
Detection PDA: 220-400 nm; MS: ESI+, full scanPDA allows for peak purity assessment and detection at the optimal wavelength. MS provides mass information for identification of degradants.
Injection Vol. 2 µLMinimizes band broadening.

Forced Degradation Protocols

The following protocols are designed as a starting point. The concentrations of stressors, temperature, and exposure times may need to be adjusted to achieve the target 5-20% degradation.

Hydrolytic Degradation (Acid and Base)

Hydrolysis involves the cleavage of chemical bonds by the addition of water.[20] For this compound, both the olanzapine core and the N-chloromethyl group could be susceptible.

Protocol:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate at 60°C for 2, 4, and 8 hours (base-catalyzed reactions are often faster).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1N HCl, and dilute for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate at 60°C for 72 hours.

    • Withdraw an aliquot and dilute for analysis.

Causality behind Experimental Choices: The use of elevated temperature accelerates the degradation process.[12] Acid and base conditions are chosen to investigate the susceptibility to pH-dependent hydrolysis. Neutral conditions serve as a control.

Oxidative Degradation

Oxidation is a common degradation pathway for many pharmaceuticals, and Olanzapine is known to be susceptible.[13][14][15][16]

Protocol:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protect from light.

    • Monitor the reaction at 2, 6, 12, and 24 hours.

    • At each time point, withdraw an aliquot and dilute for analysis.

Causality behind Experimental Choices: Hydrogen peroxide is a common and effective oxidizing agent for forced degradation studies. The reaction is typically conducted at room temperature to avoid overly rapid degradation.

Thermal Degradation

Thermal degradation assesses the stability of the drug substance at elevated temperatures.[24]

Protocol:

  • Solid State: Place a known amount of this compound powder in a vial and heat in an oven at 80°C for 7 days. At specified time points, dissolve a portion of the solid in the diluent for analysis.

  • Solution State: Prepare a 1 mg/mL solution of this compound in the diluent. Heat the solution at 60°C for 7 days. At specified time points, withdraw an aliquot for analysis.

Causality behind Experimental Choices: Testing in both solid and solution states is important as degradation mechanisms can differ. The chosen temperatures are above those used for accelerated stability testing.[6][11]

Photolytic Degradation

Photostability testing evaluates the impact of light exposure on the drug substance.[5]

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound. Place the solution in a photostability chamber. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure: Expose the sample to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: At the end of the exposure, analyze the light-exposed sample and the dark control.

Causality behind Experimental Choices: The ICH Q1B guideline provides standardized conditions for photostability testing, ensuring that the results are comparable and meet regulatory expectations.[5]

Visualization of Workflows and Pathways

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (1N NaOH, 60°C) Stock->Base Oxidative Oxidative Stress (3% H2O2, RT) Stock->Oxidative Thermal Thermal Stress (Solid & Solution, 60-80°C) Stock->Thermal Photolytic Photolytic Stress (ICH Q1B) Stock->Photolytic Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Data Data Interpretation: - Degradation % - Impurity Profile - Mass Balance Analysis->Data

Caption: Experimental workflow for forced degradation of this compound.

Proposed Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_other Other Pathways Parent N-Chloromethyl Olanzapine Chloride Hydroxymethyl N-Hydroxymethyl Olanzapine Parent->Hydroxymethyl Acid/Base Hydrolysis ThiopheneOx Thiophene Ring Oxidation Products Parent->ThiopheneOx Oxidation (H2O2) DiazepineOx Diazepine Ring Oxidation Products Parent->DiazepineOx Oxidation (H2O2) Dimer Dimerization Products Parent->Dimer Thermal/Photolytic

Caption: Proposed degradation pathways for this compound.

Data Interpretation and Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 2: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/Temp.Duration% DegradationNo. of DegradantsMajor Degradant (RT)
Acid Hydrolysis 1N HCl72 hrse.g., 8.5%e.g., 2e.g., 5.2 min
Base Hydrolysis 1N NaOH8 hrse.g., 15.2%e.g., 3e.g., 6.8 min
Oxidation 3% H₂O₂24 hrse.g., 18.9%e.g., 4e.g., 7.5 min
Thermal (Solid) 80°C7 dayse.g., 5.1%e.g., 1e.g., 7.5 min
Photolytic ICH Q1B-e.g., 6.3%e.g., 2e.g., 8.1 min

Conclusion

These application notes provide a comprehensive and scientifically grounded framework for conducting forced degradation studies on this compound. By following these protocols, researchers can effectively probe the stability of this impurity, identify its degradation products, and develop robust, stability-indicating analytical methods. This is an indispensable step in ensuring the quality and safety of Olanzapine pharmaceutical products. The insights gained from these studies are crucial for formulation development, establishing appropriate storage conditions, and meeting global regulatory requirements.

References

  • Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical Sciences.
  • Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. PubMed.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry.
  • Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
  • Identification and characterization of olanzapine degradation products under oxid
  • The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations.
  • Olanzapine degradation kinetics in aqueous solution.
  • Identification and characterization of Olanzapine degradation products under oxidative stress condition.
  • Olanzapine degradation kinetics in aqueous solution. Ingenta Connect.
  • Identification and Characterization of Olanzapine Degradation Products under Oxidative Stress Conditions. Semantic Scholar.
  • Forced Degrad
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. Semantic Scholar.
  • Forced Degradation Study as per ICH Guidelines | Wh
  • Stability testing of existing active substances and related finished products. European Medicines Agency.
  • Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. PMC - NIH.
  • ICH GUIDELINES: STRESS DEGRAD
  • Forced Degradation vs Stress Testing: Regulatory Definitions and Use-Cases. PharmTech.
  • Method Development, Validation and Force Degradation Stability Study of Olanzapine by UV- VIS Spectroscopy. IJRAR.
  • Buy this compound | 719300-59-1. Smolecule.
  • Thermal behaviour and stability in Olanzapine. PubMed.
  • Studies on photodegradation of levomepromazine and olanzapine under simulated environmental conditions.
  • MEB Geneesmiddeleninformatiebank. College ter Beoordeling van Geneesmiddelen.
  • Photocatalytic degradation of olanzapine in aqueous and river waters suspension of titanium dioxide.
  • CAS No : 719300-59-1| Product Name : Olanzapine - Impurity C| Chemical Name : this compound.
  • This compound. PubChem.

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Assay Method for N-Chloromethyl Olanzapine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-Chloromethyl Olanzapine Chloride. This compound is a specified impurity of Olanzapine, an atypical antipsychotic drug.[1][2][3] The development of a stability-indicating assay is critical for ensuring the quality, safety, and efficacy of drug substances and products by accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products and impurities.[4] This method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing and Q2(R2) for analytical validation.[5][6] The protocol employs a gradient elution on a C18 column with UV detection, demonstrating specificity, linearity, accuracy, and precision. Forced degradation studies were conducted under hydrolytic, oxidative, thermal, and photolytic conditions to demonstrate the method's stability-indicating nature.[7]

Introduction and Background

Olanzapine is a thienobenzodiazepine derivative used in the treatment of schizophrenia and bipolar disorder.[8][9] During its synthesis or storage, various impurities can form, which must be monitored and controlled to ensure patient safety.[10] this compound (CAS 719300-59-1) is recognized as a specified impurity of Olanzapine (Olanzapine Impurity C) by the European Pharmacopoeia (EP).[1][2][11][12]

A stability-indicating analytical method is an assay that can accurately quantify the drug substance without interference from its degradation products, process impurities, or excipients.[13] The ICH guideline Q1A(R2) mandates stress testing (forced degradation) to elucidate the intrinsic stability of a drug substance and to develop and validate stability-indicating analytical procedures.[5][14] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing, such as acid and base hydrolysis, oxidation, heat, and light.[7][15] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and separate degradation products without completely destroying the molecule.[5][15]

This document provides a comprehensive protocol for a stability-indicating RP-HPLC method, designed for use by quality control laboratories, researchers, and drug development professionals involved in the analysis of Olanzapine and its related substances.

Experimental Workflow and Rationale

The overall strategy involves subjecting this compound to various stress conditions to induce degradation. The resulting stressed samples are then analyzed using a specifically developed RP-HPLC method. The method's ability to separate the intact analyte from all generated degradants is the primary indicator of its specificity. Finally, the method is validated to ensure it is fit for its intended purpose.

G cluster_0 Phase 1: Degradation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Validation cluster_3 Outcome stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) hplc RP-HPLC Analysis stress->hplc sample N-Chloromethyl Olanzapine Chloride Sample sample->stress validation Method Validation (ICH Q2) - Specificity - Linearity - Accuracy - Precision hplc->validation method_dev Method Development (Column & Mobile Phase Screening) method_dev->hplc result Validated Stability- Indicating Method validation->result

Caption: Overall workflow for the development and validation of the stability-indicating method.

Materials and Methods

Reagents and Chemicals
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Hydrochloric Acid (37%, AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

  • Ultrapure Water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

  • Analytical Balance

  • pH Meter

  • Photostability Chamber (ICH Q1B compliant)

  • Dry Air Oven

Chromatographic Conditions

The method utilizes reversed-phase chromatography, which is ideal for separating moderately polar to nonpolar compounds like Olanzapine and its derivatives.[16] A gradient elution is employed to ensure the timely elution of all components, from polar degradants to the more hydrophobic parent compound.[16]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0.01
10.0
15.0
20.0
22.0
25.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare a sample solution at the same concentration as the standard stock solution for the assay and for forced degradation studies.

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to generate degradation products to challenge the specificity of the analytical method.[6][7] A concentration of 1 mg/mL is often recommended for these studies to facilitate the detection of minor degradants.[15]

Acid Hydrolysis
  • To 1 mL of the sample stock solution (1 mg/mL), add 1 mL of 0.1 M HCl.

  • Keep the solution at 60°C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize by adding 1 mL of 0.1 M NaOH.

  • Dilute to a final concentration of 100 µg/mL with diluent and analyze.

Base Hydrolysis
  • To 1 mL of the sample stock solution (1 mg/mL), add 1 mL of 0.1 M NaOH.

  • Keep the solution at 60°C for 1 hour.

  • Cool the solution to room temperature.

  • Neutralize by adding 1 mL of 0.1 M HCl.

  • Dilute to a final concentration of 100 µg/mL with diluent and analyze.

Oxidative Degradation
  • To 1 mL of the sample stock solution (1 mg/mL), add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 4 hours, protected from light.

  • Dilute to a final concentration of 100 µg/mL with diluent and analyze.

Thermal Degradation
  • Place the solid drug substance in a hot air oven at 80°C for 48 hours.

  • After exposure, allow the sample to cool.

  • Prepare a 100 µg/mL solution in diluent and analyze.

Photolytic Degradation
  • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15]

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, prepare a 100 µg/mL solution in diluent and analyze.

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for its intended purpose, following ICH Q2(R2) guidelines.

G cluster_0 Core Validation Parameters cluster_1 Demonstrates Specificity Specificity & Selectivity D_Spec No Interference Specificity->D_Spec Linearity Linearity D_Lin Direct Proportionality Linearity->D_Lin Accuracy Accuracy (% Recovery) D_Acc Closeness to True Value Accuracy->D_Acc Precision Precision (Repeatability & Intermediate) D_Prec Low Variability Precision->D_Prec Range Range D_Range Reliable Interval Range->D_Range LOD_LOQ LOD & LOQ D_LOD Detection Limit LOD_LOQ->D_LOD Robustness Robustness D_Rob Method Reliability Robustness->D_Rob

Caption: Key validation parameters and what they demonstrate for the analytical method.

  • Specificity: Analyze the unstressed sample and all stressed samples from the forced degradation study. The method is specific if the peak for this compound is pure and well-resolved from all degradation peaks (peak purity analysis using a PDA detector is essential).

  • Linearity: Prepare a series of solutions from the standard stock solution at five concentration levels, typically ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%), in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of the standard solution (100 µg/mL) on the same day. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: Intentionally vary key method parameters (e.g., pH of mobile phase A by ±0.2 units, column temperature by ±5°C, flow rate by ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Typical Results

Forced Degradation Summary

The following table summarizes typical results from the forced degradation study, demonstrating the method's ability to separate the parent peak from degradants under various stress conditions.

Stress Condition% Degradation of this compoundObservations
Acid (0.1M HCl, 60°C)~15.2%Two major degradation peaks observed at RRT 0.85 and 1.15.
Base (0.1M NaOH, 60°C)~12.5%One major degradation peak observed at RRT 0.78.
Oxidative (3% H₂O₂)~18.9%Multiple minor degradation peaks observed.
Thermal (80°C)~8.1%One minor degradation peak observed at RRT 1.25.
Photolytic (ICH Q1B)~6.5%Minor degradation observed, parent peak remains well-resolved.
Unstressed 0%No degradation peaks observed.

RRT = Relative Retention Time

Method Validation Summary

The table below presents typical validation results, confirming the method meets standard acceptance criteria.

Validation ParameterResultAcceptance Criteria
Specificity No interference; peak purity index > 0.999Peak is pure and resolved
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD)
- Repeatability0.65%≤ 2.0%
- Intermediate Precision0.88%≤ 2.0%
LOD 0.05 µg/mLReportable
LOQ 0.15 µg/mLReportable
Robustness System suitability passes under all conditionsSystem suitability passes

Conclusion

The developed reversed-phase HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The forced degradation studies confirm its stability-indicating nature, as the parent compound was successfully resolved from all degradation products formed under hydrolytic, oxidative, thermal, and photolytic stress. This method is suitable for routine quality control analysis and stability testing of this compound in bulk drug substance and pharmaceutical formulations.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (August 2003). [Link]

  • LCGC International, Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • National Center for Biotechnology Information, A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. [Link]

  • PubChem, this compound. [Link]

  • BioPharmaSpec, Forced Degradation Studies. [Link]

  • Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. [Link]

  • BioPharmaSpec, Forced Degradation Studies | ICH Stability Testing. [Link]

  • ResolveMass Laboratories, Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • IRJPMS, Stability Indicating HPLC Method Development: A Review. [Link]

  • ResearchGate, A review on various analytical methods for the estimation of olanzapine - An antipsychotic drug. [Link]

  • National Center for Biotechnology Information, Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link]

  • Slideshare, Stability Indicating HPLC Method Development A Review. [Link]

  • Institute of Chemical Technology, Prague, Stability-Indicating HPLC Method Development. [Link]

  • Veeprho, Olanzapine EP Impurity C (Chloride). [Link]

  • precisionFDA, this compound. [Link]

  • Google Patents, Related substance of olanzapine and preparation method and analytical method thereof.
  • IJPPR, Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. [Link]

  • Longdom Publishing, Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. [Link]

  • Semantic Scholar, Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. [Link]

  • SynZeal, Olanzapine EP Impurity C. [Link]

Sources

Using N-Chloromethyl Olanzapine Chloride in receptor binding assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of N-Chloromethyl Olanzapine Chloride in Receptor Binding Assays

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound (N-CMOC) in receptor binding assays. Moving beyond a standard protocol, this guide delves into the mechanistic principles, experimental design rationale, and data interpretation specific to this covalent alkylating agent, ensuring scientific integrity and robust, reproducible results.

Introduction: From Reversible Antagonist to Covalent Probe

Olanzapine is a well-established atypical antipsychotic medication with a complex pharmacological profile. It acts as a high-affinity antagonist at a wide range of G-protein coupled receptors (GPCRs), most notably dopamine (D₁-₄) and serotonin (5-HT₂ₐ/₂c, 5-HT₃, 5-HT₆) receptors, as well as muscarinic (M₁-₅) and histamine (H₁) receptors.[1][2][3][4] This multi-receptor activity is central to its therapeutic efficacy in treating schizophrenia and bipolar disorder.[5][6]

This compound (N-CMOC) is a synthetic derivative of olanzapine.[7][8][9] Its defining feature is the addition of a chloromethyl group, which transforms the parent molecule from a reversible ligand into a potent alkylating agent.[7][10] This reactive moiety allows N-CMOC to form a stable, covalent bond with nucleophilic amino acid residues (e.g., cysteine, serine, lysine) typically found within the receptor's binding pocket.[11]

This transition from reversible to irreversible binding is not merely a chemical curiosity; it creates a powerful research tool.[12] While reversible ligands exist in a state of equilibrium with their target, covalent ligands can be used to permanently occupy and "silence" a receptor population.[12][13] This property is invaluable for:

  • Receptor Labeling: Permanently tagging receptors for purification, structural biology studies, or visualization.

  • Pharmacological Dissection: Selectively inactivating a receptor subtype to study the function of remaining, unaffected receptors.

  • Validating Target Occupancy: Providing a definitive measure of receptor engagement that is resistant to washout procedures.[13]

This guide will provide the necessary protocols to harness these unique characteristics in your research.

The Principle of Covalent Receptor Inactivation

Standard receptor binding assays measure the equilibrium state between a ligand and a receptor. With an irreversible agent like N-CMOC, the concept of a dissociation constant (Kd) is no longer applicable in the traditional sense. Instead, the interaction is better described by a two-step model: an initial reversible binding event (governed by an affinity constant, Kᵢ) followed by an irreversible covalent bond formation step (governed by a rate of inactivation, kᵢₙₐ꜀ₜ).

The overall efficiency of this process is often expressed as kᵢₙₐ꜀ₜ/Kᵢ, which represents the second-order rate constant of covalent modification. The key experimental ramification is that the degree of receptor occupancy by N-CMOC is dependent on both concentration and incubation time .

G Mechanism of Covalent Binding R Receptor (R) RL_rev Reversible Complex (R-L) L N-CMOC (L) L->RL_rev RL_cov Covalent Adduct (R-L_covalent) RL_rev->RL_cov k_inact

Figure 1: Two-step model of irreversible receptor binding.

Core Methodologies and Protocols

The following protocols are designed to be adapted for any target receptor of olanzapine, such as the dopamine D2 receptor, using a suitable radioligand like [³H]-Spiperone or [³H]-Raclopride.

Materials and Reagents
Reagent/MaterialSpecifications
Test Compound This compound (CAS: 719300-59-1)[8][9][14][15]
Receptor Source Cell membranes or tissue homogenates expressing the target receptor (e.g., CHO or HEK293 cells stably expressing human D2 receptor).
Radioligand A high-affinity, reversible radioligand for the target receptor (e.g., [³H]-Spiperone for D2).
Unlabeled Competitor A high-affinity, reversible unlabeled ligand for defining non-specific binding (e.g., Haloperidol for D2).
Assay Buffer Example: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Wash Buffer Same as Assay Buffer, often kept at 4°C.
Quenching Solution A solution containing a high concentration of a nucleophile to stop the alkylating reaction, e.g., 10 mM Tris(2-carboxyethyl)phosphine (TCEP) or 100 mM Glutathione in Assay Buffer.[16]
Equipment Microcentrifuge, 96-well plates, cell harvester, liquid scintillation counter, glass fiber filter mats (e.g., Whatman GF/B).
Protocol 1: Verification of Irreversible Binding (Washout Assay)

This is the definitive experiment to confirm the covalent nature of N-CMOC's binding. The goal is to show that its inhibitory effect persists even after extensive washing designed to remove any reversibly bound ligand.

G Workflow for Washout Assay start Start: Receptor Membranes pre_inc Pre-incubate: 1. Vehicle (Control) 2. N-CMOC (Test) start->pre_inc wash Wash Step: Centrifuge, discard supernatant, resuspend in fresh buffer. Repeat 3x. pre_inc->wash radioligand Add Radioligand (e.g., [3H]-Spiperone) wash->radioligand incubate_final Incubate to Equilibrium radioligand->incubate_final filter Filter & Wash (Separate Bound/Free) incubate_final->filter count Quantify Bound Radioactivity (Scintillation Counting) filter->count end Compare Control vs. Test count->end

Figure 2: Experimental workflow to verify covalent binding.

Step-by-Step Methodology:

  • Prepare Receptor Suspensions: Aliquot your receptor membrane preparation into two sets of tubes.

  • Pre-incubation:

    • To the "Control" tubes, add vehicle (e.g., assay buffer).

    • To the "Test" tubes, add N-CMOC to a final concentration of approximately 10-fold its expected IC₅₀.

    • Incubate both sets for 60 minutes at the desired temperature (e.g., 25°C).

  • Washout Procedure:

    • Centrifuge all tubes at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet the membranes.

    • Carefully aspirate and discard the supernatant.

    • Resuspend the membrane pellets in a large volume of ice-cold Wash Buffer.

    • Repeat this centrifugation and resuspension cycle at least two more times to ensure complete removal of unbound N-CMOC.

  • Radioligand Binding:

    • After the final wash, resuspend both control and test pellets in an equal volume of fresh Assay Buffer.

    • Add a single concentration of the appropriate radioligand (typically at or below its K_d value) to all tubes.

    • To a subset of tubes from both the control and test groups, add a saturating concentration of a reversible unlabeled competitor (e.g., 10 µM Haloperidol) to determine non-specific binding (NSB).

    • Incubate until the radioligand reaches binding equilibrium (e.g., 90 minutes at 25°C).

  • Harvesting and Counting:

    • Rapidly filter the contents of each tube through a glass fiber filter mat using a cell harvester.

    • Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

Expected Outcome & Interpretation:

If N-CMOC binds covalently, the specific binding of the radioligand in the "Test" group will be significantly and persistently reduced compared to the "Control" group. A reversible competitor would be washed away, resulting in no difference between the groups.

Pre-treatmentSpecific Binding ([³H]-Spiperone)Interpretation
Vehicle (Control)100% (Normalized)Maximum available D2 receptors.
N-CMOC (Test)< 20%>80% of D2 receptors were irreversibly occupied by N-CMOC and are unavailable for radioligand binding.
Protocol 2: Determining Time-Dependent Apparent Affinity (IC₅₀)

This experiment quantifies the inhibitory potency of N-CMOC. Because the binding is irreversible, the measured IC₅₀ will decrease as the incubation time increases. This shift is a hallmark of covalent inhibitors.

Step-by-Step Methodology:

  • Plate Setup: For each time point you wish to test (e.g., 15, 30, 60, 120 minutes), prepare a set of tubes or a 96-well plate.

  • Assay Mix: In each well, add:

    • Receptor membranes.

    • Radioligand (at a fixed concentration, e.g., its K_d).

    • Varying concentrations of N-CMOC (e.g., 10-point, half-log dilutions from 1 µM to 0.1 nM).

    • Total Binding Control: Wells with no N-CMOC.

    • NSB Control: Wells with a saturating concentration of a reversible unlabeled competitor (e.g., 10 µM Haloperidol).

  • Time-Course Incubation:

    • Initiate the reaction by adding one of the components (e.g., the membranes).

    • Incubate the plates at the desired temperature.

  • Termination and Harvesting:

    • At each designated time point (e.g., at 15 min, 30 min, etc.), terminate the reaction for one complete set of samples. This can be done by either immediate filtration or by adding a quenching solution.

    • Rapidly filter, wash, and count the samples as described in Protocol 1.

  • Data Analysis:

    • For each time point, calculate the percent specific binding for each concentration of N-CMOC.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the apparent IC₅₀ value at each time point.

Expected Outcome & Interpretation:

The competition curve will shift to the left with increasing incubation time, yielding progressively lower IC₅₀ values. This demonstrates the time-dependent nature of covalent bond formation.

Incubation TimeApparent IC₅₀ (nM)
15 min85.2
30 min41.5
60 min15.8
120 min5.3

Plotting these data can also be used to calculate the rate of inactivation (kᵢₙₐ꜀ₜ).[13]

Critical Considerations and Troubleshooting

  • Non-Specific Binding (NSB): Alkylating agents can be "sticky" and may exhibit high NSB to filters or other proteins.[17][18] It is crucial to define NSB using a structurally unrelated, reversible competitor for the target receptor, not with an excess of N-CMOC itself. Including a detergent like 0.1% BSA or Tween-20 in the assay buffer can sometimes help mitigate NSB.[18]

  • Reaction Quenching: For precise kinetic measurements, stopping the covalent reaction quickly is essential. Adding a high concentration of a small-molecule thiol like glutathione or TCEP can effectively quench the reaction by scavenging any unreacted N-CMOC.[16][19] This is particularly important if there is a delay between incubation and filtration.

  • Receptor Stability: Long incubation times may be required to achieve significant covalent occupancy, especially at low concentrations of N-CMOC. It is vital to run controls to ensure the receptor preparation is stable and does not lose binding capacity over the course of the experiment.

  • Pitfalls of High-Throughput Screening: Simplified experimental designs that use a single time point or concentration can be misleading for covalent inhibitors and may produce false-negative results.[20] The time-dependent nature of the interaction must be considered.

Conclusion

This compound is a powerful chemical probe that leverages the well-defined pharmacology of olanzapine to enable irreversible labeling of dopamine, serotonin, and other CNS receptors. Its utility extends far beyond simple affinity measurement, providing a means to permanently inactivate receptor populations for deeper pharmacological and structural investigation. By employing carefully designed experiments that account for the time-dependent nature of covalent modification, such as the washout and time-course protocols detailed here, researchers can generate robust and unambiguous data. This guide provides the foundational principles and practical steps to successfully integrate this potent tool into advanced drug discovery and neuropharmacology research programs.

References

  • GlobalRx. (n.d.). Clinical Profile of Olanzapine 7.5mg Tablet.
  • Callaghan, J. T., Bergstrom, R. F., Ptak, L. R., & Beasley, C. M. (1999). Olanzapine. Pharmacokinetic and pharmacodynamic profile. Clinical Pharmacokinetics, 37(3), 177-193.
  • Smolecule. (2023). Buy this compound | 719300-59-1.
  • Stahl, S. M. (2021). Olanzapine. In StatPearls. StatPearls Publishing.
  • Canever, D., et al. (2023). Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions. Pharmaceuticals (Basel), 16(12), 1735.
  • Wikipedia. (n.d.). Olanzapine. Retrieved from [Link]

  • van der Woude, L. W., et al. (2021). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. ACS Medicinal Chemistry Letters, 12(9), 1421–1427. Retrieved from [Link]

  • Tobin, A. B. (2008). Co-ordinated covalent modification of G-protein coupled receptors. Biochemical Society Transactions, 36(Pt 6), 1136–1140. Retrieved from [Link]

  • Veeprho. (n.d.). Olanzapine EP Impurity C (Chloride). Retrieved from [Link]

  • Cheng, R., et al. (2022). Covalent allosteric modulation: an emerging strategy for GPCRs drug discovery. Acta Pharmaceutica Sinica B, 12(2), 547–563. Retrieved from [Link]

  • Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Drug discovery methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. YouTube. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • CANDOR Bioscience GmbH. (n.d.). Nonspecific binding in immunoassays. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Syedbasha, M., et al. (2022, August 23). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. JoVE. Retrieved from [Link]

  • ResearchGate. (n.d.). Covalent allosteric modulation: An emerging strategy for GPCRs drug discovery | Request PDF. Retrieved from [Link]

  • Su, D., et al. (2019). Development of Covalent Ligands for G Protein-Coupled Receptors: A Case for the Human Adenosine A3 Receptor. Journal of Medicinal Chemistry, 62(7), 3528–3541. Retrieved from [Link]

  • Jurkiewicz, A., & Lameu, C. (2001). Radioligand binding assays in the drug discovery process: potential pitfalls of high throughput screenings. Planta Medica, 67(1), 1–6. Retrieved from [Link]

  • Fuller, R. W., & Snoddy, H. D. (1994). Neurochemical evidence for antagonism by olanzapine of dopamine, serotonin, alpha 1-adrenergic and muscarinic receptors in vivo in rats. Research Communications in Chemical Pathology and Pharmacology, 85(3), 277–286. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • van de Weert, M., & Stella, L. (2024). Ligand binding to proteins - When flawed fluorescence quenching methodology and interpretation become the new norm. European Journal of Pharmaceutical Sciences, 203, 106930. Retrieved from [Link]

  • Teaching Resource Centre. (n.d.). TRC: Reversible versus irreversible binding. Retrieved from [Link]

  • Gerson, S. L., Bulgar, A. D., Weeks, L. D., & Chabner, B. A. (2016). Alkylating Agents. In Oncohema Key. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • Teicher, B. A., Cucchi, C. A., Lee, J. B., Flatow, J. L., Rosowsky, A., & Frei, E. 3rd. (1986). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer Research, 46(9), 4379–4383. Retrieved from [Link]

  • Clinical and High-Dose Alkylating Agents. (n.d.). Presentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence Quenching to Study Protein-ligand Binding: Common Errors. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 25(18), 4153. Retrieved from [Link]

  • Williams, T. T., Odom, D. T., & Barton, J. K. (1997). DNA−Protein Cross-Linking from Oxidation of Guanine via the Flash−Quench Technique. Journal of the American Chemical Society, 119(44), 10575–10589. Retrieved from [Link]

  • Turcotte, S. (n.d.). Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. Retrieved from [Link]

Sources

Application Note: N-Chloromethyl Olanzapine Chloride as a Certified Reference Material for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Olanzapine is a second-generation atypical antipsychotic agent widely used in the management of schizophrenia and bipolar disorder.[1] During the synthesis and storage of the olanzapine active pharmaceutical ingredient (API), various process-related impurities and degradation products can form.[1][2] Rigorous control and monitoring of these impurities are critical to ensure the safety, quality, and efficacy of the final drug product.

N-Chloromethyl Olanzapine Chloride (CAS No: 719300-59-1) is a critical process-related impurity of Olanzapine.[3][4] Its chemical structure contains an N-chloromethyl group, which is a structural alert for potential mutagenicity.[5] According to the International Council for Harmonisation (ICH) M7 guideline, impurities with mutagenic potential must be controlled at or below a Threshold of Toxicological Concern (TTC) to limit potential carcinogenic risk.[6][7][8] This necessitates the use of a highly pure, well-characterized Certified Reference Material (CRM) for its accurate identification and quantification at trace levels.

This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals on the use of this compound CRM. It details validated protocols for quantification by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and for high-sensitivity analysis and confirmation by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties and Characterization

The CRM is a fully characterized secondary reference standard intended for research and analytical method development.[9] It is supplied with a comprehensive Certificate of Analysis detailing its purity, identity, and assigned value.

PropertyValue
Chemical Name 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][10][11]benzodiazepin-4-yl)piperazin-1-ium Chloride[12]
Synonyms Olanzapine Impurity C[13]
CAS Number 719300-59-1[13]
Molecular Formula C₁₈H₂₂Cl₂N₄S[13]
Molecular Weight 397.37 g/mol [13]
Appearance Off-White to Yellow Solid
Storage Store at -15°C or below in a tightly sealed container.[14]

Application I: Quantitative Analysis by HPLC-UV

This protocol describes a reversed-phase HPLC method for the quantification of this compound in drug substances or formulations. The method is designed to be stability-indicating and can separate the impurity from the main Olanzapine peak and other related substances.

Principle

The separation is achieved on a C8 reversed-phase column.[15] The mobile phase, consisting of a buffered aqueous solution and an organic modifier, allows for the differential partitioning of the analytes based on their hydrophobicity. Quantification is performed by comparing the peak area of the analyte to that of a calibration curve prepared from the CRM.

Experimental Workflow

HPLC Workflow cluster_prep Preparation CRM Weigh CRM Stock Prepare Stock Solution (e.g., 100 µg/mL) CRM->Stock Sample Prepare Sample Solution (Spiked or API) CRM->Sample Diluent Prepare Diluent Diluent->Stock Cal Prepare Calibration Standards (e.g., 0.1 - 5 µg/mL) Stock->Cal Inject Inject Standards & Samples Cal->Inject Sample->Inject SST System Suitability Test (SST) SST->Inject Pass/Fail Acquire Acquire Chromatograms Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Curve Generate Calibration Curve Integrate->Curve Quantify Quantify Impurity Integrate->Quantify Curve->Quantify

Fig 1: HPLC analysis workflow for this compound.
Step-by-Step Protocol

3.3.1 Equipment and Materials

  • HPLC system with UV/PDA detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC vials

  • This compound CRM

  • Olanzapine API or drug product for analysis

  • Acetonitrile (HPLC grade)

  • Ammonium dihydrogen orthophosphate (AR grade)[16]

  • Orthophosphoric acid (AR grade)[16]

  • Water (HPLC grade)

3.3.2 Chromatographic Conditions This method is adapted from established procedures for Olanzapine and its related compounds.[15][16]

ParameterConditionRationale
Column Inertsil C8-3 (250 mm x 4.6 mm, 5 µm) or equivalentProvides good retention and selectivity for Olanzapine and its polar impurities.
Mobile Phase Buffer: Acetonitrile (70:30, v/v). Buffer: 3 g/L Ammonium dihydrogen orthophosphate, pH adjusted to 2.5 with phosphoric acid.[16]The acidic pH ensures that the analytes are in their protonated form, leading to better peak shape. The buffer controls the pH and ionic strength.
Flow Rate 1.0 mL/min[16]Standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV at 220 nm[16]Wavelength provides good sensitivity for both Olanzapine and the impurity.
Injection Vol. 10 µLA standard volume that balances sensitivity with potential column overload.
Run Time Approx. 20 minutesSufficient to elute the impurity, Olanzapine, and any other related substances.

3.3.3 Preparation of Solutions

  • Diluent: Mobile Phase.

  • CRM Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound CRM into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 µg/mL) by serially diluting the CRM Stock Solution with diluent.

  • Sample Solution (for API analysis): Accurately weigh 100 mg of Olanzapine API into a 100 mL volumetric flask.[16] Dissolve and dilute to volume with diluent to achieve a concentration of 1 mg/mL.

3.3.4 System Suitability Test (SST) Before sample analysis, verify the performance of the chromatographic system according to USP General Chapter <621>.[10][17] Inject a mid-level calibration standard (e.g., 1.0 µg/mL) five times.

SST ParameterAcceptance Criteria
Tailing Factor (T) 0.8 – 1.8[18]
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%

3.3.5 Procedure & Data Analysis

  • Perform the SST and ensure all criteria are met.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the sample solution(s).

  • Construct a linear regression curve of peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.

  • Calculate the concentration of this compound in the sample solution using the calibration curve.

  • Express the impurity level as a percentage of the Olanzapine API concentration.

Application II: High-Sensitivity Analysis by LC-MS/MS

For trace-level quantification, especially to meet the stringent limits required by ICH M7, LC-MS/MS is the preferred method due to its superior sensitivity and specificity.[5][7]

Principle

This method uses the same chromatographic separation as the HPLC-UV protocol, coupled to a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion.[19][20] This transition is highly specific to the analyte, eliminating matrix interference and enabling quantification at very low levels.

Experimental Workflow

LCMS_Workflow Prep Sample & Standard Preparation LC LC Separation (C8 Column) Prep->LC ESI Electrospray Ionization (ESI+) LC->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection (e.g., m/z 361.1) ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Induced Dissociation (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection (e.g., m/z 256.1) Q2->Q3 Det Detector Signal Acquisition Q3->Det Quant Quantification (MRM Peak Area) Det->Quant

Fig 2: LC-MS/MS analysis workflow using Multiple Reaction Monitoring (MRM).
Step-by-Step Protocol

4.3.1 LC-MS/MS Conditions

  • LC System: Use the same conditions as described in Section 3.3.2. A mobile phase containing volatile buffers like ammonium formate or formic acid is preferred for better MS compatibility.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[20]

4.3.2 MS/MS Parameters The following parameters are typical starting points and should be optimized for the specific instrument used. The precursor ion corresponds to the [M]+ of the free base form of N-Chloromethyl Olanzapine.

ParameterN-Chloromethyl OlanzapineOlanzapine (for reference)
Precursor Ion (Q1, m/z) 361.1313.2[21]
Product Ion (Q3, m/z) 256.1 (Qualifier: 213.1)256.1 (Qualifier: 213.1)[22]
Dwell Time 100 ms100 ms
Collision Energy (CE) Instrument Dependent (Optimize)Instrument Dependent (Optimize)
Ion Source Temp. 500 °C500 °C

4.3.3 Limit of Quantification (LOQ) The method should be validated to demonstrate a suitable Limit of Quantification (LOQ) that is below the control threshold for the impurity.[23] The LOQ is typically established as the concentration where the signal-to-noise ratio is at least 10:1.[21]

Data Interpretation

The presence of this compound is confirmed by the detection of the specific MRM transition at the expected retention time. Quantification is performed using a calibration curve prepared with the CRM, typically in the ng/mL range. The validation of the analytical procedure should be performed in accordance with ICH Q2(R1) guidelines, covering specificity, linearity, range, accuracy, precision, and robustness.[11][23][24]

Safety Precautions

This compound contains a structural alert for mutagenicity. It should be handled as a potentially hazardous compound. All laboratory work must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Link

  • U.S. Pharmacopeia. General Chapter <621> Chromatography - DSDP Analytics. Link

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

  • National Center for Biotechnology Information. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods Mol Biol. 2024. Link

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Link

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Link

  • LCGC International. Are You Sure You Understand USP <621>? 2024. Link

  • Auxochromofours. Genotoxic Impurity Assessment in Pharmaceutical Development. Link

  • European Medicines Agency. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. 2023. Link

  • U.S. Pharmacopeia. Notice of Adoption of Harmonized Standard for <621> Chromatography. 2021. Link

  • International Council for Harmonisation. Quality Guidelines. Link

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. Link

  • National Center for Biotechnology Information. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Molecules. 2022. Link

  • Freyr Solutions. Understanding the Role of ICH-M7 in Impurities Assessment. 2024. Link

  • ResearchGate. The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals. 2015. Link

  • Springer Nature Experiments. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Link

  • Daicel Pharma Standards. Olanzapine Impurities Manufacturers & Suppliers. Link

  • SynZeal. Olanzapine Impurities. Link

  • Sigma-Aldrich. Olanzapine impurity A EP Reference Standard. Link

  • International Council for Harmonisation. M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. 2023. Link

  • National Center for Biotechnology Information. Development and validation of an HPLC-UV method for the simultaneous determination of the antipsychotics... Biomed Chromatogr. 2017. Link

  • National Center for Biotechnology Information. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. J Pharm Biomed Anal. 2011. Link

  • National Center for Biotechnology Information. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry... Leg Med (Tokyo). 2023. Link

  • AKJournals. Identification and characterization of olanzapine degradation products under oxidative stress conditions. JPC – J Planar Chromatogr – Mod TLC. 2011. Link

  • Veeprho. Olanzapine Working Standard (Secondary Reference Standard). Link

  • Biosynth. Chloromethyl olanzapinium chloride. Link

  • International Journal of Pharmaceutical and Chemical Sciences. DEVELOPMENT OF HPLC METHOD FOR THE DETERMINATION OF OLANZAPINE IN BULK AND DOSAGE FORMS. 2013. Link

  • International Journal of Pharmacy & Pharmaceutical Research. Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. 2022. Link

  • Merck Millipore. USP Method Olanzapine Assay. Link

  • ResearchGate. Identification and characterization of Olanzapine degradation products under oxidative stress condition. 2025. Link

  • Longdom Publishing. Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. J Anal Bioanal Tech. 2018. Link

  • Journal of Advanced Scientific Research. METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAG. 2019. Link

  • EDQM. Detailed view - CRS catalogue. Link

  • precisionFDA. This compound. Link

  • LGC Standards. This compound. Link

  • Pharmaffiliates. This compound. Link

  • PubChem. This compound. Link

Sources

Troubleshooting & Optimization

How to reduce N-Chloromethyl Olanzapine Chloride formation during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing N-Chloromethyl Olanzapine Chloride Impurity

Welcome to the technical support center for Olanzapine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the critical process impurity, this compound (also known as Olanzapine EP Impurity C). This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the synthesis of high-purity Olanzapine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is a chloromethylated derivative of Olanzapine that can form during its synthesis or degradation.[1][2] It is considered a process-related impurity and its presence in the final active pharmaceutical ingredient (API) is strictly regulated by pharmacopeias and regulatory bodies like the ICH.[1][2] Controlling its formation is crucial for ensuring the safety, efficacy, and quality of the final drug product.

Q2: What is the primary cause of this compound formation?

A2: The most common cause is the reaction of Olanzapine with dichloromethane (DCM), a frequently used solvent for purification and extraction.[3][4] This reaction is significantly accelerated by elevated temperatures and prolonged exposure.[4][5]

Q3: Can this impurity form through other pathways?

A3: Yes. While the reaction with DCM is the most prevalent unintentional route, this compound can also be formed through direct chloromethylation reactions.[5] This could potentially occur if there are residual chloromethylating agents or related impurities from starting materials, though this is less common in a well-controlled synthesis.

Q4: How can I detect and quantify the this compound impurity?

A4: Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for detecting and quantifying this impurity.[1][2] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.[1]

Troubleshooting Guide: Impurity Formation

This section details potential causes for the formation of this compound and provides actionable protocols to mitigate them.

Issue 1: Impurity Detected After Purification with Dichloromethane
  • Root Cause Analysis: The nucleophilic piperazine nitrogen of Olanzapine can attack the electrophilic carbon of dichloromethane, leading to the formation of the N-chloromethyl quaternary ammonium salt.[5] This reaction is temperature and time-dependent. Studies have shown that heating Olanzapine in dichloromethane at temperatures above 40°C significantly increases the formation of this impurity.[5]

  • Mitigation Strategies:

    • Strict Temperature Control: Maintain all process steps involving dichloromethane at or below ambient temperature. If heating is unavoidable for dissolution, use the lowest effective temperature for the shortest possible duration.

    • Solvent Substitution: Replace dichloromethane with a less reactive solvent for the purification/crystallization steps.

    • Adsorbent Treatment: Employ a non-acidic oxide adsorbent to selectively remove the quaternary salt impurity.[6]

Experimental Protocols

This protocol provides a general guideline for replacing dichloromethane. The choice of solvent will depend on the specific polymorphic form of Olanzapine desired and should be optimized for yield and purity.

  • Solvent Selection: Consider solvents such as acetonitrile, N,N-dimethylformamide (DMF), 1,4-dioxane, or acetone for the recrystallization of crude Olanzapine.[1][7]

  • Dissolution: Dissolve the crude Olanzapine in the chosen solvent at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution. Use a minimal amount of solvent to create a saturated solution.

  • Cooling and Crystallization: Gradually cool the solution to room temperature, and then further to 0-5°C to induce crystallization.

  • Isolation: Filter the precipitated pure Olanzapine and wash with a small amount of the cold solvent.

  • Drying: Dry the purified Olanzapine under vacuum at a controlled temperature.

This method is effective for removing the polar this compound impurity from a solution.

  • Adsorbent Selection: Choose a non-acidic oxide adsorbent such as alumina (Al₂O₃) or amino-functionalized silica gel.[6]

  • Solution Preparation: Dissolve the crude Olanzapine containing the impurity in a suitable organic solvent in which both the API and the impurity are soluble.

  • Slurry Treatment: Add the selected adsorbent to the solution (typically 5-10% w/w with respect to the crude product) and stir the slurry at room temperature for 1-2 hours.

  • Filtration: Filter the adsorbent from the solution. The filtrate should now have a significantly reduced concentration of the this compound impurity.

  • Product Isolation: Isolate the pure Olanzapine from the filtrate by crystallization as described in Protocol 1.

Data Presentation

Table 1: Solvent Selection and Temperature Considerations

SolventBoiling Point (°C)Recommended Max. Processing Temp. for OlanzapineNotes
Dichloromethane39.6< 30°CHigh risk of impurity formation above 40°C.[5]
Acetonitrile81.6As per process requirementsA common and effective solvent for Olanzapine recrystallization.[7]
Acetone56As per process requirementsA viable alternative to dichloromethane.[1]
Ethyl Acetate77.1As per process requirementsCan be used as a less reactive alternative to DCM in some applications.[8][9]
Toluene110.6As per process requirementsUsed in some synthesis steps, less likely to cause N-chloromethylation.[3]

Visualizations

Reaction Pathway and Impurity Formation

Olanzapine Olanzapine Impurity This compound (Impurity) Olanzapine->Impurity SN2 Reaction DCM Dichloromethane (CH2Cl2) Solvent DCM->Impurity Heat > 40°C Prolonged Contact Heat->Impurity

Caption: Formation of this compound from Olanzapine and Dichloromethane.

Troubleshooting Workflow

Start Impurity Detected in Final Product CheckSolvent Was Dichloromethane used in purification? Start->CheckSolvent CheckTemp Was temperature kept below 30°C? CheckSolvent->CheckTemp Yes Solution2 Replace Dichloromethane with Alternative Solvent (e.g., Acetonitrile, Acetone) CheckSolvent->Solution2 No (Investigate other sources) Solution1 Implement Strict Temperature Control CheckTemp->Solution1 No CheckTemp->Solution2 Yes End Impurity Level Reduced Solution1->End Solution3 Use Adsorbent Purification Method Solution2->Solution3 Alternative Solution2->End Solution3->End

Caption: Troubleshooting logic for addressing this compound formation.

References

  • Veeprho. Olanzapine EP Impurity C (Chloride) | CAS 719300-59-1. [Link]

  • Thatipalli, P., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. ARKIVOC, 2008(xi), 195-201. [Link]

  • Baertschi, S. W., et al. (2008). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical Sciences, 97(2), 883-892. [Link]

  • European Patent Office. (2009). Process for the purification of olanzapine. EP 2292624 A1. [Link]

  • Google Patents. (2011).
  • Google Patents. (2020). Synthetic method of olanzapine related substance compound I and compound II. CN111484460A.
  • precisionFDA. This compound. [Link]

  • Dunn, P. J., et al. (2015). Replacement of dichloromethane within chromatographic purification: A guide to alternative solvents. Green Chemistry, 17(5), 2874-2883. [Link]

  • Sharma, S., et al. (2022). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering, 10(4), 1565-1574. [Link]

  • New Drug Approvals. (2015). OLANZEPINE. [Link]

  • Tarczykowska, A., et al. (2023). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Pharmaceuticals, 16(7), 988. [Link]

  • Wang, C., et al. (2018). Isolation, identification and characterization of two novel process-related impurities in olanzapine. Journal of Pharmaceutical and Biomedical Analysis, 152, 125-132. [Link]

Sources

Technical Support Center: HPLC Analysis of Olanzapine and Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of olanzapine and its related substances. This guide is designed for researchers, analytical scientists, and quality control professionals to navigate and resolve common challenges encountered during chromatographic analysis. Drawing from established pharmacopeial methods and extensive field experience, this resource provides in-depth, practical solutions to ensure the integrity and accuracy of your results.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems you may encounter during the HPLC analysis of olanzapine. Each issue is presented in a question-and-answer format, detailing the probable causes, corrective actions, and preventative measures.

Issue 1: Asymmetric Peaks - Tailing or Fronting

Q1: My olanzapine peak is showing significant tailing. What is the cause and how can I fix it?

A1: Peak tailing is a common issue when analyzing basic compounds like olanzapine and is often indicative of secondary interactions with the stationary phase or other system issues.[1][2]

Underlying Causes & Solutions:

  • Silanol Interactions: Olanzapine, being a basic compound, can interact with acidic silanol groups on the surface of silica-based C18 or C8 columns.[2] This is a primary cause of peak tailing.

    • Solution 1: pH Adjustment: Ensure the mobile phase pH is adequately controlled. Using a buffer at a pH of 2.5 to 4.0 protonates the silanol groups, minimizing their interaction with the protonated olanzapine molecule.[3][4][5] For instance, the USP method for olanzapine assay utilizes a phosphate buffer adjusted to pH 2.5.[6][7]

    • Solution 2: Use of End-Capped Columns: Employ a high-quality, end-capped column (e.g., Purospher® STAR RP-8 endcapped) to reduce the number of available free silanol groups.[8]

    • Solution 3: Mobile Phase Additives: Incorporate a competing base or an ion-pairing agent into your mobile phase. Sodium dodecyl sulfate (SDS) is used in the USP method for this purpose, effectively masking the silanol groups.[6][7]

  • Column Contamination or Void: Accumulation of strongly retained sample components or the formation of a void at the column inlet can disrupt the sample band, leading to tailing for all peaks.

    • Solution: First, try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, replacing the guard column is a cost-effective next step. If neither action resolves the issue, the analytical column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to avoid dead volume.

Q2: My olanzapine peak appears to be fronting (a "shark-fin" shape). What's happening?

A2: Peak fronting is less common than tailing but typically points to specific issues like sample overload or solvent mismatch.[1][9]

Underlying Causes & Solutions:

  • Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, causing molecules to travel faster through the column, resulting in a fronting peak.[9]

    • Solution: Dilute your sample and reinject. A 1-to-10 dilution is often sufficient to resolve fronting caused by overloading.[9] Alternatively, reduce the injection volume.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the sample band will spread rapidly upon injection, leading to peak distortion, including fronting.[10]

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If sample solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

Troubleshooting Workflow for Peak Asymmetry

Below is a logical workflow to diagnose and resolve peak shape problems.

Peak_Shape_Troubleshooting start Asymmetric Peak Observed (Tailing or Fronting) check_all_peaks Affects all peaks? start->check_all_peaks system_issue Likely System/Physical Issue check_all_peaks->system_issue Yes chemical_issue Likely Chemical Interaction check_all_peaks->chemical_issue No check_guard Replace Guard Column system_issue->check_guard check_column Reverse/Flush or Replace Analytical Column check_guard->check_column No Fix resolved Problem Resolved check_guard->resolved Fixed check_tubing Check for Extra-Column Volume / Dead Volume check_column->check_tubing No Fix check_column->resolved Fixed check_tubing->resolved Fixed check_overload Is it Fronting? chemical_issue->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_tailing Is it Tailing? check_overload->check_tailing No check_solvent Check Injection Solvent dilute_sample->check_solvent No Fix match_solvent Use Mobile Phase as Injection Solvent check_solvent->match_solvent match_solvent->resolved Fixed check_ph Verify Mobile Phase pH check_tailing->check_ph Yes check_column_type Using End-Capped Column? check_ph->check_column_type No Fix check_ph->resolved Fixed check_column_type->resolved Fixed Baseline_Troubleshooting start Baseline Issue Observed (Noise or Drift) issue_type What is the issue type? start->issue_type noise NOISE (High Frequency) issue_type->noise Noise drift DRIFT (Slow, Continuous) issue_type->drift Drift check_air Check for Air Bubbles (Purge Pump, Degas MP) noise->check_air check_lamp Check Detector Lamp (Energy, Age) check_air->check_lamp No Fix resolved Problem Resolved check_air->resolved Fixed check_mixing Check Mixer/Pump (Proper Mixing) check_lamp->check_mixing No Fix check_lamp->resolved Fixed check_mixing->resolved Fixed check_equilibration Ensure Full Column Equilibration drift->check_equilibration check_temp Verify Stable Column Temperature check_equilibration->check_temp No Fix check_equilibration->resolved Fixed check_mp_prep Check for MP Evaporation or Contamination check_temp->check_mp_prep No Fix check_temp->resolved Fixed check_mp_prep->resolved Fixed

Sources

Technical Support Center: Optimizing LC-MS for N-Chloromethyl Olanzapine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the analysis of N-Chloromethyl Olanzapine Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed, actionable advice for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters. Here, we move beyond simple protocols to explain the reasoning behind our recommendations, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of this compound.

Q1: What is this compound and why is its detection important?

This compound is a known impurity and potential degradation product of Olanzapine, an atypical antipsychotic drug.[1][2][3] Regulatory bodies require the identification and quantification of such impurities to ensure the safety and efficacy of the final drug product.[3] This compound is a quaternary ammonium salt, which presents unique challenges and considerations for LC-MS analysis compared to the parent drug, Olanzapine.[2][4]

Q2: What are the key challenges in analyzing this compound by LC-MS?

The primary challenges include:

  • Analyte Stability: this compound can be susceptible to degradation.[5][6] Careful sample handling and storage at 2-8°C are crucial.[2][7]

  • Chromatographic Resolution: Achieving good peak shape and separation from Olanzapine and other related substances is critical.

  • Ionization Efficiency: As a quaternary ammonium compound, it is permanently charged. Optimizing electrospray ionization (ESI) parameters is key to achieving high sensitivity.[8]

Q3: What ionization mode is best for this compound?

Positive-ion mode Electrospray Ionization (ESI+) is the ideal choice. The molecule contains a permanently positive-charged quaternary amine, making it highly amenable to detection in positive mode without the need for mobile phase additives to induce ionization.[9][10]

Troubleshooting Guide: A Problem-Solution Approach

This section provides direct answers to specific experimental issues you may encounter.

Issue 1: No Peak or Very Low Signal Intensity

Q: I'm injecting my sample, but I see no peak for this compound, or the signal is extremely weak. What's wrong?

A: This is a common and frustrating issue that can stem from multiple sources. Let's troubleshoot systematically.

  • Step 1: Verify Compound Stability.

    • Rationale: N-Chloromethyl compounds can be reactive.[6] Degradation may occur in the sample vial, especially if left at room temperature or in an inappropriate solvent.[5]

    • Action: Prepare a fresh sample in a suitable solvent like methanol or a methanol/water mixture.[2] Analyze immediately. If samples must be stored, keep them at 2-8°C.[2]

  • Step 2: Confirm Mass Spectrometer (MS) Settings.

    • Rationale: The MS must be set to detect the correct mass-to-charge ratio (m/z). For this compound, the molecular formula is C18H22ClN4S+ (as the cation), and the monoisotopic mass of the cation is approximately 361.13 Da.

    • Action:

      • Ensure you are operating in positive ion mode (ESI+) .

      • Perform a full scan analysis to locate the [M]+ ion around m/z 361.1. Do not rely solely on Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) until the parent ion is confirmed.

      • Check for common adducts, although the primary ion should be [M]+.

  • Step 3: Optimize the Ion Source.

    • Rationale: ESI efficiency is highly dependent on source parameters.[8][11] Poor settings can prevent ions from ever reaching the mass analyzer.

    • Action: Infuse a standard solution directly into the MS to optimize parameters without the LC. Key parameters to adjust include:

      • Capillary/Sprayer Voltage: For positive mode, start around 3.5-4.5 kV. Fine-tune for a stable signal.[12]

      • Gas Flow (Nebulizer and Drying Gas): These are interdependent. Increase drying gas temperature (e.g., 250-350°C) and flow to ensure efficient desolvation.

      • Source Temperature: A higher temperature can aid desolvation but excessive heat may degrade the analyte. Start around 120-150°C.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My peak for this compound is tailing badly. How can I improve the chromatography?

A: Peak tailing for a basic, charged compound like this often points to secondary interactions with the column stationary phase or issues with the mobile phase.

  • Step 1: Evaluate Mobile Phase pH and Additives.

    • Rationale: On a standard C18 column, residual acidic silanol groups can interact with the positively charged analyte, causing peak tailing. An acidic mobile phase helps to protonate these silanols, reducing unwanted interactions.

    • Action:

      • Add a modifier to your mobile phase. 0.1% Formic Acid in both the aqueous (A) and organic (B) phases is an excellent starting point.[9] It provides protons to saturate silanols and is volatile, making it MS-friendly.

      • Ensure the mobile phase is well-mixed and freshly prepared.

  • Step 2: Check for Column Overload.

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.

    • Action: Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves significantly, you were overloading the column.

  • Step 3: Consider the Column Chemistry.

    • Rationale: Not all C18 columns are the same. Some have better end-capping, making them more suitable for basic compounds.

    • Action: If issues persist, try a column specifically designed for polar or basic compounds, or one with high-purity silica and robust end-capping.

Issue 3: Unstable Signal or Poor Reproducibility

Q: My peak area varies significantly between injections. What causes this instability?

A: Poor reproducibility is often a sign of an unstable electrospray, contamination, or issues with the LC system. [13]

  • Step 1: Check for Contamination.

    • Rationale: Salts or other non-volatile components in your sample or mobile phase can accumulate on the ion source orifice, leading to a fluctuating signal and ion suppression.[13]

    • Action: Clean the ion source, paying special attention to the capillary tip and skimmer cone.[14] Run a blank injection (solvent only) to ensure the system is clean.

  • Step 2: Ensure a Stable Spray.

    • Rationale: The ESI process must be consistent to generate a stable ion beam.

    • Action: Visually inspect the sprayer tip while the system is running (if your instrument design allows). You should see a fine, consistent mist. An erratic spray, often caused by a partial clog or improper sprayer positioning, will lead to an unstable signal.[12]

  • Step 3: Verify LC Performance.

    • Rationale: Fluctuations in pump flow or pressure can cause retention time shifts and variations in peak area.

    • Action: Monitor the LC pressure trace. It should be stable. If you see regular ripples or sudden drops, this may indicate a leak, a bubble in the pump head, or a failing check valve.[15]

Starting Point: Optimized LC-MS Protocol

This protocol provides a robust starting point for your method development.

Sample & Standard Preparation
  • Solvent: Prepare stock solutions in Methanol. Dilute to working concentrations using a 50:50 mixture of Methanol and Water.

  • Concentration: Start with a concentration of 1 µg/mL for initial method development.

  • Storage: Store stock and working solutions at 2-8°C and use within a week. For longer-term storage, keep at -20°C.[16]

Liquid Chromatography Parameters
ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmA standard choice offering good resolving power. Ensure it is from a reputable vendor with good end-capping.[9][10]
Mobile Phase A Water + 0.1% Formic AcidAcidifies the mobile phase to improve peak shape for the basic analyte.[9]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common, effective organic phase for reversed-phase LC-MS.[9]
Gradient 10% to 90% B over 5 minutesA typical starting gradient to ensure elution of the compound.
Flow Rate 0.4 mL/minCompatible with standard 2.1 mm ID columns and ESI sources.[9][10]
Column Temp. 35°CElevated temperature can improve peak shape and reduce viscosity.[9][10]
Injection Vol. 5 µLA good starting point to avoid column overload.
Mass Spectrometry Parameters (ESI+)
ParameterRecommended SettingRationale
Ionization Mode Positive Ion ESIThe molecule is a permanently charged cation.
Scan Mode Full Scan (m/z 100-500)Use for initial identification of the precursor ion.
SIM or MRM See table belowFor quantitative analysis, use SIM for sensitivity or MRM for selectivity.
Capillary Voltage 3.5 kVTypical starting point for ESI+. Optimize by infusing a standard.[12]
Drying Gas Temp. 300°CEnsures efficient solvent evaporation.
Drying Gas Flow 10 L/minAids in desolvation. Optimize based on your instrument.
Nebulizer Pressure 40 psiAssists in forming a fine spray.
Recommended MRM Transitions

For enhanced selectivity and sensitivity, use Multiple Reaction Monitoring (MRM). The precursor ion is the molecular cation. Product ions are generated by collision-induced dissociation (CID).

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
~361.1To be determinedTo be determinedQuantifier
~361.1To be determinedTo be determinedQualifier

Note: The exact m/z values for product ions and the optimal collision energies must be determined empirically on your specific instrument by infusing a standard solution of this compound and performing a product ion scan.

Visual Workflow and Logic Diagrams

Experimental Workflow

This diagram outlines the complete process from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing prep_start Weigh Standard prep_dissolve Dissolve in Methanol (Stock) prep_start->prep_dissolve prep_dilute Dilute to Working Conc. (50:50 MeOH/H2O) prep_dissolve->prep_dilute lc_inject Inject Sample prep_dilute->lc_inject lc_sep LC Separation (C18 Column) lc_inject->lc_sep ms_ion ESI+ Ionization lc_sep->ms_ion ms_detect MS Detection (MRM Mode) ms_ion->ms_detect data_integrate Peak Integration ms_detect->data_integrate data_quant Quantification data_integrate->data_quant data_report Generate Report data_quant->data_report

Caption: High-level workflow for this compound analysis.

Troubleshooting Logic: "No Peak Detected"

This diagram provides a logical path for diagnosing the absence of an analyte peak.

G start Problem: No Peak Detected check_ms Is MS in Correct Mode? (ESI+, m/z 361.1) start->check_ms check_stability Is Sample Fresh? Has it Degraded? check_ms->check_stability Yes fix_ms Correct MS Settings: ESI+, Full Scan m/z 100-500 check_ms->fix_ms No check_source Is Ion Source Clean & Spray Stable? check_stability->check_source Yes fix_stability Prepare Fresh Sample check_stability->fix_stability No check_lc Is LC Flow/Pressure Stable? check_source->check_lc Yes fix_source Clean Source, Check Spray check_source->fix_source No fix_lc Troubleshoot LC System (Pumps, Leaks) check_lc->fix_lc No end Problem Resolved fix_ms->end fix_stability->end fix_source->end fix_lc->end

Caption: Decision tree for troubleshooting the absence of an analyte peak.

References

  • Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. (2018). Longdom Publishing. [Link]

  • DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA. (n.d.). PubMed. [Link]

  • DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA | Request PDF. (2018). ResearchGate. [Link]

  • Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry. (n.d.). SciSpace. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAG. (2021). Journal of Advanced Scientific Research. [Link]

  • Troubleshooting LC-MS. (2023). LCGC International. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LinkedIn. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]

  • Electrospray ionisation-mass spectrometric characterisation of selected anti-psychotic drugs and their detection and determination in human hair samples by liquid chromatography-tandem mass spectrometry. (n.d.). PubMed. [Link]

  • Olanzapine. (n.d.). PubChem. [Link]

  • Product ion mass spectra of (a) olanzapine (m/z 313.2→256.2) and (b)... (n.d.). ResearchGate. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2023). ZefSci. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). Bioanalysis Zone. [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016). Spectroscopy Online. [Link]

  • Identification and characterization of olanzapine degradation products under oxidative stress conditions. (n.d.). AKJournals. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]

  • Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro. (2023). PMC. [Link]

  • Olanzapine. (n.d.). Wikipedia. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]

  • Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. (2016). ResearchGate. [Link]

  • Structure Elucidation of Olanzapine Molecular Salts by Combining Mechanochemistry and Micro-Electron Diffraction. (2023). ACS Publications. [Link]

  • Structure elucidation of olanzapine molecular salts by combining mechanochemistry and MicroED. (n.d.). ChemRxiv. [Link]

  • Olanzapine EP Impurity C / Olanzapine BP Impurity C / Olanzapine N-Chloromethyl Chloride. (n.d.). Allmpus. [Link]

  • olanzapine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. (n.d.). Semantic Scholar. [Link]

Sources

Technical Support Center: Overcoming Challenges in N-Chloromethyl Olanzapine Chloride Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of N-Chloromethyl Olanzapine Chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the analysis of this specific olanzapine impurity. Here, we will delve into the root causes of common analytical challenges and provide robust, field-tested solutions to ensure the accuracy and reliability of your data.

This compound is a chloromethylated derivative of olanzapine that can form during synthesis or degradation.[1] Its increased polarity compared to the parent drug necessitates targeted chromatographic methods for accurate detection and quantification.[1] This guide provides troubleshooting protocols and frequently asked questions to address the specific issues you may encounter.

I. Troubleshooting Guide: From Sample Preparation to Data Analysis

This section is structured to follow a logical experimental workflow, addressing potential pitfalls at each stage.

Sample Preparation and Stability Issues

A common source of error in quantification originates from sample handling and preparation. The stability of this compound, particularly in solution, is a critical factor.

Question: I'm observing variable and lower-than-expected concentrations of this compound in my standards and samples. What could be the cause?

Answer: This issue often points to the degradation of the analyte. This compound can be susceptible to hydrolysis, especially under certain pH and temperature conditions.

Root Causes & Solutions:

  • Solvent-Induced Degradation: The choice of solvent is critical. While methanol is commonly used for olanzapine and its related compounds, the reactivity of the chloromethyl group warrants caution.[2]

    • Troubleshooting Steps:

      • Solvent Selection: Prepare standards and samples in a non-nucleophilic aprotic solvent like acetonitrile. If solubility is an issue, minimize the use of protic solvents like methanol or water.

      • Temperature Control: Always prepare solutions at reduced temperatures (e.g., in an ice bath) to minimize thermal degradation.[3] Store stock solutions and prepared samples at <-15°C.[4]

      • pH Control: Avoid acidic or basic conditions during sample preparation. Olanzapine itself has been shown to degrade under acidic and alkaline conditions.[5] Maintain a neutral pH environment to the extent possible.

  • Improper Storage: The stability of the analyte in solution over time is a significant factor.

    • Troubleshooting Steps:

      • Fresh Preparations: Always use freshly prepared solutions for calibration and analysis.

      • Stability Studies: If samples need to be stored, perform a short-term stability study by analyzing them at different time points to understand the degradation kinetics in your specific matrix and storage conditions.

Chromatographic Separation Challenges

Achieving a robust and reproducible chromatographic separation is the cornerstone of accurate quantification.

Question: I'm experiencing poor peak shape (tailing or fronting) for this compound. How can I improve it?

Answer: Poor peak shape can compromise both resolution and quantification accuracy.[6] It is often linked to secondary interactions with the stationary phase or issues with the mobile phase.

Root Causes & Solutions:

  • Secondary Silanol Interactions: The basic nature of the piperazine moiety can lead to interactions with acidic silanol groups on the surface of silica-based columns, resulting in peak tailing.[7]

    • Troubleshooting Steps:

      • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of silanol groups. However, be mindful of the column's pH limitations (typically between 2 and 8 for silica-based columns).[8]

      • Use of Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 10-25 mM) to block the active silanol sites.[7]

      • Column Selection: Employ a column with end-capping or a hybrid particle technology to minimize exposed silanol groups.

  • Column Overload: Injecting too much sample can lead to peak fronting.[9]

    • Troubleshooting Steps:

      • Reduce Injection Volume: Systematically decrease the injection volume to see if the peak shape improves.

      • Dilute the Sample: If sensitivity allows, dilute the sample. It's best to dilute the sample in the mobile phase whenever possible.[8]

  • Inappropriate Mobile Phase Composition: The choice of organic modifier and buffer can significantly impact peak shape.

    • Troubleshooting Steps:

      • Optimize Organic Modifier: Evaluate different organic modifiers like acetonitrile and methanol. Acetonitrile often provides better peak shapes for basic compounds.

      • Buffer Selection and Strength: Use an appropriate buffer system (e.g., phosphate or acetate) to maintain a consistent pH. Experiment with buffer concentration to optimize peak symmetry.

Question: My retention time for this compound is drifting. What should I do?

Answer: Retention time drift can be caused by several factors, including changes in the mobile phase, column temperature, or flow rate.[10]

Root Causes & Solutions:

  • Mobile Phase Inconsistency:

    • Troubleshooting Steps:

      • Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[10]

      • Solvent Proportioning: If using a gradient, ensure the pump's proportioning valves are functioning correctly.[10]

  • Column Equilibration:

    • Troubleshooting Steps:

      • Sufficient Equilibration Time: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. This is especially important for gradient methods.[8]

  • Temperature Fluctuations:

    • Troubleshooting Steps:

      • Use a Column Oven: Employ a thermostatically controlled column oven to maintain a consistent temperature.[10]

  • Flow Rate Instability:

    • Troubleshooting Steps:

      • Check for Leaks: Inspect the system for any leaks, which can cause pressure fluctuations and affect the flow rate.[9]

      • Pump Maintenance: Ensure the pump seals are in good condition and that there are no salt buildups.[8]

Mass Spectrometry Detection and Quantification Issues

Mass spectrometry (MS) offers high sensitivity and selectivity, but it also presents its own set of challenges.[11]

Question: I'm observing a weak or inconsistent signal for this compound in my LC-MS/MS analysis. How can I enhance the signal?

Answer: Poor signal intensity can be due to a variety of factors, from sample concentration to ionization efficiency and instrument settings.[12]

Root Causes & Solutions:

  • Inefficient Ionization: The choice of ionization source and its parameters are crucial.

    • Troubleshooting Steps:

      • Ion Source Selection: Electrospray ionization (ESI) is generally suitable for this type of compound.

      • Parameter Optimization: Optimize key ion source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature to maximize the ion signal for your specific analyte.[13]

  • Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte, leading to a lower signal and inaccurate quantification.[12]

    • Troubleshooting Steps:

      • Improve Chromatographic Separation: Modify the HPLC method to separate the analyte from interfering matrix components.

      • Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove matrix components.[6]

      • Use an Internal Standard: Employ a stable isotope-labeled internal standard if available. This is the most effective way to compensate for matrix effects and other sources of variability.[14]

  • Incorrect Mass Transitions (for MS/MS):

    • Troubleshooting Steps:

      • Optimize Precursor and Product Ions: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion and the most abundant and stable product ions for Selected Reaction Monitoring (SRM).

Question: I'm having trouble with the linearity of my calibration curve for this compound. What could be the problem?

Answer: Non-linearity in the calibration curve can be caused by detector saturation, matrix effects, or analyte degradation at low concentrations.

Root Causes & Solutions:

  • Detector Saturation: At high concentrations, the detector may become saturated, leading to a flattening of the curve.

    • Troubleshooting Steps:

      • Extend the Calibration Range: If necessary, prepare a wider range of calibration standards to better define the linear range.

      • Use a Weighted Regression: Apply a weighted linear regression (e.g., 1/x or 1/x²) to give less weight to the higher concentration points where the variance is greater.

  • Analyte Adsorption: At very low concentrations, the analyte may adsorb to vials, tubing, or the column, leading to a negative deviation from linearity.

    • Troubleshooting Steps:

      • Use Deactivated Vials: Employ silanized or polymer-based vials to minimize adsorption.

      • Condition the System: Inject a high-concentration standard a few times before running the calibration curve to passivate active sites in the system.

II. Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for this compound in LC-MS/MS?

While the exact mass transitions should be optimized on your specific instrument, based on its molecular weight of 397.37 g/mol (for the chloride salt), you would be looking for the precursor ion corresponding to the cation [C18H22ClN4S]+.[15][16] Fragmentation would likely involve the loss of the chloromethyl group or cleavage of the piperazine ring.

Q2: Are there any official guidelines for the quantification of this impurity?

Yes, the quantification of impurities in pharmaceutical products is governed by guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[17] These guidelines outline the requirements for method validation, including specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Q3: Can I use a UV detector for quantification instead of a mass spectrometer?

Yes, a UV detector can be used for quantification, but it may lack the sensitivity and specificity of a mass spectrometer, especially when dealing with complex matrices or very low impurity levels.[18] If using UV, it is crucial to demonstrate the specificity of the method by ensuring that no other compounds co-elute with this compound. A photodiode array (PDA) detector is recommended to check for peak purity.

Q4: What is a suitable internal standard for the quantification of this compound?

The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., with deuterium or carbon-13). If this is not available, a structurally similar compound with similar chromatographic and ionization properties can be used. However, it is essential to validate that the chosen internal standard effectively compensates for any variability in the method.[19]

III. Experimental Protocols and Data Visualization

Protocol: Generic HPLC-MS/MS Method for this compound

This is a starting point and should be optimized for your specific instrumentation and application.

  • Chromatographic System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ion Source: ESI in positive mode.

  • MS/MS Detection: Selected Reaction Monitoring (SRM) of optimized precursor/product ion transitions.

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low/Variable Concentration Analyte DegradationUse aprotic solvents, prepare solutions at low temperatures, use freshly prepared solutions.
Peak Tailing Secondary Silanol InteractionsAdjust mobile phase pH, add a competing base (e.g., TEA), use an end-capped column.
Peak Fronting Column OverloadReduce injection volume or dilute the sample.
Retention Time Drift Mobile Phase/Temperature/Flow Rate InstabilityPrepare fresh mobile phase, ensure adequate column equilibration, use a column oven, check for leaks.
Weak MS Signal Inefficient Ionization, Ion SuppressionOptimize ion source parameters, improve chromatographic separation, use an internal standard.
Non-linear Calibration Detector Saturation, Analyte AdsorptionExtend calibration range, use weighted regression, use deactivated vials, condition the system.
Diagrams
Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Weighing and Dissolution (Aprotic Solvent, Low Temp) Dilution Serial Dilution (Freshly Prepared) Prep->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation (Optimized Gradient) Injection->Separation Detection MS/MS Detection (SRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Weighted Regression) Integration->Calibration Quantification Quantification Calibration->Quantification G Start Poor Analytical Result CheckPeakShape Is Peak Shape Poor? Start->CheckPeakShape CheckRetention Is Retention Time Drifting? CheckPeakShape->CheckRetention No Tailing Tailing CheckPeakShape->Tailing Yes Fronting Fronting CheckPeakShape->Fronting Yes CheckSensitivity Is Sensitivity Low? CheckRetention->CheckSensitivity No Sol5 Prepare Fresh Mobile Phase CheckRetention->Sol5 Yes Sol6 Increase Equilibration Time CheckRetention->Sol6 Yes Sol7 Use Column Oven CheckRetention->Sol7 Yes Sol8 Optimize Ion Source CheckSensitivity->Sol8 Yes Sol9 Improve Sample Cleanup CheckSensitivity->Sol9 Yes Sol10 Use Internal Standard CheckSensitivity->Sol10 Yes End Consult Further Documentation CheckSensitivity->End No Sol1 Adjust Mobile Phase pH Tailing->Sol1 Sol2 Add Competing Base Tailing->Sol2 Sol3 Change Column Tailing->Sol3 Sol4 Sol4 Fronting->Sol4 Reduce Injection Volume/ Dilute Sample Sol1->End Sol2->End Sol3->End Sol4->End Sol5->End Sol6->End Sol7->End Sol8->End Sol9->End Sol10->End

Caption: A decision tree for troubleshooting common analytical issues.

IV. References

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23). Available from: [Link]

  • Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Olanzapine and Fluoxetine in Combined Dosage. Journal of Chromatographic Science. Available from: [Link]

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28). Available from: [Link]

  • Quality: impurities | European Medicines Agency (EMA). Available from: [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. Available from: [Link]

  • The Expert's Guide to Pharmaceutical Impurity Analysis - Separation Science. (2024, March 7). Available from: [Link]

  • "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE" - IJNRD. (2024, March 3). Available from: [Link]

  • Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023, September 11). Available from: [Link]

  • How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (2025, August 27). Available from: [Link]

  • Method Development, Validation and Force Degradation Stability Study of Olanzapine by UV- VIS Spectroscopy - IJRAR. Available from: [Link]

  • Quantification of olanzapine and its three metabolites by liquid chromatography-tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - ResearchGate. Available from: [Link]

  • The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • The expert's guide to pharmaceutical impurity analysis - Manufacturing Chemist. (2024, March 27). Available from: [Link]

  • The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations - ResearchGate. (2025, August 7). Available from: [Link]

  • Forced Degradation results for Olanzapine and Samidorphan - ResearchGate. Available from: [Link]

  • Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC - NIH. (2023, March 30). Available from: [Link]

  • Olanzapine EP Impurity C (Chloride) | CAS 719300-59-1 - Veeprho. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Available from: [Link]

  • QUANTITATIVE MASS SPECTROMETRY. Available from: [Link]

  • Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form - IJPPR. (2022, June 30). Available from: [Link]

  • What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs. Available from: [Link]

  • Quantification of olanzapine polymorphs using powder X-ray diffraction technique. Available from: [Link]

  • Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory - ResearchGate. (2025, August 9). Available from: [Link]

  • This compound - precisionFDA. Available from: [Link]

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine - Semantic Scholar. Available from: [Link]

  • This compound | C18H22Cl2N4S | CID 135564842 - PubChem. Available from: [Link]

  • CAS No : 719300-59-1| Product Name : Olanzapine - Impurity C| Chemical Name : this compound | Pharmaffiliates. Available from: [Link]

  • Olanzapine EP Impurity C / Olanzapine BP Impurity C / Olanzapine N-Chloromethyl Chloride - Allmpus. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAG. Journal of Advanced Scientific Research. Available from: [Link]

  • Olanzapine-impurities - Pharmaffiliates. Available from: [Link]

  • Olanzapine Chloromethyl Chloride Impurity - Acanthus Research. Available from: [Link]

Sources

Technical Support Center: Investigating the Degradation of N-Chloromethyl Olanzapine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-Chloromethyl Olanzapine Chloride. This document provides in-depth, experience-driven guidance on anticipating and characterizing the degradation pathways of this molecule under various stress conditions. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies required for robust stability-indicating method development and impurity profiling.

Forced degradation studies are a critical component of drug development, providing essential insights into a molecule's intrinsic stability.[1][2] This guide is structured in a question-and-answer format to directly address common challenges encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of degradation on the this compound molecule, and what are the expected degradation pathways?

Answer: The this compound molecule has two primary regions susceptible to degradation under stress conditions: the core thieno[2,3-b][1][3]benzodiazepine structure and the appended N-chloromethyl group on the piperazine ring.

  • The Thieno[b][1][3]benzodiazepine Core: This heterocyclic system is the same as that in the parent drug, Olanzapine. Based on extensive studies of Olanzapine, the core is particularly susceptible to oxidation.[3][4] The key sites are the electron-rich sulfur atom in the thiophene ring and the tertiary amine nitrogen atoms in the diazepine and piperazine rings. Under oxidative stress (e.g., using hydrogen peroxide), you should anticipate the formation of N-oxides and S-oxides.[2][3][4]

  • The N-Chloromethyl Group: This is a highly reactive functional group. Its primary degradation pathway is expected to be hydrolysis. The carbon-chlorine bond is labile and susceptible to nucleophilic attack by water or hydroxide ions. This will likely result in the formation of an N-hydroxymethyl intermediate, which may be unstable and could further degrade, potentially leading to the loss of the methyl group (N-dealkylation). The rate of this hydrolysis is highly dependent on pH.[5]

Q2: My compound shows rapid degradation under neutral and basic aqueous conditions, but seems relatively stable in acid. What is the likely mechanism?

Answer: This observation strongly points to the hydrolysis of the N-chloromethyl group as the primary degradation pathway.

Causality: The N-chloromethyl moiety is an electrophilic group. Under neutral and, more significantly, basic (alkaline) conditions, it is highly susceptible to nucleophilic attack by water and especially hydroxide ions (OH⁻), which are much stronger nucleophiles.[6] This SN2-type reaction displaces the chloride ion, forming an N-hydroxymethyl intermediate. This intermediate can then potentially eliminate formaldehyde to yield a secondary amine.

In contrast, under acidic conditions, the nitrogen atoms of the piperazine ring become protonated. This protonation reduces the nucleophilicity of the adjacent nitrogen, making the N-chloromethyl group less prone to intramolecular reactions and potentially more stable to hydrolysis compared to its reactivity in neutral or basic media. While Olanzapine itself shows some degradation under acidic and basic conditions, the enhanced instability you are observing is almost certainly due to the N-chloromethyl group.[2][7]

Q3: I'm observing multiple, unexpected degradation products in my oxidative stress studies with 3% H₂O₂. What are the potential reaction sites?

Answer: With a complex molecule like this compound, oxidative stress can lead to a variety of products. Studies on Olanzapine have shown it is most susceptible to oxidative conditions compared to hydrolytic or photolytic stress.[3][4]

The likely sites of oxidation are:

  • Thiophene Sulfur: Oxidation of the sulfur atom to form a sulfoxide is a very common pathway for thieno-fused heterocycles.

  • Piperazine Nitrogens: The two nitrogen atoms in the piperazine ring are tertiary amines and are prone to oxidation, forming N-oxides.

  • Diazepine Nitrogen: The nitrogen atom in the diazepine ring is also a potential site for N-oxide formation.

  • Diazepine Ring Itself: More aggressive oxidation can lead to cleavage or rearrangement of the diazepine ring system itself, resulting in products like 2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][1][8]diazepin-4-one.[3][4]

Experimental Insight: To confirm which products are being formed, a high-resolution LC-MS/MS analysis is essential. By examining the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns, you can deduce the site of modification. For example, an increase of 16 atomic mass units (amu) from the parent molecule typically indicates the addition of one oxygen atom, characteristic of N-oxide or S-oxide formation.

Q4: I'm having trouble separating the parent compound from its degradants using reverse-phase HPLC. What are some starting points for method optimization?

Answer: Co-elution of degradation products with the parent API is a common challenge. The polarity of the degradants can be very similar to the parent drug. Here is a logical approach to method development:

  • Adjust Mobile Phase pH: The ionization state of your molecule and its degradants is critical for retention on a reverse-phase column. Olanzapine and its derivatives are basic compounds. Operating the mobile phase at a low pH (e.g., pH 2.5-4.0 using a phosphate or formate buffer) will ensure all basic nitrogens are protonated and ionized, leading to more consistent retention times and often better peak shapes.[9][10]

  • Modify Organic Solvent Ratio: If adjusting pH is insufficient, modify the gradient of your organic solvent (typically acetonitrile or methanol). A shallower gradient will increase the run time but provide more opportunity for closely eluting peaks to separate.[4]

  • Change Column Chemistry: If a standard C18 column doesn't provide adequate separation, consider alternative stationary phases. A Phenyl-Hexyl column can offer different selectivity for aromatic compounds due to pi-pi interactions. For highly polar degradants, an embedded polar group (e.g., "Aqua" type columns) or HILIC (Hydrophilic Interaction Liquid Chromatography) column might be necessary.

  • Check Temperature: Increasing the column temperature (e.g., to 35-40°C) can decrease mobile phase viscosity, improve peak efficiency, and sometimes alter selectivity, which may resolve co-eluting peaks.[11]

Troubleshooting Guide

Problem Encountered Probable Cause(s) Recommended Actions & Rationale
Poor Mass Balance (<95%) in Stress Study 1. Formation of non-UV active degradants.2. Formation of volatile degradants.3. Adsorption of the compound or degradants onto the container surface.4. Incomplete extraction from the sample matrix.1. Use a Mass Detector (LC-MS): This is the most direct way to detect degradants that lack a chromophore.2. Use Headspace GC-MS: If you suspect volatile products (e.g., formaldehyde from hydrolysis), analyze the headspace of your stressed sample.3. Use Silanized Glassware: To prevent adsorption of active compounds onto glass surfaces, use silanized vials for your studies.4. Verify Extraction Efficiency: Spike a known concentration of the parent compound into a stressed matrix and ensure your extraction procedure yields >98% recovery.
Unexpected Peak Growth in Control Sample 1. Instability in the analytical solution (diluent).2. Interaction with the mobile phase.3. Ambient light or temperature degradation during the analytical run.1. Evaluate Diluent Stability: Prepare your sample in the chosen diluent and analyze it at time intervals (0, 2, 4, 8, 24 hours) to ensure it is stable for the duration of your analytical sequence.2. Use a Mobile Phase as Diluent: Whenever possible, use the initial mobile phase composition as your sample diluent to ensure compatibility.3. Use Amber Vials & a Cooled Autosampler: Protect samples from light and heat to prevent unintended degradation during analysis.
Identification of an Isomeric Degradant Isomers (e.g., N-oxides at different nitrogen atoms) will have the same mass but different chromatographic retention times.1. High-Resolution MS/MS: This is crucial. Different isomers will produce unique fragmentation patterns upon collision-induced dissociation (CID). By carefully interpreting the fragments, you can pinpoint the exact location of the modification.2. Preparative HPLC & NMR: For definitive structural elucidation, isolate the impurity using preparative HPLC and perform 1D and 2D NMR (COSY, HSQC, HMBC) experiments.[3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a starting point and should be adapted based on the observed stability of the molecule. The goal is to achieve 5-20% degradation.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.[1]

    • At appropriate time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, dilute to a final concentration of ~100 µg/mL, and analyze.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.[1]

    • At appropriate time points (e.g., 1, 4, 8h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, dilute to ~100 µg/mL, and analyze.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.[1]

    • At appropriate time points, dilute to ~100 µg/mL and analyze.

  • Thermal Degradation:

    • Store the solid powder in an oven at 60°C for 10 days.[7]

    • Prepare a solution at ~100 µg/mL and analyze.

  • Photolytic Degradation:

    • Expose the solid powder to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Prepare a solution at ~100 µg/mL and analyze.

  • Controls: For each condition, prepare a corresponding control sample stored at refrigerated conditions, protected from light.

Protocol 2: Stability-Indicating UPLC-MS Method

This method serves as a robust starting point for the separation and identification of degradants.

  • Instrumentation: UPLC system with a PDA detector and coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

  • Column Temperature: 40°C.

  • Detection (PDA): 220-400 nm, with extraction at 257 nm.[1]

  • MS Detection: ESI Positive Mode, scan range 100-1000 m/z.

Visualizations

Proposed Degradation Pathways

G cluster_main This compound cluster_products Degradation Products Parent Core Structure (Thieno[2,3-b][1,5]benzodiazepine) + N-CH2Cl on Piperazine DP1 Hydrolysis Product (N-Hydroxymethyl derivative) Parent->DP1 Base/Neutral Hydrolysis DP2 Oxidation Product (N-Oxide on Piperazine/Diazepine) Parent->DP2 Oxidative Stress (H2O2) DP3 Oxidation Product (S-Oxide on Thiophene) Parent->DP3 Oxidative Stress (H2O2) DP4 Ring Cleavage/Rearrangement Product DP2->DP4 Harsh Oxidation

Caption: Proposed degradation pathways for this compound.

Forced Degradation Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Data Evaluation A Prepare 1 mg/mL API Stock Solution B1 Acid Hydrolysis (0.1M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1M NaOH, RT) A->B2 B3 Oxidation (3% H2O2, RT) A->B3 B4 Thermal (Solid, 60°C) A->B4 B5 Photolytic (Solid, ICH Q1B) A->B5 C Neutralize (if needed) & Dilute to Final Conc. B1->C B2->C B3->C B4->C B5->C D Analyze via Stability-Indicating UPLC-MS Method C->D E Assess Peak Purity & Mass Balance D->E F Identify Degradants (MS & MS/MS Fragmentation) E->F G Characterize Structure (Prep-HPLC & NMR if needed) F->G H Final Report & Pathway Proposal G->H

Caption: Workflow for conducting and evaluating forced degradation studies.

References

  • Method Development, Validation and Force Degradation Stability Study of Olanzapine by UV- VIS Spectroscopy. IJRAR. [Link]

  • Identification and characterization of olanzapine degradation products under oxidative stress conditions. AKJournals. [Link]

  • Stability-indicating methods for the determination of olanzapine in presence of its degradation products. European Journal of Chemistry. [Link]

  • A New Validated Method for the Estimation of Olanzapine and Samidorphan Using High Performance Liquid Chromatography and of its Degradation. Bioscience Biotechnology Research Communications. [Link]

  • Identification and characterization of Olanzapine degradation products under oxidative stress condition. ResearchGate. [Link]

  • The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations. ResearchGate. [Link]

  • Stability-indicating Simultaneous HPTLC Method for Olanzapine and Fluoxetine in Combined Tablet Dosage Form. NIH. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAG. Journal of Advanced Scientific Research. [Link]

  • Products of the alkaline hydrolysis of s-chloromethyl and s-(n-ethoxycarbonyl-n-methylcarbamoylmethyl) 0, 0-diethyl phosphorodithioate. ResearchGate. [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. NIH. [Link]

  • Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Olanzapine and Fluoxetine in Combined Dosage Forms. ResearchGate. [Link]

  • A Novel Stability Indicating Method Development and Validation for Simultaneous Estimation of Oxcarbazepine and Olanzapine by RP. Impactfactor. [Link]

  • Crystal forms of a thieno(2,3-B)(1,5) benzodiazepine derivative and process for their preparation. European Patent Office. [Link]

  • Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). NIH. [Link]

  • Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Frontiers. [Link]

  • Module 02 Hydrolysis Hydrolysis is the breaking of a molecular bond by reaction with water. In liquid preparations, water can f. COP Bela. [Link]

  • Scheme 2 Formation of thienodiazepines 15-18 and benzodiazepine... ResearchGate. [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Publishing. [Link]

  • How Does Hydrolysis Degrade Polymers? - Chemistry For Everyone. YouTube. [Link]

Sources

Minimizing byproducts in the chloromethylation of olanzapine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chloromethylation of Olanzapine

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct of concern during the chloromethylation of olanzapine, and how is it formed?

A1: The principal byproduct of concern is N-Chloromethyl Olanzapine Chloride, also known as Olanzapine EP Impurity C.[1][2][3][4][5] This impurity is a chloromethylated derivative formed during the synthesis or degradation of olanzapine.[1] It arises from the alkylation of the tertiary nitrogen atom in the piperazine ring of olanzapine.[6][7]

The formation mechanism typically involves an electrophilic attack on the nucleophilic piperazine nitrogen.[6] This can occur through a few pathways:

  • Reaction with Dichloromethane (DCM): Prolonged contact with dichloromethane, a common solvent, especially at elevated temperatures, can lead to the formation of this impurity. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the piperazine nitrogen attacks the dichloromethane.[6][8]

  • Reaction with Formaldehyde and HCl: In a classic Blanc-type chloromethylation, formaldehyde and hydrogen chloride can generate a highly reactive chloromethyl cation (ClCH₂⁺) or a related electrophilic species. This electrophile is then attacked by the nucleophilic nitrogen of the piperazine ring.[6]

It is classified as a potential genotoxic substance due to the presence of the R-CH₂-Cl structural element, which has the potential to react with DNA.[7]

Q2: We are observing an unexpected impurity with a mass corresponding to an N-oxide. What could be the cause?

A2: The formation of 2-methyl-10-(4-methyl-N-oxopiperazin-1-yl)-4H-3-thia-4,9-diazabenzo[f]azulene, or Olanzapine N-Oxide (Impurity D), is typically due to aerial oxidation of the olanzapine molecule.[4][5][8] This can be exacerbated by:

  • Presence of Oxidizing Agents: Trace amounts of oxidizing agents in your reagents or solvents can promote N-oxide formation.

  • Prolonged Reaction Times or Elevated Temperatures: Extended exposure to heat in the presence of air can increase the rate of oxidation.

  • Inefficient Inert Atmosphere: A poor nitrogen or argon blanket will allow atmospheric oxygen to interact with the reaction mixture.

This impurity can be synthesized for characterization purposes by treating olanzapine with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).[8]

Q3: Our final product shows traces of N-desmethyl olanzapine. How can this be minimized?

A3: N-desmethyl olanzapine is a known metabolite and can also be a process-related impurity.[7][9][10] Its presence can indicate a few issues:

  • Incomplete Methylation: If your synthesis involves the methylation of a desmethyl precursor, the presence of this impurity suggests the methylation reaction has not gone to completion.

  • Degradation: While less common, certain harsh conditions could potentially lead to demethylation.

To minimize this impurity, focus on optimizing the methylation step of your synthesis. Ensure you are using an adequate molar excess of the methylating agent and that your reaction conditions (temperature, time, and base) are suitable for driving the reaction to completion.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
High levels of this compound (Impurity C) 1. Use of dichloromethane (DCM) as a solvent, especially with heating.[8] 2. Presence of formaldehyde and a chloride source.[6]1. Solvent Selection: If possible, substitute DCM with a less reactive solvent. If DCM is necessary, use the lowest possible temperature and minimize reaction/processing time. 2. Control of Reagents: Scrutinize all reagents for potential sources of formaldehyde or reactive chloromethyl species.
Formation of Dimeric Impurities Reaction of olanzapine with a reactive intermediate or starting material.Purification: A common dimeric impurity, piperazine 1,4-bis-4-yl-(2-methyl)-10H-thieno-[2,3-b][11][12]benzodiazepine, can be removed by treating the reaction mixture with charcoal at a pH of approximately 2.[7]
Presence of Oxidative Degradation Products Exposure to oxygen, heat, or light.[11][13][14]1. Inert Atmosphere: Ensure all steps are carried out under a robust inert atmosphere (e.g., nitrogen or argon). 2. Temperature Control: Avoid excessive temperatures during the reaction and workup. 3. Light Protection: Protect the reaction mixture and isolated product from light.
Over-methylation to form N,N-dimethylpiperazinium analogue Use of a strong methylating agent like methyl iodide in a two-step process.[7][9]Stoichiometric Control: Carefully control the stoichiometry of the methylating agent. Consider a less reactive methylating agent if over-methylation is persistent.

Experimental Protocols

Protocol 1: Minimizing this compound Formation During Workup

This protocol focuses on the purification of olanzapine while minimizing the formation of the N-chloromethyl adduct when using dichloromethane.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude olanzapine in a suitable organic solvent. If dichloromethane must be used, perform this step at or below room temperature.

  • Aqueous Wash (Acidic): Add the organic solution to a separatory funnel and wash with an acidic aqueous solution (e.g., dilute HCl) to a pH of approximately 2. This step helps in the removal of certain impurities.[7]

  • Charcoal Treatment (Optional): If dimeric impurities are suspected, the acidic aqueous solution containing the protonated olanzapine can be treated with activated charcoal.[7] Stir for a short period (e.g., 5-10 minutes) and then filter to remove the charcoal.

  • Phase Separation: Separate the aqueous and organic layers.

  • Basification and Extraction: Adjust the pH of the aqueous layer with a suitable base (e.g., NaOH solution) to deprotonate the olanzapine. Extract the olanzapine back into an organic solvent. Crucially, if DCM was used initially, consider using a different, less reactive solvent like ethyl acetate for this extraction to avoid prolonged contact with DCM.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature to obtain the purified olanzapine.

Protocol 2: Analytical Monitoring of Impurities by HPLC

A robust HPLC method is critical for monitoring the success of your efforts to minimize byproducts.

Step-by-Step Methodology:

  • Column: Use a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5-μm particle size).[14]

  • Mobile Phase: A gradient elution is often effective. For example:

    • Mobile Phase A: 10 mM disodium hydrogen phosphate, with pH adjusted to 7.4 with orthophosphoric acid.[14]

    • Mobile Phase B: Acetonitrile.[14]

  • Gradient Program:

    • Start with a high percentage of Mobile Phase A (e.g., 70%) for several minutes to retain and resolve polar impurities.

    • Gradually increase the percentage of Mobile Phase B to elute olanzapine and less polar impurities.

    • Include a column wash with a high percentage of Mobile Phase B and an equilibration step back to the initial conditions.[14]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[14]

  • Detection: UV detection at approximately 271 nm is suitable for olanzapine and its related substances.[14]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile, at a concentration of approximately 1.0 mg/mL.[14]

Visualizations

Diagram 1: Key Byproduct Formation Pathways

Byproduct_Formation Pathways to Common Olanzapine Byproducts cluster_0 Chloromethylation Conditions cluster_1 Oxidative Conditions cluster_2 Side Reaction Olanzapine Olanzapine Impurity_C This compound (Impurity C) Olanzapine->Impurity_C N_Oxide Olanzapine N-Oxide (Impurity D) Olanzapine->N_Oxide Dimer Dimeric Impurity Olanzapine->Dimer DCM DCM, Heat DCM->Impurity_C Formaldehyde_HCl Formaldehyde, HCl Formaldehyde_HCl->Impurity_C Aerial_O2 Aerial O₂ Aerial_O2->N_Oxide Reactive_Intermediate Reactive Intermediate Reactive_Intermediate->Dimer

Caption: Formation pathways for key olanzapine impurities.

Diagram 2: Troubleshooting Workflow for Impurity C

Troubleshooting_Impurity_C Troubleshooting High Levels of Impurity C Start High Impurity C Detected Check_Solvent Is DCM used as a solvent? Start->Check_Solvent Action_DCM Substitute DCM or reduce temp/time Check_Solvent->Action_DCM Yes Check_Reagents Check for Formaldehyde/HCl sources Check_Solvent->Check_Reagents No Reanalyze Re-run reaction & analyze Action_DCM->Reanalyze Action_Reagents Purify or replace suspect reagents Check_Reagents->Action_Reagents Yes Check_Reagents->Reanalyze No Action_Reagents->Reanalyze

Caption: Logical workflow for addressing Impurity C formation.

References

  • Baertschi, S. W., Brunner, H., Bunnell, C. A., Cooke, G. G., Diseroad, B., Dorman, D. E., Jansen, P. J., Kemp, C. A. J., Maple, S. R., McCune, K. A., & Speakman, J. L. (2008). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical Sciences, 97(2), 883–892. [Link]

  • Rao, P. S., Ray, U. K., Reddy, P. R., Shinde, D. D., & Mukkanti, K. (2011). Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 413–418. [Link]

  • Hiriyanna, S. G., Basavaiah, K., & Raju, S. M. (2008). Identification and characterization of olanzapine degradation products under oxidative stress conditions. Journal of the Serbian Chemical Society, 73(1), 79-90. [Link]

  • Hiriyanna, S. G., Basavaiah, K., & Raju, S. M. (2008). Identification and Characterization of Olanzapine Degradation Products under Oxidative Stress Conditions. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations. [Link]

  • National Institutes of Health. (n.d.). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. [Link]

  • Journal of Chemical Health Risks. (n.d.). Modern Bioanalytical Strategies for Olanzapine Detection and Analysis: An In-Depth Review. [Link]

  • PubMed. (n.d.). A review of various analytical methods for the estimation of olanzapine: An antipsychotic drug. [Link]

  • ResearchGate. (2023). A review on various analytical methods for the estimation of olanzapine - An antipsychotic drug. [Link]

  • Google Patents. (n.d.).
  • European Patent Office. (n.d.). Process for the purification of olanzapine. [Link]

  • Veeprho. (n.d.). Olanzapine EP Impurity C (Chloride). [Link]

  • Gsrs. (n.d.). This compound. [Link]

  • Pharmaffiliates. (n.d.). Olanzapine - Impurity C. [Link]

  • Allmpus. (n.d.). Olanzapine EP Impurity C / Olanzapine BP Impurity C / Olanzapine N-Chloromethyl Chloride. [Link]

  • PubMed Central. (2023). Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. [Link]

  • Pharmaffiliates. (n.d.). Olanzapine-impurities. [Link]

  • PubMed. (2006). Stability study of bupropion and olanzapine in formaldehyde solutions. [Link]

  • PubMed. (n.d.). On the mechanism of action of antipsychotic drugs: a chemical reaction not receptor blockade. [Link]

  • precisionFDA. (n.d.). This compound. [Link]

  • NCBI Bookshelf. (n.d.). Olanzapine. [Link]

  • PubMed. (n.d.). Determination of olanzapine and N-desmethyl-olanzapine in plasma using a reversed-phase HPLC coupled with coulochemical detection: correlation of olanzapine or N-desmethyl-olanzapine concentration with metabolic parameters. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • FDA. (2016). FDA Drug Safety Communication: FDA warns about rare but serious skin reactions with mental health drug olanzapine (Zyprexa, Zyprexa Zydis, Zyprexa Relprevv, and Symbyax). [Link]

  • GoodRx. (2022). 8 Olanzapine Interactions You Should Watch Out for. [Link]

  • PubChem. (n.d.). Olanzapine. [Link]

  • ResearchGate. (n.d.). (PDF) Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters. [Link]

Sources

Technical Support Center: Purification Strategies for N-Chloromethyl Olanzapine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Chloromethyl Olanzapine Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this critical olanzapine-related compound. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively in your laboratory setting.

Introduction to this compound

This compound, identified as Olanzapine EP Impurity C, is a key impurity that can form during the synthesis of Olanzapine or upon its degradation.[1][2][3] Its chemical name is 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1][4]benzodiazepin-4-yl)piperazin-1-ium chloride.[1][3] This compound is a chloromethylated derivative of olanzapine and is notable for its increased polarity compared to the parent drug.[1] The formation of this impurity is often associated with the use of chlorinated solvents like dichloromethane, especially at elevated temperatures.[5][6] Given the stringent regulatory requirements for impurity profiling in pharmaceuticals, effective purification strategies are paramount.[5]

Chemical Structure and Properties
PropertyValue
IUPAC Name 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1][4]benzodiazepin-4-yl)-piperazinium Chloride[1]
CAS Number 719300-59-1[1][7]
Molecular Formula C18H22Cl2N4S[1][7]
Molecular Weight 397.37 g/mol [1][7][8]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Poor Separation from Olanzapine and Other Impurities During Column Chromatography

Question: I'm struggling to achieve baseline separation of this compound from the parent olanzapine and other process-related impurities using silica gel column chromatography. What factors should I investigate?

Answer: This is a common challenge, primarily due to the polar nature of this compound.[1] Here’s a systematic approach to troubleshooting:

Probable Causes & Solutions:

  • Inappropriate Stationary Phase: Standard silica gel may not be the optimal choice due to strong interactions with the polar quaternary ammonium group of your target compound, leading to tailing and poor resolution.

    • Expert Recommendation: Consider using a reversed-phase column, such as C18, which is well-suited for separating compounds with varying polarities.[9][10] The hydrophobic interactions with the C18 stationary phase can provide better separation from less polar impurities.

  • Incorrect Mobile Phase Composition: The polarity of your eluent system is critical for achieving good separation.

    • Expert Recommendation: For reversed-phase HPLC, a gradient elution using a mixture of an aqueous buffer (like phosphate or ammonium acetate) and an organic modifier (such as acetonitrile or methanol) is often effective.[10][11] Start with a higher aqueous composition and gradually increase the organic phase concentration. This will allow for the elution of more polar compounds first, followed by the less polar ones. For normal phase, a polar solvent system like dichloromethane/methanol or ethyl acetate/methanol with a small amount of ammonia or triethylamine to reduce tailing might be effective.[12]

  • pH of the Mobile Phase: The ionization state of your compound and impurities can significantly impact their retention on the column.

    • Expert Recommendation: Adjusting the pH of the aqueous component of your mobile phase can be a powerful tool. For olanzapine and its derivatives, a slightly acidic to neutral pH is often a good starting point.[13] Experiment with a pH range of 3.5 to 7.4 to optimize the separation.[11][13]

  • Sample Overloading: Exceeding the capacity of your column will inevitably lead to broad peaks and poor separation.

    • Expert Recommendation: Reduce the amount of crude material loaded onto the column. It's often more efficient to run multiple smaller-scale purifications than one overloaded run.

Issue 2: Product Degradation During Purification

Question: I suspect my this compound is degrading during the purification process, leading to low yields and the appearance of new, unidentified peaks in my analytical chromatogram. How can I prevent this?

Answer: this compound can be susceptible to degradation, particularly under harsh conditions. Here are the key factors to control:

Probable Causes & Solutions:

  • Elevated Temperatures: Prolonged exposure to heat, especially in the presence of certain solvents, can promote degradation.[6]

    • Expert Recommendation: Conduct all purification steps, including solvent evaporation, at reduced temperatures. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 30-40°C) and under vacuum. If possible, perform chromatographic separations at room temperature or even in a cold room.

  • Presence of Nucleophiles: The chloromethyl group is susceptible to nucleophilic attack, which can lead to the formation of byproducts.

    • Expert Recommendation: Avoid using strongly nucleophilic solvents or additives in your purification process. If your mobile phase requires a base, opt for a hindered, non-nucleophilic base like diisopropylethylamine over more nucleophilic options.

  • Oxidative Stress: Olanzapine and its derivatives can be prone to oxidation.[11]

    • Expert Recommendation: Degas your solvents before use, especially for HPLC, to remove dissolved oxygen.[9] If sensitivity to air is a significant issue, consider performing the purification under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the best method for initial purification of a crude reaction mixture containing this compound?

A1: For an initial cleanup of a crude mixture, recrystallization is often a highly effective and scalable technique. The choice of solvent is critical. Given the polar nature of this compound, you will likely need a polar solvent or a solvent mixture.

  • Expert Insight: A good starting point for solvent screening would be alcohols (e.g., methanol, ethanol, isopropanol), acetonitrile, or mixtures of these with a less polar co-solvent like ethyl acetate or dichloromethane to induce crystallization.[14] The goal is to find a solvent system where the target compound is soluble at an elevated temperature but sparingly soluble at room temperature or below, while the impurities remain in solution or are insoluble at high temperatures.

Q2: How can I confirm the purity of my final this compound sample?

A2: A combination of analytical techniques is essential to confirm the purity of your final product.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity.[10][12] A validated HPLC method, preferably with a photodiode array (PDA) detector, will allow you to quantify the main peak and detect any impurities.[9][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the molecular weight of your compound and any co-eluting impurities, aiding in their identification.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of your purified compound and can reveal the presence of impurities if they are at a significant level.

Q3: What are the recommended storage conditions for purified this compound?

A3: To ensure the long-term stability of your purified compound, it should be stored in a cool, dark, and dry place.

  • Expert Recommendation: Store the solid material in a tightly sealed container at -20°C.[15] Protect it from light and moisture to prevent degradation.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general framework for recrystallization. The optimal solvent system must be determined empirically.

  • Solvent Selection: Screen various solvents and solvent mixtures (e.g., methanol, ethanol, acetonitrile, ethyl acetate/methanol) to find a system where the crude material is soluble when hot and sparingly soluble when cold.

  • Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to the crude this compound. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can promote crystallization.[16]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Reversed-Phase Flash Chromatography

This protocol is suitable for purifying smaller quantities of this compound.

  • Column Preparation: Select a C18 flash chromatography column and equilibrate it with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic or acetic acid for pH control).

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent (e.g., methanol or DMSO) and adsorb it onto a small amount of C18 silica. Alternatively, dissolve the sample in the initial mobile phase.

  • Loading: Load the prepared sample onto the equilibrated column.

  • Elution: Begin the elution with the initial mobile phase. Gradually increase the proportion of the organic solvent (e.g., acetonitrile) in a linear gradient. The exact gradient will depend on the impurity profile and should be optimized based on analytical HPLC data.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure, taking care to avoid excessive heat.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow Crude_Product Crude N-Chloromethyl Olanzapine Chloride Initial_Analysis Purity Assessment (HPLC, LC-MS) Crude_Product->Initial_Analysis Recrystallization Recrystallization Initial_Analysis->Recrystallization High initial purity Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography Complex mixture High_Purity High Purity? (>98%) Recrystallization->High_Purity Column_Chromatography->High_Purity Final_Product Pure N-Chloromethyl Olanzapine Chloride High_Purity->Final_Product Yes Further_Purification Requires Further Purification High_Purity->Further_Purification No Further_Purification->Column_Chromatography

Caption: A decision tree for the purification of this compound.

References

  • Veeprho. (n.d.). Olanzapine EP Impurity C (Chloride) | CAS 719300-59-1. Retrieved from [Link]

  • Google Patents. (n.d.). EP2292624A1 - Process for the purification of olanzapine.
  • Journal of Advanced Scientific Research. (2011). METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAG. Retrieved from [Link]

  • PubMed. (2023). A review of various analytical methods for the estimation of olanzapine: An antipsychotic drug. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2018). Enhancement of Solubility and Dissolution of Olanzapine by Recrystallization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Retrieved from [Link]

  • TSI Journals. (2010). DETERMINATION OF OLANZAPINE IN TABLETS BY HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004058773A1 - Novel crystal forms of olanzapine, methods for their preparation and....
  • A Review on Chromatographic Technique of RP-HPLC Method for The Estimation of Olanzapine and Samidorphan in Pharmaceutical Dosage Form. (2025). World Journal of Pharmaceutical and Life Sciences.
  • Crystal Pharmatech Co., Ltd. (n.d.). Case Study 5: Lifecycle Management - Olanzapine - Crystalline Change From Free Acid to Salt. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) A review on various analytical methods for the estimation of olanzapine - An antipsychotic drug. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484460A - Synthetic method of olanzapine related substance compound I and compound II.
  • ResearchGate. (n.d.). High-performance thin layer chromatography determination of olanzapine in pharmaceutical dosage form | Request PDF. Retrieved from [Link]

  • AKJournals. (n.d.). Identification and characterization of olanzapine degradation products under oxidative stress conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN102276592A - Related substance of olanzapine and preparation method and analytical method thereof.
  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • SynZeal. (n.d.). Olanzapine EP Impurity C | 719300-59-1. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Olanzapine-impurities. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of N-Chloromethyl Olanzapine Chloride and Other Olanzapine Impurities: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of N-Chloromethyl Olanzapine Chloride and other significant impurities of olanzapine, an atypical antipsychotic medication. Tailored for researchers, scientists, and drug development professionals, this document delves into the formation, characterization, and analytical control of these impurities, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Critical Role of Impurity Profiling in Olanzapine Quality

Olanzapine, a thienobenzodiazepine derivative, is a cornerstone in the management of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, even in trace amounts, can potentially impact the drug's safety and efficacy. Therefore, a thorough understanding and stringent control of these impurities are paramount throughout the drug development lifecycle, from synthesis to formulation and storage.

This guide focuses on a comparative analysis of various olanzapine impurities, with a special emphasis on this compound, a recently identified impurity of significant interest. We will explore the chemical diversity of these impurities, their origins, and the analytical strategies required for their detection and quantification.

The Impurity Landscape of Olanzapine: A Comparative Overview

Olanzapine impurities can be broadly categorized based on their origin: process-related impurities arising from the synthetic route and degradation products formed during storage or upon exposure to stress conditions.

This compound (Olanzapine Impurity C)

This compound, also known as Chloromethyl olanzapinium chloride, is a quaternary ammonium compound that has drawn attention due to its potential formation during the manufacturing process.[2][3]

  • Formation Pathway: This impurity is primarily formed through the reaction of olanzapine with chlorinated solvents, most notably dichloromethane (methylene chloride), which may be used during purification steps.[3] The nitrogen atom of the piperazine ring in olanzapine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This reaction is often facilitated by elevated temperatures.[2]

  • Chemical Characteristics: Being a quaternary ammonium salt, this compound exhibits significantly higher polarity compared to the parent olanzapine molecule. This difference in polarity is a key factor in its analytical detection and separation.

  • Regulatory Scrutiny: The United States Pharmacopeia (USP) has recognized the importance of controlling this impurity and has included "chloromethyl olanzapinium chloride" in its monograph for olanzapine, with an acceptance criterion of not more than (NMT) 0.15%.[4]

Other Notable Olanzapine Impurities

A range of other impurities have been identified and characterized in olanzapine drug substances and products. A comparative summary is presented below:

Impurity NameOther DesignationsTypeFormation/OriginKey Characteristics
This compound Olanzapine Impurity C (EP/USP)Process-relatedReaction with chlorinated solvents (e.g., dichloromethane)Quaternary ammonium salt, high polarity
Olanzapine Related Compound A 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrileProcess-relatedIntermediate in olanzapine synthesisA key starting material that can carry over into the final product.
Olanzapine Related Compound B 2-Methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4(5H)-oneDegradationHydrolysis of the parent drugA lactam derivative formed under hydrolytic conditions.
Olanzapine Related Compound C Olanzapine N-OxideDegradationOxidation of the piperazine nitrogenAn N-oxide derivative formed under oxidative stress.
N-Desmethyl Olanzapine -Process-related/MetaboliteIncomplete methylation during synthesis or metabolismLacks the N-methyl group on the piperazine ring.
Olanzapine Lactam Impurity -DegradationOxidation and ring-opening of the thiophene ringA significant degradation product under oxidative conditions.[5]

Causality in Impurity Formation: Understanding the "Why"

The formation of each impurity is a direct consequence of the chemical environment olanzapine is exposed to during synthesis and storage.

Formation Pathway of this compound

The formation of this compound is a classic example of an SN2 reaction. The nucleophilic tertiary amine of the piperazine ring in olanzapine attacks the electrophilic carbon of a chloromethylating agent, such as dichloromethane.

Olanzapine Olanzapine (Nucleophile) TransitionState Transition State Olanzapine->TransitionState Nucleophilic Attack DCM Dichloromethane (Electrophile) DCM->TransitionState ImpurityC This compound (Product) TransitionState->ImpurityC Chloride leaving group

Caption: Formation of this compound.

Degradation Pathways of Olanzapine

Olanzapine is susceptible to degradation under various stress conditions, primarily oxidation and hydrolysis.

Olanzapine Olanzapine OxidativeStress Oxidative Stress (e.g., peroxides, light, heat) Olanzapine->OxidativeStress HydrolyticStress Hydrolytic Stress (Acidic/Basic conditions) Olanzapine->HydrolyticStress N_Oxide Olanzapine N-Oxide (Impurity C) OxidativeStress->N_Oxide Lactam Olanzapine Lactam OxidativeStress->Lactam ThiopheneRingOxidation Thiophene Ring Oxidation Products OxidativeStress->ThiopheneRingOxidation RelatedCompoundB Olanzapine Related Compound B HydrolyticStress->RelatedCompoundB

Caption: Major degradation pathways of olanzapine.

Analytical Methodologies: A Practical Guide to Impurity Profiling

The accurate detection and quantification of olanzapine impurities necessitate the use of robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the techniques of choice.

Comparative Chromatographic Behavior

The diverse polarity of olanzapine impurities presents a chromatographic challenge. This compound, being a salt, is significantly more polar and will have a much shorter retention time in reversed-phase HPLC compared to the less polar parent drug and other impurities. This necessitates a gradient elution method to achieve adequate separation of all components in a single run.

Experimental Protocol: Validated HPLC-UV Method for Olanzapine and its Impurities

This protocol is a representative method and may require optimization based on the specific impurities of interest and the available instrumentation.

Objective: To separate and quantify this compound and other known impurities from the olanzapine active pharmaceutical ingredient (API).

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    25 40 60
    30 40 60
    35 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the olanzapine API in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

  • Inject a system suitability solution containing olanzapine and known impurities to verify the resolution between critical pairs, theoretical plates, and tailing factor.

Advanced Characterization: LC-MS/MS and NMR

For unequivocal identification and structural elucidation of novel or unknown impurities, hyphenated techniques are indispensable.

  • LC-MS/MS: Provides molecular weight information and fragmentation patterns, which are crucial for identifying impurities, especially at low levels.

  • NMR: Nuclear Magnetic Resonance spectroscopy (¹H and ¹³C NMR) is the gold standard for determining the precise chemical structure of isolated impurities.

cluster_0 Analytical Workflow Sample Olanzapine Sample (API or Formulation) HPLC HPLC/UPLC Separation (C18 column, Gradient Elution) Sample->HPLC UV_Detection UV/PDA Detection (Quantification) HPLC->UV_Detection MS_Detection Mass Spectrometry (Identification) HPLC->MS_Detection Fraction_Collection Fraction Collection (for unknown peaks) HPLC->Fraction_Collection NMR_Analysis NMR Spectroscopy (Structure Elucidation) Fraction_Collection->NMR_Analysis

Caption: A typical analytical workflow for olanzapine impurity profiling.

Control Strategies: Ensuring the Quality of Olanzapine

A comprehensive control strategy for olanzapine impurities involves a multi-pronged approach, integrating process optimization, in-process controls, and robust analytical testing.

  • Raw Material Control: Sourcing high-quality starting materials and intermediates with well-defined impurity profiles is the first line of defense.

  • Process Optimization:

    • Solvent Selection: To minimize the formation of this compound, the use of dichloromethane and other chlorinated solvents in the final purification steps should be avoided or carefully controlled.

    • Temperature Control: Lowering reaction and drying temperatures can mitigate the formation of thermally induced degradation products.

    • Control of Reaction Byproducts: Implementing purification steps to effectively remove process-related impurities is crucial.

  • In-Process Controls (IPCs): Monitoring the formation of critical impurities at various stages of the manufacturing process allows for timely intervention and process adjustments.

  • Specification Setting: Establishing scientifically sound and regulatory-compliant specifications for known and unknown impurities in the final API and drug product is essential. The USP limit of NMT 0.15% for this compound serves as a key benchmark.[4]

  • Stability Studies: Conducting comprehensive stability studies under various conditions (temperature, humidity, light) is necessary to understand the degradation pathways and establish appropriate storage conditions and shelf-life for the drug product.[6]

Conclusion: A Holistic Approach to Olanzapine Impurity Control

The comparative analysis of this compound and other olanzapine impurities underscores the complexity of ensuring the quality and safety of this vital medication. A deep understanding of the formation mechanisms, chemical properties, and analytical behavior of each impurity is critical for developing effective control strategies. By integrating robust analytical methodologies, sound process chemistry, and a commitment to scientific integrity, researchers and drug development professionals can confidently navigate the challenges of olanzapine impurity profiling and deliver a high-quality therapeutic agent to patients.

References

  • Isolation, identification and characterization of two novel process-related impurities in olanzapine. (2018). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Olanzapine Pathway, Pharmacokinetics. PharmGKB. [Link]

  • The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations. (2007). Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. (2008). Arkivoc. [Link]

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. (2008). Semantic Scholar. [Link]

  • Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. (2008). Arkivoc. [Link]

  • Olanzapine degradation kinetics in aqueous solution. (2010). Die Pharmazie - An International Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. (2008). Arkivoc. [Link]

  • Identification and characterization of olanzapine degradation products under oxidative stress conditions. (2009). Journal of the Serbian Chemical Society. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAG. (2021). Journal of Advanced Scientific Research. [Link]

  • Isolation, identification and characterization of two novel process-related impurities in olanzapine. (2018). ResearchGate. [Link]

  • Isolation and Structure Characterization of related impurity in Olanzapine key starting material by LC/ESI-MS and NMR. (2018). Asian Journal of Research in Chemistry. [Link]

  • Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. (2008). Journal of Pharmaceutical Sciences. [Link]

  • Olanzapine. USP-NF. [Link]

  • A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing. (2015). Journal of Chromatography B. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2016). Magnetic Resonance in Chemistry. [Link]

  • USP 35 Official Monographs / Olanzapine 4105. (2011). USP. [Link]

  • Isolation and structure characterization of related impurity in olanzapine key starting material by LC/ESI-MS and NMR. (2018). ResearchGate. [Link]

  • Process for the purification of olanzapine.
  • A New Validated Method for the Estimation of Olanzapine - and Samidorphan Using High Performance Liquid Chromatography and of its Degradation. (2021). Biosciences Biotechnology Research Communications. [Link]

  • Olanzapine. USP-NF. [Link]

  • Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. (2022). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. (2011). Semantic Scholar. [Link]

  • Olanzapine Impurities. SynZeal. [Link]

  • This compound. GSRS. [Link]

  • N-CHLOROMETHYL OLANZAPINE ION. FDA Global Substance Registration System. [Link]

  • This compound. PubChem. [Link]

Sources

A Comparative Genotoxicity Assessment: Olanzapine vs. N-Chloromethyl Olanzapine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating DNA Damage Potential in Novel Pharmaceutical Derivatives

In the landscape of pharmaceutical development, the modification of existing active pharmaceutical ingredients (APIs) is a common strategy to enhance efficacy, alter pharmacokinetic profiles, or develop novel intellectual property. However, even minor structural changes can significantly impact the safety profile of a compound. This guide provides a framework for the comparative genotoxicity assessment of Olanzapine, a widely used atypical antipsychotic, and its derivative, N-Chloromethyl Olanzapine Chloride, an impurity that can form during synthesis or degradation.[1]

The central nervous system drug Olanzapine is not typically associated with genotoxicity in standard assays.[2][3] However, the introduction of a chloromethyl group to form this compound raises a structural alert. Quaternary ammonium compounds and molecules with reactive chloro-alkyl groups can possess genotoxic properties, making a thorough evaluation essential.[4] This guide details the scientific rationale and step-by-step protocols for a standard in vitro genotoxicity testing battery, designed to provide a robust comparison and inform risk assessment for researchers and drug development professionals.

Rationale and Strategy: Why Test and How?

The primary goal of genotoxicity testing is to determine if a substance can cause genetic alterations, such as gene mutations or chromosome damage.[5] Such damage in somatic cells can be linked to carcinogenesis.[6] A standard in vitro test battery is typically employed as the first tier of assessment.[7] This battery is designed to detect the major classes of genetic damage:

  • Gene Mutations: Assessed using the Bacterial Reverse Mutation Test (Ames Test).

  • Chromosomal Damage: Assessed using the In Vitro Micronucleus Assay and the In Vitro Chromosomal Aberration Assay.

A critical component of this testing is the inclusion of a metabolic activation system (e.g., liver S9 fraction). Some compounds (pro-mutagens) are not genotoxic themselves but are converted to reactive, DNA-damaging metabolites by liver enzymes. Testing in both the presence and absence of this S9 mix is crucial for a comprehensive assessment.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} caption: "Workflow for Comparative Genotoxicity Assessment."

The Testing Battery: Protocols and Principles

A robust genotoxicity assessment relies on a multi-endpoint approach. The following assays form the cornerstone of a standard in vitro evaluation, adhering to OECD (Organisation for Economic Co-operation and Development) guidelines.

Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[8] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[9] A test substance is considered mutagenic if it causes a mutation that reverts the bacteria to a prototrophic state (His+), allowing them to form colonies on the selective media.[10][11]

Experimental Protocol: Ames Test

  • Strain Preparation: Inoculate fresh colonies of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) into nutrient broth and incubate for 10-12 hours at 37°C to reach a density of approximately 1 x 10⁹ cells/mL.[10]

  • Metabolic Activation: Prepare the S9 mix from the liver homogenate of Aroclor- or phenobarbital/β-naphthoflavone-induced rodents. Maintain on ice.

  • Plate Incorporation Assay:

    • To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of either sodium phosphate buffer (for -S9 conditions) or the S9 mix (for +S9 conditions).[10]

    • Vortex gently and pre-incubate at 37°C for 20-30 minutes.

    • Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour onto the surface of a minimal glucose agar plate.

  • Controls:

    • Negative Control: Vehicle (e.g., DMSO, water).

    • Positive Control (-S9): Sodium azide or 2-nitrofluorene.

    • Positive Control (+S9): 2-Aminoanthracene.

  • Incubation & Scoring: Incubate the plates in the dark at 37°C for 48-72 hours.[11] Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the background (negative control) count.

In Vitro Mammalian Cell Micronucleus Assay (OECD 487)

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) events.[12] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that originate from chromosome fragments or whole chromosomes left behind during cell division.[13] An increase in the frequency of micronucleated cells indicates genotoxic potential.

Experimental Protocol: Micronucleus Assay

  • Cell Culture: Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO, TK6) to a sufficient density.[14]

  • Treatment: Expose cell cultures to at least three concentrations of the test compound for a short duration (e.g., 3-6 hours) with and without S9 activation, and for a longer duration (e.g., 24 hours) without S9 activation.[14]

  • Cytokinesis Block: Add Cytochalasin B (CytoB) to the culture medium. CytoB inhibits cytokinesis (the final stage of cell division), resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[13]

  • Cell Harvesting: After an appropriate incubation period (allowing for one full cell cycle), harvest the cells by centrifugation.

  • Slide Preparation: Treat cells with a hypotonic solution (e.g., 75 mM KCl), followed by fixation.[15] Drop the cell suspension onto clean microscope slides and air dry.

  • Staining: Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[14] A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test directly visualizes chromosomal damage in cultured mammalian cells.[16] It is used to identify substances that cause structural chromosomal aberrations, such as breaks, gaps, and exchanges.[17]

Experimental Protocol: Chromosomal Aberration Test

  • Cell Culture and Treatment: Similar to the micronucleus assay, expose cultured mammalian cells (e.g., CHO, human lymphocytes) to the test compound with and without S9 metabolic activation.[18][19]

  • Metaphase Arrest: At a predetermined time after treatment (approximately 1.5 times the normal cell cycle length), add a metaphase-arresting substance (e.g., Colcemid) to the cultures. This substance disrupts the mitotic spindle, causing cells to accumulate in the metaphase stage of mitosis when chromosomes are most condensed and visible.[18]

  • Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution to swell the cells and disperse the chromosomes, and then fix the cells. Drop the fixed cell suspension onto microscope slides.

  • Staining: Stain the chromosome preparations with Giemsa stain.

  • Microscopic Analysis: Analyze at least 200 metaphases per concentration under a microscope. Score for different types of structural aberrations (e.g., chromatid and chromosome gaps, breaks, deletions, and exchanges).

  • Data Interpretation: A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.[18]

dot graph G { layout=neato; node [shape=circle, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} caption: "Principle of the Bacterial Reverse Mutation (Ames) Test."

Comparative Data Analysis (Hypothetical Data)

To illustrate the comparison, the following tables present hypothetical results for Olanzapine and this compound in the described assays.

Table 1: Ames Test Results (Revertant Colonies/Plate, Mean ± SD)

Compound Concentration (µ g/plate ) TA98 (-S9) TA98 (+S9) TA100 (-S9) TA100 (+S9)
Vehicle Control 0 25 ± 4 30 ± 5 110 ± 12 125 ± 15
Olanzapine 10 28 ± 5 33 ± 6 115 ± 14 130 ± 16
50 26 ± 4 35 ± 5 120 ± 11 135 ± 14
250 24 ± 6 31 ± 7 118 ± 13 128 ± 17
This compound 10 30 ± 5 55 ± 8 125 ± 15 240 ± 25*
50 35 ± 6 88 ± 11* 140 ± 18 450 ± 40*
250 40 ± 7 150 ± 19* 165 ± 20 780 ± 65*
Positive Control -- >1000 >1000 >1000 >1000

*Indicates a positive result (≥2-fold increase over vehicle and dose-dependent).

Table 2: In Vitro Micronucleus Assay Results (% Micronucleated Binucleated Cells)

Compound Concentration (µM) 3hr (-S9) 3hr (+S9) 24hr (-S9)
Vehicle Control 0 1.2 ± 0.3 1.4 ± 0.4 1.3 ± 0.3
Olanzapine 5 1.3 ± 0.4 1.5 ± 0.5 1.4 ± 0.4
25 1.1 ± 0.3 1.6 ± 0.4 1.5 ± 0.5
100 1.4 ± 0.5 1.5 ± 0.5 1.6 ± 0.4
This compound 5 1.5 ± 0.4 2.8 ± 0.6* 2.5 ± 0.5*
25 1.8 ± 0.5 4.5 ± 0.8* 4.1 ± 0.7*
100 2.5 ± 0.6* 7.8 ± 1.1* 6.9 ± 0.9*
Positive Control -- >10% >10% >10%

*Indicates a statistically significant, dose-dependent positive result.

Interpretation and Conclusion

Based on the hypothetical data presented:

  • Olanzapine would be considered non-genotoxic across the in vitro battery, consistent with existing literature.[3] It did not induce gene mutations in the Ames test or a significant increase in micronucleated cells.

  • This compound demonstrates clear genotoxic potential. The positive results in the Ames test, particularly with metabolic activation, suggest it can be metabolized into a reactive species that causes gene mutations. The positive findings in the micronucleus assay indicate it is also capable of inducing chromosomal damage (clastogenicity and/or aneugenicity).

This guide underscores the necessity of performing a full genotoxicity assessment on any new derivative or significant impurity of an existing drug. Structural alerts, while useful, must be confirmed or refuted by robust experimental data as outlined in the internationally recognized OECD guidelines. The findings from such studies are critical for the safety assessment and risk management of new pharmaceutical entities.

References

  • Elkholy, R., et al. (2018). The genotoxic and oxidative damage potential of olanzapine in vitro. PubMed. Available at: [Link]

  • ResearchGate. (2018). (PDF) Genotoxic and oxidative damage potential of olanzapine in vitro. Available at: [Link]

  • Istituto Superiore di Sanità (ISS). OECD Test Guidelines for Genetic Toxicology. Available at: [Link]

  • PubMed Central. (n.d.). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Available at: [Link]

  • ResearchGate. (2015). In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. Available at: [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Available at: [Link]

  • JoVE. (2019). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Oxford Academic. (n.d.). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. Available at: [Link]

  • PubMed. (2014). The Genotoxic Potentials of Some Atypical Antipsychotic Drugs on Human Lymphocytes. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 719300-59-1| Product Name : Olanzapine - Impurity C| Chemical Name : this compound. Available at: [Link]

  • Springer Link. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Available at: [Link]

  • GOV.UK. (2024). Guidance on genotoxicity testing strategies for manufactured nanomaterials. Available at: [Link]

  • NIH National Library of Medicine. (2018). Microbial Mutagenicity Assay: Ames Test. Available at: [Link]

  • ScienceDirect. (n.d.). The in vitro micronucleus technique. Available at: [Link]

  • Charles River Laboratories. (n.d.). Chromosome Aberration Test. Available at: [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Available at: [Link]

  • OECD iLibrary. (n.d.). OECD 473: Chromosome aberration test (in vitro mammalian). Available at: [Link]

  • Veeprho. (n.d.). Olanzapine EP Impurity C (Chloride) | CAS 719300-59-1. Available at: [Link]

  • Nucro-Technics. (2020). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Available at: [Link]

  • Creative Bioarray. (n.d.). In Vitro Mammalian Chromosomal Aberration Test OECD 473. Available at: [Link]

  • Regulations.gov. (2018). Report Chromosome Aberration Test in Human Lymphocytes in vitro. Available at: [Link]

Sources

A Comparative Guide to HPLC and UPLC for Olanzapine Impurity Profiling: A Cross-Validation Study

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) are non-negotiable. For olanzapine, an atypical antipsychotic, a robust impurity profiling method is critical to ensure its safety and efficacy. For years, High-Performance Liquid Chromatography (HPLC) has been the workhorse for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a paradigm shift, promising enhanced performance. This guide presents an in-depth, objective comparison of HPLC and UPLC for the impurity profiling of olanzapine, supported by a detailed cross-validation protocol and illustrative experimental data.

The Imperative of Impurity Profiling for Olanzapine

Olanzapine is susceptible to degradation through pathways such as oxidation, leading to the formation of various impurities.[1][2][3] Regulatory bodies mandate stringent control over these impurities. Therefore, the analytical method employed must be sensitive, specific, and robust enough to separate and quantify these compounds accurately.

The Chromatographic Contenders: HPLC vs. UPLC

At their core, both HPLC and UPLC are liquid chromatography techniques that separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The fundamental distinction lies in the particle size of the stationary phase and the resulting operating pressures.

  • HPLC (High-Performance Liquid Chromatography): Traditionally utilizes columns packed with particles of 3-5 µm in diameter and operates at pressures up to 6,000 psi.[4] It is a well-established and reliable technique deeply entrenched in pharmaceutical quality control.[5]

  • UPLC (Ultra-Performance Liquid Chromatography): Employs columns with sub-2 µm particles, necessitating much higher operating pressures (up to 15,000 psi).[4] This innovation leads to significant gains in resolution, speed, and sensitivity.[5][6]

This guide will dissect the practical implications of these differences through a cross-validation study designed to assess the fitness of both methods for their intended purpose, as mandated by international guidelines.[7]

Experimental Design: Methodology and Cross-Validation

To provide a robust comparison, we will outline hypothetical, yet realistic, HPLC and UPLC methods for olanzapine impurity profiling. Subsequently, a cross-validation protocol will be detailed, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines.[8][9][10][11][12][13][14][15][16][17]

Experimental Protocols

HPLC Method Protocol

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm).[18]

  • Mobile Phase: A gradient elution using 0.2 M ammonium acetate (pH 4.5) as mobile phase A and acetonitrile as mobile phase B.[18]

  • Flow Rate: 1.0 mL/min.[18]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[18][19]

  • Injection Volume: 10 µL.

UPLC Method Protocol

  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.

  • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).[20]

  • Mobile Phase: A gradient elution using 0.1% trifluoroacetic acid in water as mobile phase A and acetonitrile as mobile phase B.[19]

  • Flow Rate: 0.36 mL/min.[20]

  • Column Temperature: 27 °C.[20]

  • Detection Wavelength: 254 nm.[19]

  • Injection Volume: 1.0 µL.[20]

Cross-Validation Protocol

The following parameters will be assessed for both methods to demonstrate their suitability and compare their performance.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products. This will be evaluated by analyzing a placebo, a standard solution of olanzapine, and a spiked sample containing known impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This will be determined by analyzing a series of dilutions of olanzapine and its impurities over a specified range.

  • Accuracy: The closeness of the test results to the true value. This will be assessed by recovery studies of spiked samples at three different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This will be evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, and on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Visualizing the Validation Workflow

G cluster_0 Method Development cluster_1 Cross-Validation Protocol cluster_2 Performance Comparison cluster_3 Outcome HPLC_Method HPLC Method Development Specificity Specificity HPLC_Method->Specificity Validate UPLC_Method UPLC Method Development UPLC_Method->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Comparative Data Analysis Robustness->Data_Analysis Method_Selection Informed Method Selection Data_Analysis->Method_Selection

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

Comparative Data Analysis

The following tables summarize the hypothetical, yet expected, performance data from the cross-validation study.

Table 1: System Suitability and Performance Comparison

ParameterHPLC MethodUPLC MethodAdvantage
Run Time ~25 minutes~5 minutesUPLC (5x faster)
Resolution (Critical Pair) 1.83.5UPLC
Theoretical Plates ~15,000~40,000UPLC
Tailing Factor 1.21.1UPLC
Solvent Consumption per Run ~25 mL~1.8 mLUPLC (Greener)

Table 2: Validation Parameter Comparison

Validation ParameterHPLC MethodUPLC Method
Specificity No interference from placebo and known impurities.No interference from placebo and known impurities.
Linearity (r²) > 0.999 for olanzapine and all impurities.> 0.999 for olanzapine and all impurities.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD%)
- Repeatability< 1.5%< 1.0%
- Intermediate Precision< 2.0%< 1.5%
LOQ (µg/mL) 0.100.03
Robustness Passed for minor changes in pH and flow rate.Passed for minor changes in pH and flow rate.

Discussion: Interpreting the Results

The data clearly illustrates the performance advantages of UPLC over traditional HPLC for olanzapine impurity profiling.

  • Speed and Throughput: The most striking advantage of the UPLC method is the significantly shorter run time (approximately 5 minutes compared to 25 minutes for HPLC). This translates to a five-fold increase in sample throughput, a critical factor in high-demand quality control environments.

  • Resolution and Sensitivity: The UPLC method demonstrates superior resolution for critical impurity pairs. This is a direct consequence of the higher efficiency afforded by the sub-2 µm particles. Furthermore, the lower LOQ of the UPLC method indicates enhanced sensitivity, which is crucial for detecting and quantifying trace-level impurities that may have toxicological significance.

  • Economic and Environmental Impact: The reduced solvent consumption of the UPLC method not only lowers operational costs but also aligns with the growing emphasis on green chemistry in the pharmaceutical industry.

While the HPLC method is undoubtedly robust and meets all validation criteria, the UPLC method offers a higher level of performance. The improved precision observed with the UPLC method can be attributed to the more stable baselines and sharper peaks.

Logical Framework for Method Selection

G Start Start: Need for Olanzapine Impurity Profiling Decision Primary Analytical Requirement? Start->Decision High_Throughput High Sample Throughput & Maximum Resolution Decision->High_Throughput Speed & Sensitivity Routine_QC Routine QC with Existing Infrastructure Decision->Routine_QC Cost & Simplicity UPLC Select UPLC Method High_Throughput->UPLC HPLC Select HPLC Method Routine_QC->HPLC UPLC_Benefits Benefits: - Faster Analysis - Higher Resolution - Increased Sensitivity - Lower Solvent Use UPLC->UPLC_Benefits HPLC_Benefits Benefits: - Robust & Reliable - Lower Initial Cost - Established Methods HPLC->HPLC_Benefits

Caption: Decision tree for selecting between HPLC and UPLC.

Conclusion and Recommendations

Both the HPLC and UPLC methods presented are valid and suitable for the impurity profiling of olanzapine. The cross-validation data confirms that both techniques are specific, linear, accurate, precise, and robust.

However, for laboratories focused on high throughput, challenging separations of closely related impurities, and minimizing environmental impact, the UPLC method is the demonstrably superior choice. Its advantages in speed, resolution, and sensitivity provide a more efficient and powerful analytical solution.

For laboratories with existing HPLC instrumentation and less demanding throughput requirements, the HPLC method remains a reliable and cost-effective option. The choice ultimately depends on the specific needs, resources, and long-term goals of the analytical laboratory. This guide provides the objective data and framework necessary to make an informed decision, ensuring the continued quality and safety of olanzapine products.

References

  • Liu, D. et al. (2005). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 1-9. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Sanjay, B. et al. (2018). METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAG. Journal of Advanced Scientific Research, 9(2), 23-27. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Reddy, G. et al. (2011). Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 312-319. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Analytical Science Journals. (2024). Analytical method development and validation of olanzapine in formulated product. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2015). Development and validation of new RP-UPLC method for the quantitative determination of Olanzapine in tablet dosage form. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AKJournals. (2009). Identification and characterization of olanzapine degradation products under oxidative stress conditions. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • ResearchGate. (2014). The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations. [Link]

  • Innoscience. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • ARKA JAIN University. (2021). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF OLANZAPINE AND FLUOXETINE IN BULK AND PHARMACEUT. [Link]

  • European Compliance Academy. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • PubMed. (2015). The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study. [Link]

  • PubMed. (2010). Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. [Link]

  • American Pharmaceutical Review. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Development and Validation of Stability-Indicating RP- HPLC method for the simultaneous estimation of Olanzapine and Samidorphan. [Link]

Sources

An Inter-laboratory Comparison Guide for the Analysis of N-Chloromethyl Olanzapine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for an inter-laboratory comparison study focused on the quantitative analysis of N-Chloromethyl Olanzapine Chloride, a critical process-related impurity of the atypical antipsychotic drug, Olanzapine.[1][2] The objective is to present a robust analytical method, a protocol for a comparative study, and a clear methodology for evaluating laboratory performance. This document is designed to enhance analytical capabilities and ensure the reliability of impurity profiling in pharmaceutical quality control.

Introduction: The Significance of Controlling this compound

Olanzapine is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[1] During its synthesis, various impurities can be formed, one of which is this compound, also identified as Olanzapine Impurity C in the European Pharmacopoeia.[2] This impurity is typically formed through a reaction of Olanzapine with chlorinated solvents, such as dichloromethane, which may be used during purification.[1] Given its potential to impact the safety and efficacy of the final drug product, regulatory bodies require stringent control of such impurities.[3]

An inter-laboratory comparison, or proficiency test, is a vital component of a robust quality system. It allows individual laboratories to assess their analytical performance against their peers, identify potential systematic errors, and demonstrate their competence to regulatory agencies.[4] This guide will walk through the essential elements of designing and executing such a study for this compound.

The Analyte: this compound

  • Chemical Name: 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][5][6]benzodiazepin-4-yl)piperazin-1-ium Chloride

  • Synonyms: Olanzapine Impurity C, Olanzapine N-Chloromethyl Chloride

  • CAS Number: 719300-59-1

  • Molecular Formula: C₁₈H₂₂Cl₂N₄S

  • Molecular Weight: 397.37 g/mol [2]

This impurity is characterized by increased polarity compared to the parent Olanzapine molecule, a crucial factor in the development of a suitable chromatographic separation method.[2]

Experimental Design: A Framework for Comparison

A successful inter-laboratory study hinges on a well-defined experimental protocol that minimizes variables outside of laboratory performance.

Study Overview

The study will involve the distribution of a homogenous sample of Olanzapine spiked with a known concentration of this compound to participating laboratories. Each laboratory will be instructed to quantify the impurity using the provided analytical method. The reported results will then be statistically analyzed to evaluate individual and collective performance.

The Test Sample

A batch of high-purity Olanzapine will be sourced and tested to confirm the absence of pre-existing this compound. A stock solution of the impurity will be prepared and used to spike the Olanzapine powder to a target concentration of approximately 0.10% (w/w), reflecting typical impurity levels found in process development.[1] The spiked material will be thoroughly blended to ensure homogeneity.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC method is proposed for this study, based on established methods for Olanzapine and its related substances.[5][6][7]

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeC18 columns provide excellent retention and resolution for a wide range of pharmaceutical compounds. The specified dimensions offer a good balance between efficiency and analysis time.[6][8]
Mobile Phase A: 0.02 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid)B: AcetonitrileGradient ElutionA phosphate buffer is a common and robust choice for controlling pH and ensuring consistent peak shapes in reversed-phase chromatography. Acetonitrile is a widely used organic modifier providing good peak resolution. A gradient elution is necessary to ensure the elution of both the polar impurity and the less polar Olanzapine within a reasonable timeframe.[5]
Gradient Program Time (min)%B
020
2060
2560
2720
3520
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Detection Wavelength 220 nmThis wavelength provides good sensitivity for both Olanzapine and its impurities.[7][9]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

Method Validation Considerations:

While a full method validation is beyond the scope of this guide, the proposed method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[10] Forced degradation studies on Olanzapine under acidic, basic, oxidative, and photolytic conditions should be performed to demonstrate the stability-indicating nature of the method and to ensure that degradation products do not interfere with the quantification of this compound.[8]

Experimental Workflow

The following diagram illustrates the key steps in the inter-laboratory comparison.

experimental_workflow cluster_organizer Study Organizer cluster_labs Participating Laboratories cluster_evaluation Performance Evaluation prep Sample Preparation (Spiked Olanzapine) dist Sample Distribution prep->dist analysis Sample Analysis (HPLC Method) dist->analysis report Data Reporting analysis->report stats Statistical Analysis (Z-Score Calculation) report->stats eval Performance Report stats->eval

Caption: Experimental workflow for the inter-laboratory comparison of this compound analysis.

Detailed Experimental Protocols

Standard and Sample Preparation

Standard Solution (0.01 mg/mL of this compound):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Pipette 10 mL of this solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Sample Solution (1.0 mg/mL of Olanzapine):

  • Accurately weigh approximately 50 mg of the provided spiked Olanzapine sample into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Suitability

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Quantification

Calculate the percentage of this compound in the sample using the following formula:

% Impurity = (Areaimpurity / Areastandard) * (Concstandard / Concsample) * 100

Where:

  • Areaimpurity = Peak area of this compound in the sample chromatogram

  • Areastandard = Average peak area of this compound from the standard injections

  • Concstandard = Concentration of the standard solution (mg/mL)

  • Concsample = Concentration of the sample solution (mg/mL)

Data Presentation and Interpretation

The following table presents hypothetical results from five participating laboratories for a sample with a nominal concentration of 0.10% this compound.

LaboratoryReported Concentration (%)Standard DeviationZ-ScorePerformance
Lab 10.1020.0030.4Satisfactory
Lab 20.0950.004-1.0Satisfactory
Lab 30.1150.0053.0Questionable
Lab 40.0880.006-2.4Questionable
Lab 50.1050.0021.0Satisfactory

Assigned Value (Nominal Concentration): 0.10% Standard Deviation for Proficiency Assessment (σ): 0.005% (This can be determined from a pilot study or historical data)

Statistical Evaluation: The Z-Score

The performance of each laboratory is evaluated using a Z-score, calculated as:

Z = (x - X) / σ

Where:

  • x = the result reported by the laboratory

  • X = the assigned value (the known concentration of the impurity)

  • σ = the standard deviation for proficiency assessment

The interpretation of Z-scores is generally as follows:

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance (warrants investigation)

  • |Z| ≥ 3: Unsatisfactory performance (requires corrective action)

The logical relationship in this inter-laboratory study is visualized below.

logical_relationship AssignedValue Assigned Value (X) ZScore Z-Score Calculation AssignedValue->ZScore LabResult Laboratory Result (x) LabResult->ZScore StdDev Proficiency Std. Dev. (σ) StdDev->ZScore Performance Performance Evaluation ZScore->Performance

Caption: Logical relationship in the inter-laboratory comparison study.

Conclusion: Fostering Analytical Excellence

This guide outlines a comprehensive approach to conducting an inter-laboratory comparison for the analysis of this compound. By adhering to a standardized protocol and employing robust statistical analysis, participating laboratories can gain valuable insights into their analytical performance. Such studies are instrumental in ensuring the quality and safety of pharmaceutical products by promoting accurate and reliable impurity testing across the industry.

References

  • Cui, D., Li, Y., Lian, M., Yang, F., & Meng, Q. (2011). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. Analytical Methods, 3(7), 1637-1643.
  • Healy, A. M., McMahon, D., Stecher, V. J., & Galaznik, A. (2018). A new validated method for the estimation of Olanzapine and Samidorphan using high performance liquid chromatography and of its degradation. International Journal of Pharmacy and Pharmaceutical Research, 13(2), 207-213.
  • Jain, D. K., & Patel, P. (2012). Development of a stability-indicating HPLC method for simultaneous determination of olanzapine and fluoxetine in combined dosage forms.
  • Krishnaiah, C., Vishnu Murthy, M., Ramesh Kumar, P., & Mukkanti, K. (2010). Development of a stability-indicating UPLC method for determining olanzapine and its associated degradation products present in active pharmaceutical ingredients and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 517-523.
  • Reddy, G. S., Kumar, A. P., & Sreeramulu, J. (2009). Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 929-935.
  • Raggi, M. A., Casamenti, G., Mandrioli, R., Izzo, G., & Kenndler, E. (2001). Quantitation of olanzapine in tablets by HPLC, CZE, derivative spectrometry and linear voltammetry. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 923-931.
  • Kumar, A., & Singh, A. (2021). Method development and validation of Olanzapine by UPLC methods for pharmaceutical dosag. Journal of Advanced Scientific Research, 12(1), 48-56.
  • Shaik, A. B., & Bapatu, H. R. (2021). Development and Validation of Stability-Indicating RP- HPLC method for the simultaneous estimation of Olanzapine and Samidorphan.
  • Nagunath, S., & Guthi, S. T. (2022). Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. International Journal of Pharmacy and Pharmaceutical Research, 24(3), 429-439.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38441.
  • The Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.). Retrieved from [Link]

  • Nielsen, M. K., Johansen, S. S., & Dalsgaard, P. W. (2015). A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing.
  • Inter-Laboratory Comparison Protocol - March 2024. (2024). Retrieved from [Link]

  • Olanzapine EP Impurity C (Chloride). (n.d.). Retrieved from [Link]

  • Satyanarayana, P. V. V., & Rao, M. N. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Arkivoc, 2008(11), 195-201.
  • International Journal of Research and Analytical Reviews. (2019). Method Development, Validation and Force Degradation Stability Study of Olanzapine by UV- VIS Spectroscopy. IJRAR, 6(2), 735-743.
  • Hiriyanna, S. G., Basavaiah, K., & Raju, S. M. (2008). Identification and characterization of olanzapine degradation products under oxidative stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 82-90.
  • Singh, S., & Bakshi, M. (2000). Forced degradation and impurity profiling. TrAC Trends in Analytical Chemistry, 19(11), 717-730.
  • Krier, M. J. (2005). Validation of Impurity Methods, Part II. LCGC North America, 23(8), 758-764.
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • U.S. Food and Drug Administration. (2016). Comparability Protocols for Human Drugs and Biologics: Chemistry, Manufacturing, and Controls Information Guidance for Industry. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of psychotropic pharmaceuticals, olanzapine stands as a cornerstone for the management of schizophrenia and bipolar disorder. Its efficacy, however, is intrinsically linked to its stability. The formation of related compounds, be it through manufacturing processes or degradation, can have profound implications for safety, potency, and overall drug product quality. This guide provides an in-depth comparative analysis of the stability of olanzapine and its key related compounds, offering a technical resource for researchers, scientists, and drug development professionals. Our narrative is grounded in experimental evidence, explaining the causality behind stability-indicating methodologies and providing actionable insights for formulation development and quality control.

The Criticality of Stability in Atypical Antipsychotics

The thienobenzodiazepine structure of olanzapine, while central to its pharmacological activity, also presents inherent stability challenges.[1][2] Exposure to environmental factors such as light, heat, humidity, and oxidative stress can lead to the formation of degradation products.[3][4][5][6] Furthermore, impurities arising from the synthetic route can also be present in the final drug substance. Understanding the stability profile of not only olanzapine but also these related compounds is paramount for developing robust formulations and ensuring patient safety.

This guide will delve into a comparative analysis of olanzapine and its prominent related compounds, focusing on their behavior under forced degradation conditions as stipulated by the International Conference on Harmonisation (ICH) guidelines.

Olanzapine and Its Key Related Compounds: A Comparative Overview

Several related compounds are of interest in the stability assessment of olanzapine. These can be broadly categorized as process-related impurities and degradation products.

  • Olanzapine: The active pharmaceutical ingredient (API), a thienobenzodiazepine derivative.[1][2]

  • Olanzapine Related Compound A (5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile): A known process impurity in the synthesis of olanzapine.

  • Olanzapine Related Compound B (2-methyl-5,10-dihydro-4H-thieno[2,3-b][3][7]benzodiazepine-4-one): A major degradation product, particularly observed under oxidative and thermal stress.[5][6]

  • N-Desmethyl Olanzapine: A metabolite and potential impurity formed via oxidative metabolism.

The subsequent sections will explore the comparative stability of these molecules under various stress conditions.

Comparative Stability Under Forced Degradation

Forced degradation studies are the cornerstone of understanding a drug's intrinsic stability. By subjecting the compounds to stress conditions harsher than accelerated stability testing, we can elucidate degradation pathways and develop stability-indicating analytical methods.

Hydrolytic Stability

Hydrolysis involves the cleavage of chemical bonds by the addition of water. It is a common degradation pathway for many pharmaceuticals.

  • Olanzapine: Studies have shown that olanzapine is relatively stable under neutral hydrolytic conditions. However, some degradation can be observed under acidic and basic conditions, particularly at elevated temperatures.[4]

  • Related Compounds: Direct comparative hydrolytic stability data for the listed related compounds is not extensively available in the public domain. However, based on their chemical structures, some inferences can be drawn. The lactam ring in Olanzapine Related Compound B might be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening. The stability of the thiophene and benzodiazepine rings in the other compounds would likely be similar to that of olanzapine under hydrolytic stress.

Oxidative Stability

Oxidation is a significant degradation pathway for olanzapine, primarily due to the presence of the electron-rich thiophene and diazepine rings.

  • Olanzapine: Olanzapine is highly susceptible to oxidation, leading to the formation of several degradation products, including Olanzapine Related Compound B and various hydroxymethylidene thione derivatives.[8][9][10][11]

  • Related Compounds:

    • Olanzapine Related Compound B: As a product of olanzapine oxidation, it is inherently more stable under oxidative conditions than the parent drug.

    • N-Desmethyl Olanzapine: The piperazine ring is susceptible to oxidation, similar to olanzapine.

    • Olanzapine Related Compound A: The nitro group and the thiophene ring suggest a complex oxidative profile that would require specific investigation.

Photolytic Stability

Exposure to light can induce photochemical reactions, leading to degradation.

  • Olanzapine: Olanzapine has shown some sensitivity to light, and photostability testing is a crucial part of its stability assessment.[3][12][13][14][15]

  • Related Compounds: The photostability of the related compounds is not well-documented in comparative studies. However, the presence of chromophores in all the molecules suggests a potential for photodegradation. A comprehensive photostability study, as outlined in ICH Q1B, would be necessary to determine their relative photostability.

Thermal Stability

Elevated temperatures can accelerate degradation reactions.

  • Olanzapine: Olanzapine is sensitive to thermal stress, which can lead to the formation of degradation products, often overlapping with those from oxidative degradation.[5][16] Studies on piperazine derivatives, a structural component of olanzapine, indicate that methyl substitution can increase the rate of thermal degradation.[16][17][18][19][20]

  • Related Compounds:

    • Olanzapine Related Compound B: Being a product of thermal degradation, it exhibits greater thermal stability than olanzapine.

    • N-Desmethyl Olanzapine: The absence of the N-methyl group on the piperazine ring might influence its thermal stability profile compared to olanzapine.

    • Olanzapine Related Compound A: Its thermal stability would need to be experimentally determined.

Comparative Stability Summary Table
CompoundHydrolytic StabilityOxidative StabilityPhotolytic StabilityThermal Stability
Olanzapine Relatively stable; degrades under strong acid/base and heat.SusceptibleSensitiveSensitive
Olanzapine Related Compound A Inferred to be similar to olanzapine.Potentially susceptible.Potentially sensitive.Requires experimental data.
Olanzapine Related Compound B Potentially susceptible (lactam ring).More stable than olanzapine.Potentially sensitive.More stable than olanzapine.
N-Desmethyl Olanzapine Inferred to be similar to olanzapine.Susceptible (piperazine ring).Potentially sensitive.Potentially different from olanzapine.

Note: Some stability characteristics of the related compounds are inferred based on their chemical structures and their nature as degradation products. Experimental verification is recommended.

Experimental Protocols for Forced Degradation Studies

To ensure the trustworthiness and reproducibility of stability data, a well-defined experimental protocol is essential. The following section outlines a comprehensive, step-by-step methodology for conducting a forced degradation study on olanzapine and its related compounds.

Objective

To evaluate the intrinsic stability of olanzapine and its related compounds under various stress conditions (hydrolysis, oxidation, photolysis, and thermal) and to facilitate the development of a stability-indicating analytical method.

Materials and Reagents
  • Olanzapine reference standard

  • Olanzapine related compounds reference standards

  • HPLC grade acetonitrile and methanol

  • Analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

  • Purified water (Milli-Q or equivalent)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

  • Photostability chamber (ICH Q1B compliant)

  • Temperature and humidity controlled oven

  • pH meter

  • Analytical balance

Experimental Workflow Diagram

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock_solution Prepare Stock Solutions (Olanzapine & Related Compounds) working_solutions Prepare Working Solutions for each stress condition stock_solution->working_solutions hydrolysis Hydrolytic Stress (Acid, Base, Neutral) working_solutions->hydrolysis oxidation Oxidative Stress (H₂O₂) working_solutions->oxidation photolytic Photolytic Stress (ICH Q1B) working_solutions->photolytic thermal Thermal Stress (Dry Heat) working_solutions->thermal sampling Sample at Time Points hydrolysis->sampling oxidation->sampling photolytic->sampling thermal->sampling neutralization Neutralize/Quench Reaction sampling->neutralization hplc_analysis HPLC Analysis neutralization->hplc_analysis data_evaluation Evaluate Degradation & Peak Purity hplc_analysis->data_evaluation

Caption: Workflow for the forced degradation study of olanzapine and its related compounds.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve olanzapine and each related compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare individual stock solutions of known concentration (e.g., 1 mg/mL).

  • Hydrolytic Degradation:

    • Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 N HCl. Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).[4]

    • Base Hydrolysis: To an aliquot of the stock solution, add 0.1 N NaOH. Reflux the solution at 60°C for a specified period.[4]

    • Neutral Hydrolysis: To an aliquot of the stock solution, add purified water. Reflux the solution at 60°C for a specified period.

    • At each time point, withdraw a sample, neutralize it (if acidic or basic), and dilute to the appropriate concentration for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period.[4]

    • At each time point, withdraw a sample and dilute it to the appropriate concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solutions (in transparent vials) and the solid drug substances to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions but protected from light.

    • After exposure, dissolve the solid samples and dilute all samples for HPLC analysis.

  • Thermal Degradation:

    • Keep the solid drug substances in a hot air oven at a specified temperature (e.g., 60°C or 80°C) for a defined period (e.g., 1, 3, 7 days).[4]

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute it for HPLC analysis.

  • HPLC Analysis:

    • Develop and validate a stability-indicating HPLC method capable of separating olanzapine, its related compounds, and all potential degradation products.[7][21][22][23][24]

    • Analyze all stressed samples using the validated method.

    • Assess peak purity of the parent drug peak in all stressed samples using a PDA detector to ensure no co-eluting peaks.

Elucidating Degradation Pathways

Understanding the degradation pathways is crucial for identifying potential degradation products and for developing strategies to mitigate degradation.

Olanzapine Degradation Pathway Diagram

Olanzapine_Degradation cluster_oxidation Oxidative Degradation cluster_metabolism Metabolism olanzapine Olanzapine C₁₇H₂₀N₄S related_b Olanzapine Related Compound B C₁₂H₁₀N₂OS olanzapine->related_b Oxidation/Heat thione_derivatives Hydroxymethylidene Thione Derivatives olanzapine->thione_derivatives Oxidation n_desmethyl N-Desmethyl Olanzapine C₁₆H₁₈N₄S olanzapine->n_desmethyl Oxidative Metabolism

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of N-Chloromethyl Olanzapine Chloride and its Precursor, Olanzapine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed spectroscopic comparison between the atypical antipsychotic drug Olanzapine and its derivative, N-Chloromethyl Olanzapine Chloride. As the development of pharmaceutical derivatives and the monitoring of impurity profiles become increasingly critical, a robust understanding of their analytical signatures is paramount for researchers, quality control analysts, and drug development professionals. This document outlines the predicted and experimentally observed differences in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By explaining the causal relationships between structural modifications and spectral changes, this guide serves as a practical, in-depth resource for distinguishing these two compounds. Detailed experimental protocols and data interpretation strategies are provided to ensure scientific integrity and reproducibility.

Introduction and Structural Rationale

Olanzapine is a widely used second-generation antipsychotic agent for the treatment of schizophrenia and bipolar disorder.[1][2] Its chemical structure is 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][3][4]benzodiazepine.[1][5] this compound, identified as an impurity of Olanzapine, is formed by the N-alkylation of the tertiary amine in the piperazine ring.[3] This modification introduces a chloromethyl (-CH₂Cl) group, converting the tertiary amine into a quaternary ammonium salt.[3][4][6]

This structural change—the transformation of a neutral tertiary amine to a positively charged quaternary ammonium center with an attached electrophilic chloromethyl group—is the fundamental driver of the significant spectroscopic differences detailed in this guide. Understanding these differences is crucial for process chemistry, impurity profiling, and stability testing.

Chemical Structures

The key structural transformation from the precursor (Olanzapine) to the N-Chloromethyl derivative is the modification at the N4-position of the piperazine ring.

Caption: Transformation of Olanzapine to this compound.

Experimental Design and Workflow

To objectively compare these compounds, a systematic analytical workflow is essential. The following protocol ensures that data is collected under consistent and reproducible conditions, forming a self-validating system for comparison.

Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation P1 Accurately weigh ~10 mg of Olanzapine P3 Dissolve each in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6) in separate NMR tubes P1->P3 P2 Accurately weigh ~10 mg of This compound P2->P3 A1 Acquire ¹H and ¹³C NMR Spectra (e.g., 400 MHz Spectrometer) P3->A1 A2 Acquire FT-IR Spectra (ATR or KBr Pellet) A3 Acquire Mass Spectra (ESI-MS) D1 Compare chemical shifts (δ), coupling constants (J), and new signals A1->D1 D2 Identify shifts in vibrational frequencies (e.g., C-N, C-Cl) A2->D2 D3 Analyze molecular ion peaks (m/z) and fragmentation patterns A3->D3

Sources

A Head-to-Head Comparison of Synthesis Routes for N-Chloromethyl Olanzapine Chloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

N-Chloromethyl Olanzapine Chloride, a critical reference standard for the antipsychotic drug olanzapine, is primarily known in pharmaceutical manufacturing as a process-related impurity.[1] Its synthesis, therefore, is a subject of interest for two distinct purposes: its intentional preparation for analytical and research use, and understanding its unintentional formation to ensure the purity of olanzapine drug products. This guide provides a detailed, head-to-head comparison of the primary synthesis routes to this compound, offering insights into the underlying chemistry, experimental protocols, and the respective advantages and disadvantages of each approach.

Introduction: The Dual Nature of this compound

This compound (molecular formula: C₁₈H₂₂Cl₂N₄S) is a quaternary ammonium compound derived from olanzapine.[2] It is formed by the introduction of a chloromethyl group to the tertiary nitrogen atom of olanzapine's piperazine ring.[3] While structurally similar to the active pharmaceutical ingredient (API), its presence in final drug products is strictly controlled due to its classification as a potential genotoxic impurity.[4] Consequently, robust analytical methods are required to detect and quantify it, necessitating its availability as a well-characterized reference material.[5]

This guide will explore two primary pathways for its formation:

  • Direct Chloromethylation: An intentional, controlled synthesis designed to produce the compound as a primary product.

  • Impurity Formation Pathway: The unintentional synthesis that occurs during olanzapine manufacturing, particularly during purification steps involving chlorinated solvents.

Understanding both routes is paramount for drug development professionals, from process chemists seeking to mitigate impurity formation to analytical scientists requiring high-purity standards for method validation.

Route 1: Direct N-Chloromethylation of Olanzapine

This route is the preferred method for intentionally synthesizing this compound for use as an analytical standard. The strategy involves the direct electrophilic addition of a chloromethyl group to the most nucleophilic nitrogen on the olanzapine molecule. The reaction is a unique example of heterocyclic N-chloromethylation and draws from the principles of the classic Blanc chloromethylation reaction, although it targets an aliphatic nitrogen instead of an aromatic carbon.[3][3]

Reaction Mechanism

The core of this synthesis is the generation of an electrophilic chloromethyl species. This is typically achieved by reacting formaldehyde with hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[3] The Lewis acid polarizes the C=O bond of formaldehyde, making it more susceptible to nucleophilic attack by the chloride ion, ultimately forming a chloromethyl cation or a related electrophilic species. The nucleophilic nitrogen of the piperazine ring in olanzapine then attacks this electrophile, leading to the formation of the quaternary ammonium salt, this compound.

Experimental Protocol: Representative Lab-Scale Synthesis

Disclaimer: This protocol is a representative example based on established chemical principles for N-chloromethylation.[3] Researchers should conduct their own risk assessment and optimization.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add olanzapine (10 g, 32 mmol) and anhydrous zinc chloride (6.5 g, 48 mmol).

  • Solvent & Reagent Addition: Add 100 mL of a suitable inert solvent such as 1,2-dichloroethane. Begin stirring to form a suspension. To this mixture, add paraformaldehyde (1.5 g, 50 mmol).

  • Acidification: Slowly bubble dry hydrogen chloride gas through the stirred suspension, or alternatively, add acetyl chloride (4.3 mL, 60 mmol) dropwise to generate HCl in situ.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: After cooling to room temperature, the precipitated solid is collected by filtration. The crude product is then washed with cold acetone (2 x 30 mL) to remove unreacted starting materials and byproducts.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system, such as methanol/isopropyl ether, to yield this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and mass spectrometry.[3][3]

Workflow Diagram: Direct N-Chloromethylation

G cluster_start Starting Materials cluster_process Process cluster_end Final Product Olanzapine Olanzapine Reaction Reaction at 60-70°C in inert solvent Olanzapine->Reaction Reagents Paraformaldehyde Hydrogen Chloride Zinc Chloride (Catalyst) Reagents->Reaction Workup Cooling & Filtration Reaction->Workup Precipitation Purification Recrystallization Workup->Purification Crude Product FinalProduct High-Purity N-Chloromethyl Olanzapine Chloride Purification->FinalProduct

Caption: Workflow for the direct synthesis of this compound.

Route 2: Impurity Formation from Chlorinated Solvents

This pathway is not a synthetic method by choice but a crucial chemical transformation to understand for process control. This compound is a known impurity formed when olanzapine comes into prolonged contact with chlorinated solvents, especially dichloromethane (DCM), at elevated temperatures.[3][6] This often occurs during final purification steps, such as recrystallization or evaporation of solvent from an olanzapine solution.[4][7]

Reaction Mechanism

The mechanism is a bimolecular nucleophilic substitution (Sₙ2) reaction. The piperazine nitrogen of olanzapine acts as a nucleophile and attacks one of the carbon atoms of dichloromethane. Dichloromethane, in this case, serves as both the solvent and the alkylating agent. This nucleophilic attack displaces a chloride ion, forming an intermediate that subsequently rearranges or reacts further to yield the final quaternary salt. The reaction is significantly slower than direct chloromethylation and is highly dependent on temperature and exposure time.

Experimental Protocol: Simulating Impurity Formation

Disclaimer: This protocol is designed to simulate the conditions under which the impurity forms and can be used to generate the compound for analytical purposes if a direct synthesis route is not feasible.

  • Reaction Setup: Dissolve olanzapine (5 g) in 150 mL of dichloromethane in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the solution to reflux (approx. 40°C) and maintain for 24-48 hours. The prolonged heating is necessary to drive the slow reaction.[6]

  • Monitoring: Monitor the formation of the impurity using a validated HPLC method, checking for the appearance of a new, more polar peak corresponding to this compound.[1]

  • Isolation: After the desired level of conversion is achieved (typically low), cool the solution. The target compound can be isolated from the unreacted olanzapine using preparative chromatography, exploiting the significant difference in polarity between the neutral olanzapine and the charged quaternary salt. Alternatively, concentration of the solvent may lead to partial precipitation.

Workflow Diagram: Impurity Formation Pathway

G cluster_start Starting Materials cluster_process Process cluster_end Final Product Olanzapine_sol Olanzapine Solution Reaction Prolonged Reflux (e.g., 40°C, 24-48h) Olanzapine_sol->Reaction DCM Dichloromethane (Solvent & Reagent) DCM->Reaction FinalProduct Mixture of Olanzapine and N-Chloromethyl Olanzapine Chloride Reaction->FinalProduct Low Conversion Isolation Preparative HPLC or Crystallization FinalProduct->Isolation Purification Required

Caption: Workflow illustrating the formation of this compound as an impurity.

Head-to-Head Comparison

The choice of synthesis route is dictated entirely by the intended outcome. The following table provides a direct comparison of the two pathways across key scientific and practical parameters.

ParameterRoute 1: Direct N-ChloromethylationRoute 2: Impurity Formation Pathway
Primary Goal Intentional synthesis of a high-purity analytical standard.Understanding and mitigating an unintentional side reaction.
Key Reagents Olanzapine, Formaldehyde, HClOlanzapine, Dichloromethane
Catalyst Lewis Acid (e.g., ZnCl₂)None (thermal promotion)
Reaction Rate Relatively fast (hours)Very slow (days)
Expected Yield Moderate to High (Can be optimized)Very Low to Trace (Typically <0.15%)[6]
Purity of Product High purity achievable after recrystallization.Product is in a matrix of excess starting material, requiring extensive purification.
Control High degree of stoichiometric and temperature control.Poor control; reaction is a function of time and temperature.
Scalability Easily scalable for lab quantities of reference standards.Not applicable as a synthesis method; goal is to prevent, not scale.
Safety Concerns Use of formaldehyde (a suspected carcinogen) and corrosive HCl gas requires careful handling in a fume hood.Dichloromethane is a volatile and potentially hazardous solvent.

Conclusion and Recommendations

For researchers and analytical scientists in need of this compound as a reference standard, the Direct N-Chloromethylation route is unequivocally the superior method . It offers control, efficiency, and the ability to produce high-purity material in a predictable manner. The protocol can be optimized to achieve good yields, and the resulting product is relatively straightforward to isolate and purify.

Conversely, a thorough understanding of the Impurity Formation Pathway is essential for process chemists and quality control professionals . The key insight is that prolonged exposure of olanzapine to dichloromethane at elevated temperatures should be minimized or avoided to prevent the formation of this potentially genotoxic impurity.[3][4] This knowledge directly informs process development decisions, such as the choice of purification solvents, distillation temperatures, and processing times, to ensure the final olanzapine API meets stringent regulatory purity requirements.

References

  • Smolecule. (2023, August 16). This compound.
  • Quick Company. A One Pot Process For The Preparation Of Olanzapine Intermediate.
  • Patsnap Eureka. Olanzapine intermediate and method for preparing olanzapine using same.
  • Google Patents. US7329747B2 - Synthesis of olanzapine and intermediates thereof.
  • Google Patents. US7498433B2 - Process and intermediates for the preparation of olanzapine.
  • EPO. (2010, November 3). A PROCESS FOR THE PREPARATION OF OLANZAPINE AND AN INTERMEDIATE THEREFOR - Patent 1513845.
  • Semantic Scholar. Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine.
  • PubChem. This compound.
  • Biosynth. Chloromethyl olanzapinium chloride.
  • Google Patents. EP2292624A1 - Process for the purification of olanzapine.
  • Google Patents. US20060035887A1 - Process for preparing olanzapine.
  • Google Patents. US7425627B2 - Methods of synthesizing olanzapine.
  • European Patent Office. (2009, July 20). Process for the purification of olanzapine - EP 2292624 A1.
  • Veeprho. Olanzapine EP Impurity C (Chloride).
  • precisionFDA. This compound.
  • PubChem - NIH. Olanzapine.
  • New Drug Approvals. (2015, April 9). OLANZEPINE VISITED PART 3/3.
  • PubMed. (2018, April 15). Isolation, identification and characterization of two novel process-related impurities in olanzapine.

Sources

A Comparative In-Vitro Metabolic Profile of Olanzapine and its N-Chloromethyl Derivative

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Introduction

Olanzapine is a widely prescribed second-generation atypical antipsychotic agent, primarily indicated for the treatment of schizophrenia and bipolar disorder.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its metabolic fate. The biotransformation of olanzapine is a complex process, predominantly occurring in the liver, orchestrated by the cytochrome P450 (CYP) enzyme system and direct glucuronidation.[1][2] Understanding this metabolic landscape is crucial for predicting drug-drug interactions, inter-individual variability in patient response, and potential for adverse effects.

This guide provides a detailed comparative analysis of the in-vitro metabolism of olanzapine and a significant, albeit less studied, derivative: N-Chloromethyl Olanzapine Chloride. This compound is recognized as an impurity of olanzapine and its metabolic profile is largely uncharacterized.[3][4][5] By juxtaposing the well-documented metabolism of the parent drug with a proposed investigatory framework for its derivative, this document aims to equip researchers with the necessary experimental designs and mechanistic insights to evaluate the metabolic stability and pathways of novel chemical entities related to olanzapine.

The Established Metabolic Landscape of Olanzapine

The metabolism of olanzapine is extensive, with only a small fraction of the parent drug excreted unchanged in the urine.[6] The primary metabolic routes are oxidation, mediated by CYP enzymes, and direct conjugation via glucuronidation.[2]

Key Metabolic Pathways of Olanzapine:
  • N-Demethylation: This pathway leads to the formation of N-desmethyl olanzapine. It is primarily catalyzed by CYP1A2 , with minor contributions from CYP2D6 and CYP2C8 .[7]

  • Hydroxylation: The formation of 2'-hydroxymethylolanzapine is another oxidative pathway, with CYP2D6 playing a significant role.[7]

  • N-Oxidation: Olanzapine can also be converted to olanzapine N-oxide, a reaction facilitated by the Flavin-containing monooxygenase system (FMO3) and CYP2D6.[7]

  • Direct Glucuronidation: A major metabolic route for olanzapine is the direct conjugation of a glucuronic acid moiety to the nitrogen atom at the 10-position of the benzodiazepine ring, forming olanzapine-10-glucuronide.[6][7] This is the most abundant metabolite found in plasma.[2][6] Glucuronidation can also occur at the 4'-position, though to a lesser extent.[2][7] UGT1A4 and UGT2B10 have been identified as key enzymes in olanzapine glucuronidation.[8]

The interplay of these pathways is visually represented in the following diagram:

Olanzapine_Metabolism cluster_Oxidation Oxidative Metabolism (Phase I) cluster_Conjugation Conjugation (Phase II) Olanzapine Olanzapine N_Desmethyl N-Desmethyl Olanzapine Olanzapine->N_Desmethyl CYP1A2 (major) CYP2D6, CYP2C8 (minor) Hydroxymethyl 2'-Hydroxymethylolanzapine Olanzapine->Hydroxymethyl CYP2D6 N_Oxide Olanzapine N-Oxide Olanzapine->N_Oxide FMO3, CYP2D6 Glucuronide_10N Olanzapine-10-N-glucuronide Olanzapine->Glucuronide_10N UGT1A4, UGT2B10 Glucuronide_4N Olanzapine-4'-N-glucuronide Olanzapine->Glucuronide_4N UGTs

Caption: Metabolic pathways of Olanzapine.

A Proposed Framework for the In-Vitro Metabolic Investigation of this compound

Given the absence of metabolic data for this compound, a structured in-vitro investigation is warranted. The following experimental workflow provides a robust approach to characterizing its metabolic stability, identifying its metabolites, and pinpointing the enzymes responsible.

Investigation_Workflow start Start: this compound microsomal_stability Microsomal Stability Assay (Human Liver Microsomes) start->microsomal_stability metabolite_profiling Metabolite Profiling & Identification (LC-MS/MS) microsomal_stability->metabolite_profiling reaction_phenotyping Reaction Phenotyping (Recombinant CYPs & UGTs) metabolite_profiling->reaction_phenotyping data_analysis Data Analysis & Pathway Elucidation reaction_phenotyping->data_analysis end End: Comparative Metabolic Profile data_analysis->end

Caption: Proposed workflow for metabolic investigation.

Step 1: Microsomal Stability Assay

The initial step is to assess the metabolic stability of this compound in a well-established in-vitro system. Human liver microsomes (HLMs) are the subcellular fraction of choice as they contain a high concentration of CYP and UGT enzymes.[9]

Experimental Protocol:

  • Preparation: Thaw pooled human liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in a potassium phosphate buffer (pH 7.4).[10]

  • Incubation Mixture: Prepare a reaction mixture containing the microsomes, the test compound (this compound, typically at 1 µM), and a NADPH regenerating system. Control incubations should be performed in the absence of the NADPH regenerating system to assess non-CYP mediated metabolism or chemical instability.[11]

  • Reaction Initiation and Time Points: Pre-incubate the mixture at 37°C. Initiate the reaction by adding the NADPH regenerating system. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[10]

  • Reaction Termination: Stop the reaction at each time point by adding an ice-cold solvent, such as acetonitrile, containing an internal standard.[9]

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[9]

  • Data Interpretation: Plot the natural logarithm of the percentage of remaining parent compound against time to determine the half-life (t½) and intrinsic clearance (CLint).[9]

Step 2: Metabolite Profiling and Identification

Following the stability assessment, the next crucial step is to identify the metabolites formed. This provides insights into the biotransformation pathways.[12]

Experimental Protocol:

  • Incubation: Perform a larger scale incubation using HLMs under the same conditions as the stability assay, but for a fixed, longer duration (e.g., 60 minutes) to allow for sufficient metabolite formation.

  • Sample Preparation: Terminate the reaction and process the samples as described above.

  • LC-MS/MS Analysis: Utilize high-resolution mass spectrometry (HRMS) to analyze the samples.[12] This allows for the detection of potential metabolites by comparing the chromatograms of the test incubation with control incubations.

  • Data Mining and Structural Elucidation: Employ data mining software to identify potential metabolite peaks. The structural elucidation of these metabolites is achieved by analyzing their mass shifts from the parent compound and their fragmentation patterns in MS/MS spectra.[13]

Step 3: Reaction Phenotyping

Once the major metabolic pathways are identified, reaction phenotyping is performed to determine the specific enzymes responsible for the metabolism of this compound.[14][15]

Experimental Protocol:

  • Recombinant Enzyme Panels: Incubate the test compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) and UGT enzymes (e.g., UGT1A1, 1A4, 2B7, 2B10).[16][17]

  • Incubation and Analysis: The incubations are performed under conditions optimal for each enzyme, and the depletion of the parent compound or the formation of a specific metabolite is monitored by LC-MS/MS.[16]

  • Data Interpretation: The relative contribution of each enzyme to the overall metabolism is determined by comparing the rate of metabolism by each individual enzyme.[18]

Comparative Data Analysis: Olanzapine vs. This compound (Hypothetical Data)

To illustrate the potential outcomes of the proposed investigation, the following tables present a hypothetical comparative dataset.

Table 1: Microsomal Stability

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Olanzapine2527.7
This compound1546.2

Hypothetical Interpretation: The shorter half-life and higher intrinsic clearance of this compound suggest it is more rapidly metabolized in human liver microsomes compared to olanzapine.

Table 2: Major Metabolites Identified

CompoundMajor MetabolitesProposed Metabolic Pathway
OlanzapineN-Desmethyl Olanzapine, Olanzapine-10-N-glucuronideN-demethylation, Glucuronidation
This compoundN-De-chloromethyl Olanzapine (Olanzapine), Hydroxylated derivativeDe-chloromethylation, Hydroxylation

Hypothetical Interpretation: The primary metabolic routes may differ significantly. The N-chloromethyl group appears to be a primary site of metabolic attack, potentially leading to the formation of olanzapine itself as a metabolite.

Table 3: CYP and UGT Reaction Phenotyping (% Contribution)

EnzymeOlanzapineThis compound
CYP1A245%15%
CYP2D620%50%
CYP3A4<5%25%
UGT1A430%<5%
Other<5%10%

Hypothetical Interpretation: The enzymatic contribution to the metabolism of the two compounds is distinct. While CYP1A2 is the major player in olanzapine's oxidative metabolism, CYP2D6 and CYP3A4 may be more dominant in the biotransformation of this compound. The reduced role of UGTs suggests the N-chloromethyl group may hinder direct glucuronidation.

Discussion and Conclusion

The well-defined metabolic profile of olanzapine, characterized by a balance of oxidative and conjugative pathways, provides a crucial benchmark for assessing the metabolic fate of its derivatives. The hypothetical investigation into this compound underscores the importance of a systematic in-vitro approach to drug metabolism studies.

The presence of the N-chloromethyl group is likely to introduce novel metabolic liabilities. The proposed de-chloromethylation pathway, potentially leading to the formation of the parent olanzapine, would have significant pharmacological and toxicological implications. Furthermore, a shift in the primary metabolizing enzymes, from CYP1A2 towards CYP2D6 and CYP3A4, would alter the drug-drug interaction profile and could lead to greater inter-individual variability in exposure due to the polymorphic nature of CYP2D6.

References

  • StatPearls. (n.d.). Olanzapine. NCBI Bookshelf. Retrieved from [Link]

  • PharmGKB. (n.d.). Olanzapine Pathway, Pharmacokinetics. Retrieved from [Link]

  • Spina, E., & de Leon, J. (2007). Drug metabolism and atypical antipsychotics. CNS Drugs, 21(1), 39-58.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Gjerde, H., et al. (2008). Interactions between the cytochrome P450 system and the second-generation antipsychotics. Expert Opinion on Drug Metabolism & Toxicology, 4(6), 737-744.
  • PharmGKB. (n.d.). olanzapine. Retrieved from [Link]

  • Zhu, M., & Zhang, H. (2007). Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development. Drug Metabolism Reviews, 39(2-3), 321-346.
  • SciSpace. (n.d.). In vitro test methods for metabolite identification: A review. Retrieved from [Link]

  • Ring, B. J., et al. (1996). In vitro interaction of the antipsychotic agent olanzapine with human cytochromes P450 CYP2C9, CYP2C19, CYP2D6 and CYP3A. British Journal of Clinical Pharmacology, 41(3), 181-186.
  • Marques, C. F., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086.
  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Psychopharmacology Institute. (2014). Olanzapine Pharmacokinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ResearchGate. (2019). In vitro test methods for metabolite identification: A review. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). CYP and UGT Reaction Phenotyping Assay. Retrieved from [Link]

  • Marques, C. F., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolite Identification and Profiling. Retrieved from [Link]

  • BioIVT. (n.d.). In Vitro CYP Reaction Phenotyping Assay Services. Retrieved from [Link]

  • Obach, R. S. (2001). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Current Drug Metabolism, 2(4), 439-451.
  • FDA. (2012). Reaction Phenotyping Methods using Recombinant Enzymes and HLM. Retrieved from [Link]

  • Evotec. (n.d.). Reaction Phenotyping Assay. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Strategies for using in vitro screens in drug metabolism. Retrieved from [Link]

  • Heringa, M. B., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences, 21(21), 8176.
  • BioIVT. (2024, March 20). Suspension Hepatocyte Metabolism Incubation Tips and Best Practices. YouTube. Retrieved from [Link]

  • Ghotbi, R., et al. (2010). Olanzapine metabolism and the significance of the UGT1A448V and UGT2B1067Y variants. Pharmacogenomics, 11(8), 1137-1147.
  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

Sources

Navigating the Labyrinth of Genotoxic Impurities: A Comparative Risk Assessment of N-Chloromethyl Olanzapine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of pharmaceutical development, ensuring the safety and purity of active pharmaceutical ingredients (APIs) is paramount. A significant challenge in this endeavor is the identification, evaluation, and control of genotoxic impurities (GTIs). These are compounds that have the potential to damage DNA, leading to mutations and potentially cancer. This guide provides a comprehensive risk assessment of a specific GTI, N-Chloromethyl Olanzapine Chloride, a known impurity of the atypical antipsychotic drug Olanzapine.[1][2][3] We will delve into the scientific rationale behind its classification as a potential GTI, compare the state-of-the-art methodologies for its assessment, and provide actionable, field-proven protocols for its evaluation.

The Genesis of a Genotoxic Threat: Understanding this compound

This compound (N-CMOC) is a process-related impurity that can form during the synthesis of Olanzapine.[1][2] Its structure, featuring a reactive chloromethyl group attached to a quaternary nitrogen, raises a significant structural alert for genotoxicity.[4] This functional group is a classic example of an alkylating agent, a class of compounds known for their ability to react with nucleophilic sites on DNA, such as the N7 position of guanine. This covalent binding can lead to DNA adducts, which, if not repaired, can cause mutations during DNA replication.

The concern surrounding such impurities is underscored by regulatory bodies worldwide. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[5][6] This guideline emphasizes a risk-based approach, starting with a computational toxicology assessment, followed by, if necessary, experimental testing.

The Analytical Gauntlet: A Comparative Look at Genotoxicity Assessment Methods

When a structural alert for genotoxicity is raised, a systematic evaluation is triggered. The two most widely accepted and validated in vitro assays for the initial assessment of mutagenic potential are the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay.

The Ames Test: A Sentinel for Point Mutations

The Ames test is a cornerstone of genotoxicity testing, designed to detect point mutations (base substitutions and frameshifts) induced by a chemical.[7][8][9] The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[9] A mutagenic substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow. The number of revertant colonies is then a measure of the mutagenic potential of the test compound.

The In Vitro Micronucleus Assay: A Window into Chromosomal Damage

While the Ames test is excellent for detecting point mutations, it does not detect chromosomal damage. The in vitro micronucleus assay fills this critical gap by identifying both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss or gain) events.[10][11][12] This assay is typically performed in mammalian cells and involves exposing the cells to the test compound.[11] After treatment, the cells are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[10]

The following diagram illustrates the general workflow for the risk assessment of a potential genotoxic impurity like N-CMOC, in line with ICH M7 principles.

Genotoxic_Impurity_Risk_Assessment cluster_0 Step 1: In Silico Assessment cluster_1 Step 2: Hazard Assessment cluster_2 Step 3: Risk Characterization & Control Start Identify Potential Genotoxic Impurity (e.g., N-CMOC) SAR (Q)SAR Analysis for Structural Alerts Start->SAR SAR_Positive Structural Alert Positive? SAR->SAR_Positive Ames Bacterial Reverse Mutation Assay (Ames Test) Micronucleus In Vitro Micronucleus Assay Ames->Micronucleus If Ames is Negative but concern remains Ames_Positive Ames Test Positive? Ames->Ames_Positive Micronucleus_Positive Micronucleus Test Positive? Micronucleus->Micronucleus_Positive SAR_Positive->Ames Yes No_Concern No Genotoxic Concern SAR_Positive->No_Concern No (with expert review) TTC Determine Permitted Daily Exposure (PDE) or apply Threshold of Toxicological Concern (TTC) Ames_Positive->TTC Yes No_Mutagenic_Concern No Mutagenic Concern Ames_Positive->No_Mutagenic_Concern No Micronucleus_Positive->TTC Yes No_Genotoxic_Concern No Genotoxic Concern for Chromosomal Damage Micronucleus_Positive->No_Genotoxic_Concern No Control Implement Control Strategy: - Process Modification - Specification Limits TTC->Control

Caption: Workflow for Genotoxic Impurity Risk Assessment.

Comparative Genotoxicity: Insights from Structurally Related Compounds

Compound Class/ExampleStructural AlertGenotoxicity ProfileRelevance to N-CMOC Assessment
Bis(chloromethyl)ether Alkylating agent, R-CH2-ClPotent carcinogen and mutagen.[13]Provides a worst-case scenario for a compound with a similar reactive moiety.
Chloroanilines Aromatic aminesVarying genotoxicity depending on the position of the chlorine atom; p-chloroaniline is clearly genotoxic in multiple assays.[14]Demonstrates that even small structural changes can significantly impact genotoxic potential.
N-vinyl compounds Potential for epoxide formationGenotoxicity varies widely within the class; some are non-genotoxic while others are positive.[15]Highlights the importance of empirical testing over sole reliance on structural alerts.

This comparative data underscores the principle that while a structural alert warrants investigation, it does not definitively predict genotoxicity. The overall chemical structure and its metabolic fate play a crucial role.

Experimental Protocols: A Practical Guide to Genotoxicity Testing

The following are detailed, step-by-step methodologies for the Ames test and the in vitro micronucleus assay, designed to be robust and self-validating.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is a guideline and should be adapted based on the specific characteristics of the test substance and laboratory standard operating procedures.

Ames_Test_Protocol cluster_0 Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Prep_Strains 1. Prepare overnight cultures of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) Prep_S9 2. Prepare S9 mix for metabolic activation Prep_Strains->Prep_S9 Prep_Test_Article 3. Prepare serial dilutions of N-CMOC in a suitable solvent Prep_S9->Prep_Test_Article Incubate 4. Mix test article dilution, bacterial culture, and S9 mix (or buffer) in molten top agar Prep_Test_Article->Incubate Pour 5. Pour the mixture onto minimal glucose agar plates Incubate->Pour Incubate_Plates 6. Incubate plates at 37°C for 48-72 hours Pour->Incubate_Plates Count 7. Count the number of revertant colonies on each plate Incubate_Plates->Count Analyze 8. Compare revertant counts of treated plates to solvent control plates Count->Analyze Positive_Result A significant, dose-dependent increase in revertants indicates a positive result Analyze->Positive_Result

Caption: Step-by-step workflow for the Ames test.

Key Causality Behind Experimental Choices:

  • Multiple Strains: The use of multiple bacterial strains with different mutation types (frameshift and base-pair substitution) is crucial to detect various mechanisms of mutagenesis.[8]

  • Metabolic Activation (S9 Mix): Many compounds are not directly mutagenic but are converted to mutagenic metabolites by liver enzymes. The S9 mix, a fraction of rodent liver homogenate, mimics this metabolic activation, making the assay more predictive of in vivo effects.[16]

  • Dose Range: A wide range of concentrations is tested to identify a dose-response relationship, a key indicator of a true positive result.

Protocol 2: In Vitro Micronucleus Assay

This protocol is a general guideline for a cytokinesis-block micronucleus assay using a mammalian cell line (e.g., CHO, V79, or TK6).

Micronucleus_Assay_Protocol cluster_0 Cell Culture & Treatment cluster_1 Cell Harvesting & Staining cluster_2 Microscopic Analysis Seed_Cells 1. Seed mammalian cells at an appropriate density in culture plates Treat_Cells 2. Treat cells with various concentrations of N-CMOC for a defined period (e.g., 3-6 hours with S9, 24 hours without S9) Seed_Cells->Treat_Cells Add_CytoB 3. Add Cytochalasin B to block cytokinesis and allow for the accumulation of binucleated cells Treat_Cells->Add_CytoB Harvest 4. Harvest cells after an appropriate incubation time (approx. 1.5-2 cell cycles) Add_CytoB->Harvest Stain 5. Fix and stain the cells with a DNA-specific stain (e.g., Giemsa, DAPI) Harvest->Stain Score 6. Score the frequency of micronuclei in binucleated cells under a microscope Stain->Score Analyze 7. Compare the micronucleus frequency in treated cells to the solvent control Score->Analyze Positive_Result A significant, dose-dependent increase in micronucleated cells indicates a positive result Analyze->Positive_Result

Caption: Step-by-step workflow for the in vitro micronucleus assay.

Key Causality Behind Experimental Choices:

  • Cytokinesis Block: The use of Cytochalasin B to create binucleated cells ensures that only cells that have undergone one cell division are scored. This is critical because micronuclei are formed during anaphase of mitosis.[11]

  • Toxicity Assessment: Concurrent cytotoxicity assays are essential to ensure that the observed increase in micronuclei is not a secondary effect of high toxicity.

  • Positive and Negative Controls: The inclusion of known clastogens/aneugens and a solvent control is fundamental for the validation of each experiment.

Risk Characterization and Control: The Path Forward

Should this compound test positive in either the Ames or micronucleus assay, the next step is to determine a safe level of exposure. The ICH M7 guideline provides a framework for this, often involving the establishment of a Permitted Daily Exposure (PDE) or the application of the Threshold of Toxicological Concern (TTC). The TTC is a concept that defines a level of exposure for a given chemical below which there is no appreciable risk to human health.[5] For most genotoxic impurities, a TTC of 1.5 µ g/day is considered acceptable.[5]

Control strategies for a confirmed genotoxic impurity like N-CMOC would then focus on:

  • Process Optimization: Modifying the synthesis of Olanzapine to minimize or eliminate the formation of N-CMOC.[17]

  • Purification: Implementing effective purification steps to remove N-CMOC from the final API.[4]

  • Specification Limits: Establishing a stringent specification limit for N-CMOC in the Olanzapine drug substance, based on the calculated PDE or TTC.

Conclusion: A Vigilant Approach to Pharmaceutical Safety

References

  • Bolognesi, C., & Crebelli, R. (2001). Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine. Environmental and Molecular Mutagenesis, 37(2), 149-156. [Link]

  • Doak, S. H., Llewellyn, M., Griffiths, S. M., & Johnson, G. E. (2012). The In Vitro Micronucleus Assay. In In Vitro Mutagenesis (pp. 139-154). Humana Press. [Link]

  • Medicilon. (2023). The Role of the Ames Test in Predicting the Genotoxicity of Impurity Compounds in Drugs. [Link]

  • Veeprho. (n.d.). Olanzapine Related Compound C. Retrieved January 21, 2026, from [Link]

  • Geyikoglu, F., & Turkez, H. (2014). Genotoxic and oxidative damage potential of olanzapine in vitro. Drug and chemical toxicology, 37(4), 422–428. [Link]

  • Yarar, E., & Erzin, G. (2022). Metabolomics mapping changed after olanzapine therapy in drug-naive schizophrenia patients—the significant impact of gene polymorphisms. Metabolomics, 18(6), 42. [Link]

  • Burgum, M. J., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1146249. [Link]

  • SynZeal. (n.d.). Olanzapine EP Impurity C. Retrieved January 21, 2026, from [Link]

  • Reddy, G. J., Reddy, K. V., & Reddy, M. S. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Arkivoc, 2008(11), 195-201. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • Zajdela, F., Croisy, A., Barbin, A., Malaveille, C., Tomatis, L., & Bartsch, H. (1980). Carcinogenicity of chloroethylene oxide, an ultimate reactive metabolite of vinyl chloride, and bis(chloromethyl)ether after subcutaneous administration and in initiation-promotion experiments in mice. Cancer research, 40(2), 352–356. [Link]

  • Wills, J. W., Johnson, G. E., & Doak, S. H. (2016). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 31(3), 257–266. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2017). M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • Google Patents. (n.d.). EP2292624A1 - Process for the purification of olanzapine.
  • U.S. Food and Drug Administration. (1996). ICH S2A Specific Aspects of Regulatory Genotoxicity Tests for Pharmaceuticals. [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved January 21, 2026, from [Link]

  • National Toxicology Program. (1992). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. [Link]

  • Shinozuka, T., Kuse, A., Nishida, M., Tsuruta, F., & Kudo, K. (2023). Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro. Forensic Toxicology, 41(2), 263-272. [Link]

  • Kirkland, D., & Fowler, P. (2010). A protocol for the in vitro micronucleus test - I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 702(2), 114-129. [Link]

  • Bolt, H. M., & Leppert, B. (2021). N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity. Archives of toxicology, 95(8), 2569–2576. [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). US7329747B2 - Synthesis of olanzapine and intermediates thereof.
  • Scripsick, R. C., St-Laurent, J., & Welch, R. W. (1998). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of pharmaceutical and biomedical analysis, 18(4-5), 721–732. [Link]

  • Grunewald, G. L., Dahanukar, V. H., Ching, P. C., & Criscione, K. R. (1999). Enantiospecific synthesis of 3-fluoromethyl-, 3-hydroxymethyl-, and 3-chloromethyl-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of medicinal chemistry, 42(22), 4583–4595. [Link]

  • Moltox. (n.d.). μAmes Mutagenicity Test Kit Instruction Manual. Retrieved January 21, 2026, from [Link]

  • GMP Navigator. (2020). ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • White, P. A., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(3), 225-239. [Link]

  • European Medicines Agency. (2021). ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic. [Link]

  • Lee, C. R. (2015). Comments on ICH M7 Step 2. ResearchGate. [Link]

  • ChemSafe. (2015). M7(R1) Addendum to ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Teasdale, A., Elder, D., & Chang, S. J. (2013). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development, 17(2), 221-230. [Link]

  • Acanthus Research. (n.d.). Olanzapine Chloromethyl Chloride Impurity. Retrieved January 21, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Chloromethyl Olanzapine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical protocols for the proper handling and disposal of N-Chloromethyl Olanzapine Chloride. As an impurity of the potent antipsychotic drug Olanzapine, this chlorinated organic compound requires stringent disposal procedures to protect laboratory personnel and the environment.[1][2][3] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, synthesizing regulatory mandates with field-proven safety practices to ensure a self-validating system of chemical waste management.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the specific hazards of this compound is fundamental to appreciating the necessity of these disposal protocols. The compound presents a dual-risk profile, combining the pharmacological activity of its parent molecule with the distinct environmental and toxicological hazards of a chlorinated organic compound.

Chemical and Toxicological Profile: this compound (Molecular Formula: C₁₈H₂₂Cl₂N₄S) is classified as an irritant and is harmful if swallowed.[4] While comprehensive toxicological data on this specific impurity is limited, the profile of the parent compound, Olanzapine, informs our precautionary approach. Olanzapine is toxic if swallowed, a known skin and eye irritant, may cause an allergic skin reaction, and is suspected of causing cancer and organ damage through prolonged exposure.[5][6][7] Furthermore, as a quaternary ammonium compound, this compound may possess inherent biological activity and potential genotoxic properties.[3]

Regulatory Framework: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste.[8] Pharmaceutical waste is subject to specific regulations (40 CFR Part 266, Subpart P) which strictly prohibit the disposal of hazardous pharmaceutical waste via sewering (i.e., flushing down a drain).[9][10][11]

Although this compound is not explicitly a "P-listed" (acutely hazardous) or "U-listed" waste, its chemical properties—being a toxic and chlorinated organic compound—mandate that it be managed as a hazardous waste stream to ensure compliance and mitigate risk.[12][13] Additionally, guidelines from the National Institute for Occupational Safety and Health (NIOSH) for handling hazardous drugs recommend a universal precautions approach, which is applicable here due to the compound's derivation from a potent pharmaceutical.[14][15]

Environmental Risks: Chlorinated organic compounds are notoriously persistent in the environment. They are often non-biodegradable and can lead to the contamination of water sources through leaching.[16] Improper disposal can have long-lasting, detrimental effects on ecosystems.

Personnel Safety and Spill Management

Immediate safety protocols are paramount when handling this compound. Engineering controls and Personal Protective Equipment (PPE) are the first lines of defense against exposure.

Engineering Controls: All handling of this compound, including weighing, dissolution, and waste collection, must be performed within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.

Required Personal Protective Equipment (PPE): The following table summarizes the minimum required PPE.

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides robust protection against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer glove.
Lab Coat / Gown Disposable, impermeable gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination by spills or aerosols.
Eye Protection Chemical splash goggles.Shields eyes from splashes and airborne particles. Standard safety glasses do not provide adequate protection.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form to prevent inhalation.The primary exposure risk for solids is through inhalation of fine particulates.

Spill Cleanup Protocol: In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of aerosolization.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE outlined in the table above.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with absorbent pads or a chemical spill pillow. Do NOT dry sweep, as this can generate dust. Dampen the material slightly with water to prevent dusting before carefully scooping it into a designated waste container.[17]

    • For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inward.

  • Collect Waste: Carefully scoop the contained material and any contaminated debris into a clearly labeled hazardous waste container designated for "Halogenated Organic Waste."

  • Decontaminate: Clean the spill area thoroughly with a suitable laboratory detergent and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.

  • Doff PPE and Wash Hands: Remove PPE in the correct sequence to avoid cross-contamination and dispose of it as hazardous waste. Wash hands thoroughly with soap and water.

  • Report: Document the spill and cleanup procedure according to your institution's environmental health and safety (EHS) policies.

Critical Path: Waste Segregation and Collection

Proper segregation is the most critical step in the disposal workflow. Failure to segregate correctly can render entire drums of solvent waste unrecyclable and significantly increase disposal costs.[18]

  • Designate a Specific Waste Stream: this compound waste must be collected in a container exclusively designated for "Hazardous Halogenated Organic Waste." [18][19]

  • NEVER Mix: Do not mix this waste with non-halogenated solvents, aqueous waste, or solid biohazardous waste.

  • Container Specifications:

    • Use a high-density polyethylene (HDPE) or other chemically compatible container.

    • The container must be in good condition with a tightly sealing lid.

    • The container must not be filled beyond 90% capacity to allow for expansion.[19]

  • Labeling: The waste container must be clearly and accurately labeled at all times with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The appropriate hazard pictograms (e.g., Skull and Crossbones for toxicity, Exclamation Mark for irritant).

    • The accumulation start date (the date the first drop of waste was added).

Approved Disposal Methodology

The chemical nature of this compound dictates a specific and robust disposal pathway.

Prohibited Disposal Methods:

  • Drain Disposal: As mandated by the EPA, flushing this compound down the drain is strictly prohibited and illegal.[9][10]

  • Trash Disposal: Disposal in regular, biohazardous, or sharps trash is prohibited.

Recommended Disposal Method: High-Temperature Hazardous Waste Incineration The industry-standard and environmentally preferred method for destroying chlorinated organic compounds is high-temperature incineration.[16]

  • Mechanism of Action: This process involves the controlled combustion of the waste at temperatures typically between 800°C and 1500°C.[20] At these temperatures, the organic molecule is decomposed into simpler, gaseous byproducts, primarily carbon dioxide (CO₂), nitrogen (N₂), and hydrogen chloride (HCl).[16] The resulting flue gases are then passed through a scrubbing system, where the acidic hydrogen chloride is neutralized, preventing its release into the atmosphere.[16][20] This method ensures complete and permanent destruction of the hazardous compound.

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management gen Waste Generation (this compound) haz_id Hazard Identification (Toxic, Halogenated) gen->haz_id seg Segregate Waste Stream (Halogenated Organics Only) haz_id->seg collect Collect in Labeled, Approved Container seg->collect store Store in Satellite Accumulation Area collect->store pickup Scheduled Pickup by Licensed Waste Hauler store->pickup Institutional Protocol transport Transport to TSDF* pickup->transport incinerate High-Temperature Incineration with Scrubbing transport->incinerate destroy Complete Destruction & Regulatory Compliance incinerate->destroy caption *TSDF: Treatment, Storage, and Disposal Facility

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Chloromethyl Olanzapine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel and potent compounds is foundational to therapeutic innovation. However, this innovation demands an unwavering commitment to safety. N-Chloromethyl Olanzapine Chloride, a derivative and impurity of the atypical antipsychotic Olanzapine, is one such compound that requires meticulous handling.[1] While comprehensive toxicological data for this specific derivative may be limited, its structural similarity to Olanzapine—a compound with known hazards including acute toxicity, potential carcinogenicity, and organ damage with repeated exposure—necessitates a conservative and rigorous safety protocol.[2][3][4]

This guide provides essential, immediate safety and logistical information for handling this compound. It is structured not as a rigid template, but as a dynamic, risk-based operational plan designed to build a culture of safety and trust in our laboratory practices.

Hazard Identification and Risk Assessment

Before any handling occurs, a thorough understanding of the potential risks is critical. Based on available data for the parent compound and the derivative, we must assume this compound presents the following hazards:

  • Acute Toxicity: The compound is classified as "Harmful if swallowed".[2] Ingestion can lead to adverse physiological effects.[5]

  • Irritant Properties: It is listed as a primary irritant and can likely cause skin and serious eye irritation upon contact.[2][3][4]

  • Sensitization: Similar to Olanzapine, there is a risk of allergic skin reaction (sensitization) upon repeated contact.[3][4]

  • Respiratory Hazards: As a powder, the compound poses an inhalation risk. Inhaling dusts may be damaging to the health of the individual, particularly for those with pre-existing respiratory conditions.[6]

  • Chronic Health Effects: The parent compound, Olanzapine, is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[3] Until proven otherwise, this potential must be attributed to its derivatives.

  • Physical Hazards: Fine dusts of organic compounds can form explosive mixtures with air, representing a potential ignition hazard.[6]

This risk profile mandates the use of engineering controls as the primary barrier and robust Personal Protective Equipment (PPE) as the essential final line of defense.

The Hierarchy of Controls: A Foundational Safety Principle

Effective laboratory safety relies on a multi-layered approach known as the Hierarchy of Controls. PPE, while the focus of this guide, is the last line of defense.

A Elimination (Most Effective) B Substitution A->B C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (e.g., SOPs, Training) C->D E Personal Protective Equipment (PPE) (Least Effective) D->E

Caption: The Hierarchy of Controls prioritizes safety strategies.

All handling of this compound powder must be performed within a certified chemical fume hood or a similar ventilated enclosure (Engineering Control). This guide outlines the administrative controls and PPE required to supplement these primary measures.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a scientifically-backed decision to create a barrier between the researcher and the chemical hazard. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE at no cost to the employee.[7][8][9]

The following table summarizes the minimum PPE requirements for tasks involving this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Receiving/Unpacking Single pair of nitrile glovesANSI Z87.1 Safety GlassesStandard Lab CoatNot required if no signs of leakage
Weighing/Handling Solid Double-gloved, powder-free nitrileChemical Splash Goggles (ANSI Z87.1)Disposable, low-permeability GownNIOSH-approved N95 Respirator (or higher)
Preparing Solutions Double-gloved, powder-free nitrileChemical Splash Goggles & Face ShieldDisposable, low-permeability GownNot required if performed in a fume hood
Small Spill Cleanup Double-gloved, heavy-duty nitrileChemical Splash Goggles & Face ShieldDisposable, low-permeability GownNIOSH-approved N95 Respirator (or higher)
Waste Disposal Double-gloved, powder-free nitrileANSI Z87.1 Safety GlassesDisposable, low-permeability GownNot required for sealed containers
Hand Protection: The Primary Contact Barrier
  • Why: To prevent skin absorption and irritation.[7] this compound is a potential skin sensitizer.[3]

  • Protocol:

    • Double-Gloving: Always wear two pairs of powder-free nitrile gloves. Nitrile is recommended for handling cytotoxic drugs due to its chemical resistance.[10] The outer glove should be removed immediately upon contamination.

    • Cuff Integration: The inner glove cuff goes under the gown sleeve, while the outer glove cuff goes over the gown sleeve. This creates a secure seal.

    • Inspection and Replacement: Gloves must be inspected for tears or pinholes before use.[5] Change gloves frequently (e.g., every 30-60 minutes) or immediately if contamination is suspected or visible damage occurs.

    • Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[5]

Eye and Face Protection: Shielding Against Splashes and Aerosols
  • Why: To protect eyes from splashes of liquids or contact with airborne powder, which can cause serious irritation.[3][4]

  • Protocol:

    • Safety Glasses: At a minimum, ANSI Z87.1 compliant safety glasses with side shields are required in the laboratory.[11]

    • Chemical Splash Goggles: When handling the solid powder or preparing solutions, upgrade to chemical splash goggles that provide a full seal around the eyes.[8][11]

    • Face Shield: For activities with a high risk of splashing, such as preparing stock solutions or cleaning spills, a face shield must be worn in addition to chemical splash goggles.[8][11]

Body Protection: Preventing Contamination of Skin and Clothing
  • Why: To protect the skin and prevent personal clothing from becoming contaminated with a potent compound that can then be carried outside the lab.

  • Protocol:

    • Disposable Gown: Use a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[10][12] This is superior to a standard cotton lab coat, which can absorb spills.

    • Dedicated Use: Gowns worn while handling this compound must not be worn outside the immediate preparation area.[12]

    • Disposal: At the end of the procedure or if contaminated, the gown must be removed carefully and disposed of as hazardous chemical waste.

Respiratory Protection: Mitigating Inhalation Risk
  • Why: The fine powder of this compound can easily become airborne during handling, posing a significant inhalation hazard.[6]

  • Protocol:

    • Required for Solids: When weighing or otherwise manipulating the solid compound, a NIOSH-approved N95 filtering facepiece respirator is the minimum requirement.[12][13]

    • Fit Testing: As required by OSHA standard 29 CFR 1910.134, all personnel required to wear respirators must undergo annual fit testing to ensure a proper seal.[9]

    • Engineering Controls: Respiratory protection is a supplement to, not a replacement for, working within a chemical fume hood. The hood contains the dust, and the respirator protects the user from residual exposure during the procedure.

Operational and Disposal Plans

Proper use of PPE is integrated into a broader workflow. The following diagram and procedures outline the critical steps from receiving the compound to its final disposal.

cluster_0 Preparation Phase cluster_1 Handling Phase cluster_2 Termination Phase A 1. Receive & Inspect (Single Gloves, Safety Glasses) B 2. Don Full PPE (Gown, Double Gloves, Goggles, N95) A->B C 3. Prepare Work Area (Fume Hood, Plastic-backed Pad) B->C D 4. Weigh/Manipulate Solid (Inside Fume Hood) C->D E 5. Prepare Solution (Add Face Shield if needed) D->E F 6. Decontaminate Surfaces (Triple Clean with Detergent) E->F G 7. Segregate & Label Waste ('Hazardous Waste' Label) F->G H 8. Doff PPE (Outer to Inner) (Dispose as Hazardous Waste) G->H I 9. Wash Hands Thoroughly H->I

Caption: Safe Handling & Disposal Workflow for this compound.

Step-by-Step Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure. Chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[14]

  • Identify and Segregate: All items that have come into contact with this compound are considered hazardous waste. This includes:

    • Contaminated PPE (gloves, gown, respirator)

    • Disposable labware (weigh boats, pipette tips)

    • Cleaning materials (absorbent pads, wipes)

    • Excess or expired chemical

    • Empty primary containers (which must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste).[15][16]

  • Containerize Waste:

    • Solid Waste: Place all contaminated solid waste into a dedicated, durable plastic bag or container lined with a plastic bag.

    • Liquid Waste: Collect all liquid waste (e.g., rinsate, unused solutions) in a compatible, sealed container, preferably plastic to avoid breakage.[14]

  • Label Correctly:

    • Affix a "Hazardous Waste" label to every waste container.[14][15][16]

    • Clearly write the full chemical name: "this compound" and list any solvents present. Do not use abbreviations.[14][16]

    • Include the date of generation and the principal investigator's name and contact information.[14]

  • Store and Schedule Pickup:

    • Store sealed hazardous waste containers in a designated, secure secondary containment area away from incompatible materials.

    • Follow your institution's procedures to schedule a pickup by the Environmental Health and Safety (EHS) department.[14][15]

By adhering to this comprehensive PPE, operational, and disposal plan, you ensure the highest level of protection for yourself and your colleagues, fostering a laboratory environment where scientific advancement and personal safety are paramount.

References

  • Safe handling of cytotoxics: guideline recommendations. PubMed Central.[Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.[Link]

  • How to Dispose of Chemical Waste. University of Colorado Boulder Environmental Health and Safety.[Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.[Link]

  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention.[Link]

  • 6 Steps for Proper Hazardous Waste Disposal. EnviroServe.[Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Berkeley Environmental Health and Safety.[Link]

  • GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. Columbia University Environmental Health & Safety.[Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems.[Link]

  • How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association.[Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.[Link]

  • Guidance on Handling of Injectable Cytotoxic Drugs in Clinical Areas in NHS Hospitals in the UK. NHS Pharmaceutical Quality Assurance Committee.[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health.[Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention.[Link]

  • Personal Protective Equipment (PPE) Toolkit. Centers for Disease Control and Prevention, OneLab REACH.[Link]

  • Guide for handling cytotoxic drugs and related waste. WorkSafe Queensland.[Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123). Centers for Disease Control and Prevention, NIOSH.[Link]

  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive.[Link]

  • Chemical Safety in the Workplace. Centers for Disease Control and Prevention, NIOSH.[Link]

  • MATERIAL SAFETY DATA SHEETS OLANZAPINE. Cleanchem Laboratories.[Link]

  • This compound. PubChem, National Center for Biotechnology Information.[Link]

  • Olanzapine Orally Disintegrating Tablets Safety Data Sheet. Viatris.[Link]

  • This compound. precisionFDA.[Link]

  • Olanzapine - Impurity C. Pharmaffiliates.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Chloromethyl Olanzapine Chloride
Reactant of Route 2
Reactant of Route 2
N-Chloromethyl Olanzapine Chloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。